molecular formula C136H180N8O48S8 B13395610 Avelumab (anti-PD-L1)

Avelumab (anti-PD-L1)

Numéro de catalogue: B13395610
Poids moléculaire: 2951.4 g/mol
Clé InChI: YRKYEQYAGDIKGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Avelumab (anti-PD-L1) is a useful research compound. Its molecular formula is C136H180N8O48S8 and its molecular weight is 2951.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Avelumab (anti-PD-L1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Avelumab (anti-PD-L1) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C136H180N8O48S8

Poids moléculaire

2951.4 g/mol

Nom IUPAC

4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate

InChI

InChI=1S/C20H27NO6S.C19H25NO6S.C18H25NO6S.2C17H23NO6S.C16H21NO6S.C15H19NO6S.C14H17NO6S/c1-26-19(22)12-13-20(23)27-14-18(17-10-6-3-7-11-17)21-28(24,25)15-16-8-4-2-5-9-16;1-25-18(21)12-13-19(22)26-14-17(15-8-4-2-5-9-15)20-27(23,24)16-10-6-3-7-11-16;1-18(2,3)13-26(22,23)19-15(14-8-6-5-7-9-14)12-25-17(21)11-10-16(20)24-4;1-17(2,3)25(21,22)18-14(13-8-6-5-7-9-13)12-24-16(20)11-10-15(19)23-4;1-13(2)12-25(21,22)18-15(14-7-5-4-6-8-14)11-24-17(20)10-9-16(19)23-3;1-12(2)24(20,21)17-14(13-7-5-4-6-8-13)11-23-16(19)10-9-15(18)22-3;1-3-23(19,20)16-13(12-7-5-4-6-8-12)11-22-15(18)10-9-14(17)21-2;1-20-13(16)8-9-14(17)21-10-12(15-22(2,18)19)11-6-4-3-5-7-11/h3,6-7,10-13,16,18,21H,2,4-5,8-9,14-15H2,1H3;2,4-5,8-9,12-13,16-17,20H,3,6-7,10-11,14H2,1H3;5-11,15,19H,12-13H2,1-4H3;5-11,14,18H,12H2,1-4H3;4-10,13,15,18H,11-12H2,1-3H3;4-10,12,14,17H,11H2,1-3H3;4-10,13,16H,3,11H2,1-2H3;3-9,12,15H,10H2,1-2H3

Clé InChI

YRKYEQYAGDIKGE-UHFFFAOYSA-N

SMILES canonique

CCS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)CS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)S(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)(C)CS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)(C)S(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)C.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)CC2CCCCC2.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)C2CCCCC2

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Avelumab (anti-PD-L1) in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avelumab (trade name Bavencio) is a fully human immunoglobulin G1 (IgG1) monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2] It is an immune checkpoint inhibitor approved for the treatment of various malignancies, including metastatic Merkel cell carcinoma, advanced urothelial carcinoma, and renal cell carcinoma.[3][4][5] Avelumab possesses a unique dual mechanism of action that distinguishes it from other agents in its class: it not only blocks the immunosuppressive PD-1/PD-L1 signaling pathway but also induces innate immune effector mechanisms through its unmodified Fc region.[2][6][7] This guide provides a detailed technical overview of Avelumab's core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action 1: Immune Checkpoint Blockade

Cancer cells can evade immune surveillance by upregulating PD-L1 on their surface.[8][9] This ligand binds to the programmed death-1 (PD-1) receptor expressed on activated T-cells, B-cells, and natural killer (NK) cells.[10] The engagement of PD-L1 with PD-1 delivers an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity, leading to T-cell exhaustion and allowing tumor growth.[8][11][12] PD-L1 can also interact with the B7.1 (CD80) receptor on T-cells to deliver a co-inhibitory signal.[2][9]

Avelumab directly binds to PD-L1 on tumor cells, physically blocking its interaction with both the PD-1 and B7.1 receptors.[2][3][6] This abrogation of inhibitory signaling releases the "brakes" on the anti-tumor immune response, restoring and enhancing the ability of T-cells to recognize and eliminate cancer cells.[6][13]

cluster_0 A) T-Cell Inhibition by Tumor Cell cluster_1 B) Avelumab Blocks Inhibition T_Cell_1 T-Cell PD1_1 PD-1 Tumor_Cell_1 Tumor Cell PDL1_1 PD-L1 Inhibition_1 T-Cell Inhibition (Exhaustion) PD1_1->Inhibition_1 Signaling PDL1_1->PD1_1 Binding T_Cell_2 T-Cell PD1_2 PD-1 Activation_2 T-Cell Activation (Tumor Lysis) T_Cell_2->Activation_2 Restored Function Tumor_Cell_2 Tumor Cell PDL1_2 PD-L1 PDL1_2->PD1_2 Interaction Blocked Avelumab Avelumab Avelumab->PDL1_2 Binding

Caption: Avelumab blocks the PD-L1/PD-1 inhibitory pathway to restore T-cell function.

Core Mechanism of Action 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Unlike other anti-PD-1/PD-L1 antibodies that are of the IgG4 isotype or have been engineered to eliminate effector functions, Avelumab is a human IgG1 antibody with a native, unmodified Fc region.[1][7][14] This structure enables Avelumab to engage Fc gamma receptors (FcγR) on immune effector cells, primarily the FcγRIIIa (CD16) on NK cells.[6][15][16]

When Avelumab's Fab region binds to PD-L1 on the surface of a tumor cell, its exposed Fc region can be recognized by and cross-link CD16 receptors on an NK cell.[7][10] This engagement triggers the activation of the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[6] This ADCC mechanism provides a second, distinct mode of tumor cell killing, leveraging the innate immune system.[13] Preclinical studies have demonstrated that Avelumab can lyse a range of human tumor cells via ADCC, and this activity is enhanced when NK cells are activated with IL-12 or IL-15.[17][18]

ADCC_Mechanism cluster_tumor Tumor Cell cluster_nk NK Cell Tumor_Cell PD-L1 Expressing Tumor Cell PDL1 PD-L1 Lysis Tumor Cell Lysis (Apoptosis) Tumor_Cell->Lysis Avelumab Avelumab PDL1->Avelumab Fab Binding NK_Cell Natural Killer (NK) Cell CD16 CD16 (FcγRIIIa) Granules Cytotoxic Granules (Perforin, Granzymes) NK_Cell->Granules Release CD16->NK_Cell Activation Signal Granules->Lysis Avelumab->CD16 Fc Binding

Caption: Avelumab mediates ADCC by linking NK cells to PD-L1+ tumor cells.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Avelumab's activity.

Table 1: Binding Affinity & Receptor Occupancy

Parameter Target Value Source
Binding Affinity (KD) Human PD-L1 0.0467 nmol/L [19]
Human PD-L1 0.3 nmol/L [15]
Human PD-L1 0.4 nmol/L [20]
Mouse PD-L1 1.0 nmol/L [15]
ADCC Potency (EC50) H441 Lung Cancer Cells 13.4 ng/mL [21]
Receptor Occupancy (RO) Patient PBMCs >95% at 10 mg/kg dose [22][23][24]

| | Patient PBMCs | >90% at ≥3 mg/kg dose |[25] |

Table 2: Summary of Clinical Efficacy Data (Select Trials)

Indication Trial / Setting Key Efficacy Endpoints Results Source
Metastatic Merkel Cell Carcinoma JAVELIN Merkel 200 (Part B) / 1st Line Objective Response Rate (ORR) 62.1% [26]
Median Progression-Free Survival (PFS) 9.1 months [26]
Advanced Urothelial Carcinoma JAVELIN Bladder 100 / 1st Line Maintenance Median Overall Survival (OS) 23.8 months (vs. 15.0 months for control) [27]
Advanced NSCLC JAVELIN Solid Tumor / 1st Line Objective Response Rate (ORR) 19.9% [4]
Median Overall Survival (OS) 14.1 months [4]

| Muscle-Invasive Bladder Cancer | AURA / Neoadjuvant + Chemo | Pathological Complete Response (pCR) | 55% (Cisplatin-eligible cohort) |[28] |

Key Experimental Protocols & Workflows

Protocol: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a standard method to quantify Avelumab-mediated ADCC using a non-radioactive cytotoxicity assay.[29][30]

1. Preparation of Cells:

  • Target Cells: Culture PD-L1-expressing tumor cells (e.g., H441 lung cancer line) to ~80% confluency. Harvest, wash, and resuspend cells in assay medium (e.g., RPMI + 10% FBS) at a concentration of 1x105 cells/mL.[21]
  • Effector Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood via Ficoll-Paque density gradient centrifugation. To obtain purified NK cells, use a negative selection magnetic bead isolation kit. Resuspend effector cells in assay medium.[21][31] For enhanced activity, NK cells can be pre-activated overnight with IL-12 (10 ng/mL) or IL-15.[18][21]

2. Assay Procedure:

  • Plate 50 µL of target cells (5,000 cells) into each well of a 96-well U-bottom plate.
  • Add 50 µL of Avelumab or an isotype control antibody at various concentrations (e.g., a serial dilution from 10 µg/mL). For blocking experiments, a CD16 neutralizing antibody can be added.[21]
  • Incubate the plate for 30-60 minutes at 37°C to allow antibody binding to target cells.
  • Add 50 µL of effector cells at different Effector:Target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).
  • Set up control wells:
  • Spontaneous Release: Target cells + medium only.
  • Maximum Release: Target cells + lysis buffer (e.g., 0.05% Triton X-100).
  • Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.
  • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

3. Data Acquisition and Analysis:

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.

  • Measure the amount of lactate dehydrogenase (LDH) released from lysed cells into the supernatant using a commercial kit (e.g., CytoTox 96® Assay) and a plate reader.

  • Calculate the percentage of specific lysis using the following formula:

  • % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

    ADCC_Workflow cluster_prep 1. Cell Preparation cluster_assay 2. Assay Setup cluster_analysis 3. Data Analysis Target Culture & Harvest PD-L1+ Target Cells Plate_Targets Plate Target Cells (5,000 cells/well) Target->Plate_Targets Effector Isolate Effector Cells (e.g., NK Cells) Add_Effectors Add Effector Cells (Varying E:T Ratios) Effector->Add_Effectors Add_Ab Add Avelumab or Isotype Control Plate_Targets->Add_Ab Incubate_Ab Incubate 30-60 min (Antibody Binding) Add_Ab->Incubate_Ab Incubate_Ab->Add_Effectors Incubate_Final Co-incubate 4 hours at 37°C Add_Effectors->Incubate_Final Centrifuge Centrifuge Plate Incubate_Final->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Measure Measure LDH Release (Plate Reader) Supernatant->Measure Calculate Calculate % Specific Lysis Measure->Calculate

    Caption: Standard experimental workflow for an Avelumab-mediated ADCC assay.
    Protocol: T-Cell Activation Assay

This protocol outlines a method to assess Avelumab's ability to enhance antigen-specific T-cell responses in vitro.[32]

1. Cell Preparation and Stimulation:

  • Isolate PBMCs from healthy donors.
  • Plate 2.5 x 106 PBMCs per well in a 24-well plate.
  • Stimulate cells with a pool of viral peptides (e.g., CEFT mix - CMV, EBV, Flu, Tetanus toxoid) to mimic an antigen-specific challenge.
  • Add Avelumab (e.g., 10 µg/mL) or an isotype control antibody to the respective wells.

2. Incubation and Analysis:

  • Culture the cells for an extended period (e.g., 11 days).
  • On the final day, re-stimulate the cells with the same peptide pool for 5 hours in the presence of Brefeldin A (to block cytokine secretion) and an anti-CD107a antibody (to detect degranulation).
  • Harvest the cells and perform multi-color flow cytometry staining for surface markers (CD3, CD8) and intracellular cytokines (IFN-γ).

3. Data Acquisition and Interpretation:

  • Acquire data on a flow cytometer.
  • Gate on CD3+CD8+ T-cells.
  • Quantify the percentage of cells that are positive for both IFN-γ and CD107a.
  • An increase in the frequency of IFN-γ+/CD107a+ CD8+ T-cells in the Avelumab-treated wells compared to the isotype control indicates enhanced antigen-specific T-cell activation.[32]

Conclusion

Avelumab's mechanism of action is uniquely characterized by a dual-pronged attack on cancer. It functions as a classic immune checkpoint inhibitor by blocking the PD-L1/PD-1 axis to restore adaptive anti-tumor T-cell immunity.[6][13] Concurrently, its native IgG1 Fc domain actively recruits the innate immune system, primarily NK cells, to directly lyse PD-L1-expressing tumor cells via ADCC.[7][17] This combination of adaptive and innate immune engagement provides a robust rationale for its clinical activity across a spectrum of solid tumors. Further research into the interplay between these two mechanisms within the tumor microenvironment will continue to inform its optimal use in monotherapy and combination regimens.

References

Avelumab's Affinity for Human and Mouse PD-L1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of avelumab to human and mouse Programmed Death-Ligand 1 (PD-L1). Avelumab is a fully human IgG1 monoclonal antibody that plays a crucial role in cancer immunotherapy by blocking the interaction between PD-L1 and its receptor, PD-1.[1][2][3] Understanding its binding characteristics is paramount for preclinical and clinical research.

Executive Summary

Avelumab demonstrates high-affinity binding to both human and mouse PD-L1, a critical characteristic that enables its therapeutic efficacy in blocking the PD-1/PD-L1 immune checkpoint pathway. This interaction lifts the brake on the anti-tumor immune response. Avelumab is unique among anti-PD-L1 antibodies due to its native Fc region, which allows it to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), thereby engaging both the adaptive and innate immune systems to combat cancer.[1][2][4]

Quantitative Binding Affinity Data

The binding affinity of avelumab to its target, PD-L1, is a key determinant of its potency. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. Multiple studies have characterized the binding kinetics of avelumab with both human and mouse PD-L1, primarily utilizing surface plasmon resonance (SPR).

The reported affinity values exhibit some variation across different studies, which can be attributed to differences in experimental conditions and methodologies. The following table summarizes the key quantitative data on avelumab's binding affinity.

TargetSpeciesMethodDissociation Constant (Kd) (nM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Reference
PD-L1HumanNot Specified0.3Not ReportedNot Reported[5]
PD-L1HumanNot Specified0.0467Not ReportedNot Reported[6]
PD-L1 (scFv)HumanSPR0.0421Not ReportedNot Reported[7][8]
PD-L1HumanSPR0.4Not ReportedNot Reported[9]
PD-L1MouseNot Specified1.0Not ReportedNot Reported[5][10]

PD-1/PD-L1 Signaling Pathway and Avelumab's Mechanism of Action

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells can upregulate PD-L1 on their surface, which binds to PD-1 receptors on activated T-cells. This interaction delivers an inhibitory signal to the T-cell, leading to its exhaustion and inactivation, thereby allowing the tumor to evade immune surveillance.[4][11]

Avelumab functions by directly binding to PD-L1 on tumor cells and other immune cells, physically blocking its interaction with the PD-1 receptor on T-cells.[3][4] This blockade removes the inhibitory signal, restoring the T-cell's ability to recognize and attack cancer cells. Furthermore, avelumab's native IgG1 Fc region can engage with Fc receptors on immune effector cells like Natural Killer (NK) cells, leading to ADCC and subsequent lysis of the tumor cell.[1][4]

PD-1/PD-L1 signaling and avelumab's blocking action.

Experimental Protocols for Binding Affinity Determination

The primary method cited for determining the binding affinity of avelumab to PD-L1 is Surface Plasmon Resonance (SPR) .[7][8][9][12][13] SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.[12][13][14][15]

Detailed Surface Plasmon Resonance (SPR) Protocol

The following is a generalized protocol for determining the binding affinity of an antibody to its antigen using SPR, based on common practices.[9][16]

  • Sensor Chip Preparation : A sensor chip, typically a CM5 chip, is activated.

  • Ligand Immobilization : The ligand (e.g., anti-human IgG) is immobilized onto the sensor chip surface. This allows for the capture of the antibody of interest.

  • Antibody Capture : Avelumab is injected over the sensor surface and is captured by the immobilized anti-human IgG.

  • Analyte Injection (Association) : The analyte, in this case, soluble recombinant human or mouse PD-L1, is injected at various concentrations over the captured avelumab. The binding of PD-L1 to avelumab causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Dissociation : A buffer solution is flowed over the chip, and the dissociation of the PD-L1 from the avelumab is monitored.

  • Regeneration : The sensor surface is regenerated by injecting a solution that removes the captured antibody and analyte, preparing the surface for the next cycle.

  • Data Analysis : The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).

SPR_Workflow start Start chip_prep 1. Sensor Chip Activation start->chip_prep ligand_immob 2. Ligand Immobilization (e.g., anti-human IgG) chip_prep->ligand_immob ab_capture 3. Avelumab Capture ligand_immob->ab_capture analyte_assoc 4. PD-L1 Injection (Association Phase) ab_capture->analyte_assoc dissociation 5. Buffer Flow (Dissociation Phase) analyte_assoc->dissociation regeneration 6. Surface Regeneration dissociation->regeneration data_analysis 7. Data Analysis (ka, kd, Kd calculation) regeneration->data_analysis end End data_analysis->end

Generalized workflow for SPR-based binding affinity analysis.

Conclusion

Avelumab exhibits a high binding affinity to both human and mouse PD-L1, a key attribute for its function as an immune checkpoint inhibitor. The quantitative data, primarily derived from surface plasmon resonance experiments, confirms a strong and specific interaction. The dual mechanism of action, involving both the blockade of the PD-1/PD-L1 pathway and the induction of ADCC, distinguishes avelumab within the class of anti-PD-L1 therapies. This comprehensive understanding of avelumab's binding characteristics is essential for its continued development and application in oncology.

References

Avelumab's Impact on the Tumor Microenvironment: An In-depth Preclinical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical effects of avelumab, a human anti-programmed death-ligand 1 (PD-L1) IgG1 monoclonal antibody, on the tumor microenvironment (TME). Avelumab is distinguished by its dual mechanism of action: the blockade of the PD-L1/PD-1 immune checkpoint pathway and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] This document synthesizes quantitative data from various preclinical models, details key experimental protocols, and visualizes the underlying signaling pathways to offer a thorough resource for researchers in immuno-oncology.

Dual Mechanism of Action: A Two-Pronged Attack on Cancer

Avelumab's therapeutic efficacy stems from its ability to engage both the adaptive and innate immune systems.[2]

1. Blockade of the PD-L1/PD-1 Pathway:

Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and immune evasion.[3][4] Avelumab binds to PD-L1 on tumor cells, preventing its interaction with the PD-1 receptor on T cells.[4] This blockade reinvigorates exhausted T cells, restoring their cytotoxic function and enabling them to recognize and attack cancer cells.[4]

2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):

Unlike some other checkpoint inhibitors, avelumab possesses a native, unmodified Fc region.[5] This allows it to act as a bridge between tumor cells and immune effector cells, primarily natural killer (NK) cells, which express Fc receptors (like CD16).[6][7] When avelumab's Fab region binds to PD-L1 on a tumor cell, its Fc region can be recognized by Fc receptors on NK cells. This engagement triggers the NK cell to release cytotoxic granules, such as perforin and granzymes, leading to the direct lysis of the tumor cell.[6][7]

Quantitative Analysis of Avelumab's Preclinical Efficacy

The following tables summarize key quantitative data from preclinical studies, demonstrating avelumab's impact on tumor growth and the immune landscape.

Table 1: In Vivo Anti-Tumor Efficacy of Avelumab in Murine Syngeneic Tumor Models

Tumor ModelMouse StrainAvelumab Dose/ScheduleOutcome MeasureResultCitation(s)
MC38 Colon AdenocarcinomaC57BL/6400 µ g/mouse , i.p., days 7, 10, 13Mean Tumor Volume (Day 21)Avelumab: ~202 mm³ vs. Isotype Control: ~755 mm³ (p < 0.01)
MB49 Bladder CarcinomaC57BL/6400 µ g/mouse , i.p., days 9, 12, 15Mean Tumor Volume (Day 36)Significant reduction in tumor volume (p < 0.01)[8]
MB49 Bladder CarcinomaC57BL/6400 µ g/mouse , i.p., days 8, 11, 14Bladder Tumor Burden (Day 29)Significant reduction in bladder weight

Table 2: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Mediated by Avelumab

Target Cell Line (Cancer Type)PD-L1 ExpressionEffector CellsE:T Ratio% Specific Lysis (Avelumab)% Specific Lysis (Isotype Control)Citation(s)
H441 (Lung)HighPurified NK cells25:1~40%<5%[9]
H460 (Lung)HighPurified NK cells25:1~35%<5%[9]
MDA-MB-231 (Triple-Negative Breast)HighPBMC5:1Significant increase vs. controlBaseline[6]
MDA-MB-468 (Triple-Negative Breast)LowPBMC5:1No significant increase vs. controlBaseline[6]

Table 3: Avelumab's Effect on the Tumor Microenvironment (TME)

Preclinical ModelParameter MeasuredTreatment GroupResultCitation(s)
MC38 Tumor-Bearing MiceAntigen-Specific CD8+ T cells (Splenocytes)AvelumabIncreased frequency of IFN-γ-producing CD8+ splenocytes specific for MC38 tumor cells and p15E antigen
MB49 Bladder Cancer ModelCD4+ and CD8+ T cell depletionAvelumab + CD4/CD8 depletionAnti-tumor effect of avelumab was abrogated[8]
In vitro co-culture (NK cells + TNBC cells)Cytokine Production (IFN-γ)AvelumabSignificant increase in IFN-γ production by NK cells[6]
In vitro co-culture (NK cells + TNBC cells)Cytokine Production (TNF-α)AvelumabSignificant increase in TNF-α production by NK cells[6]

Key Experimental Protocols

This section provides an overview of the methodologies used in preclinical studies to evaluate the efficacy of avelumab.

1. In Vivo Murine Syngeneic Tumor Models:

  • Cell Lines and Culture: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, MB49 bladder carcinoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunocompetent mouse strains, such as C57BL/6 or BALB/c, are used to allow for the study of a complete immune response.

  • Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Avelumab or an isotype control antibody is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified doses and schedules.

  • Tumor Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, tumors and spleens are harvested for further analysis, such as flow cytometry or immunohistochemistry.

2. In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:

  • Target Cells: Human cancer cell lines with varying levels of PD-L1 expression are used as target cells.

  • Effector Cells: Peripheral blood mononuclear cells (PBMCs) or isolated natural killer (NK) cells from healthy human donors are used as effector cells.

  • Assay Procedure:

    • Target cells are plated in a 96-well plate.

    • Avelumab or an isotype control antibody is added at various concentrations.

    • Effector cells are added at different effector-to-target (E:T) ratios.

    • The plates are incubated for a specified period (e.g., 4 hours).

    • Tumor cell lysis is quantified using a lactate dehydrogenase (LDH) release assay or a calcein-AM release assay.

  • Data Analysis: The percentage of specific lysis is calculated using the formula: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

3. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs):

  • Tumor Digestion: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80).

  • Flow Cytometry Acquisition: Stained cells are acquired on a flow cytometer.

  • Gating Strategy: A sequential gating strategy is applied to identify different immune cell populations. For example, live, single cells are first gated, followed by gating on CD45+ hematopoietic cells. From the CD45+ population, different lymphocyte and myeloid subsets are identified based on their specific marker expression.

  • Data Analysis: The frequency of each immune cell population is determined as a percentage of total live cells or total CD45+ cells.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

avelumab_pd1_pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds Exhaustion T Cell Exhaustion PD1->Exhaustion Inhibits Activation TCR TCR Activation T Cell Activation TCR->Activation Avelumab Avelumab Avelumab->PDL1 Blocks Antigen Tumor Antigen Antigen->TCR Presents to

Caption: Avelumab blocks the PD-L1/PD-1 interaction, preventing T cell exhaustion.

avelumab_adcc_pathway cluster_tumor_cell Tumor Cell cluster_nk_cell NK Cell PDL1_ADCC PD-L1 FcR Fc Receptor (CD16) Activation_NK NK Cell Activation FcR->Activation_NK Lysis Tumor Cell Lysis Activation_NK->Lysis Induces Avelumab_ADCC Avelumab Avelumab_ADCC:s->PDL1_ADCC:n Fab binding Avelumab_ADCC:s->FcR:n Fc binding

Caption: Avelumab mediates ADCC by linking NK cells to tumor cells.

experimental_workflow start Start: Preclinical Study Design tumor_model In Vivo Tumor Model Setup (Cell Culture & Implantation) start->tumor_model in_vitro In Vitro ADCC Assay start->in_vitro treatment Treatment Administration (Avelumab vs. Control) tumor_model->treatment monitoring Tumor Growth Monitoring treatment->monitoring data_collection Endpoint Data Collection (Tumor/Spleen Harvest) monitoring->data_collection flow_cytometry Flow Cytometry of TILs data_collection->flow_cytometry analysis Data Analysis & Interpretation in_vitro->analysis flow_cytometry->analysis

References

Avelumab's Core Signaling Pathways in Immune Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways modulated by avelumab in immune cells. Avelumab, a fully human IgG1 monoclonal antibody, targets the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. Its mechanism of action is twofold: it blocks the interaction of PD-L1 with its receptors, primarily PD-1 on T cells, thereby reactivating anti-tumor immunity, and it mediates the elimination of cancer cells through antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][3] This document details these pathways, presents quantitative data from preclinical and clinical studies, and provides detailed protocols for key experimental assays.

Avelumab's Dual Mechanism of Action

Avelumab's therapeutic efficacy stems from its ability to engage both the adaptive and innate immune systems.[4]

Blockade of the PD-1/PD-L1 Immune Checkpoint

PD-L1, expressed on tumor cells and some immune cells, binds to the PD-1 receptor on activated T cells, leading to the inhibition of T-cell activity.[2] This interaction suppresses T-cell proliferation, cytokine production, and cytotoxic activity, allowing tumor cells to evade immune surveillance.[5] Avelumab binds to PD-L1, preventing its interaction with PD-1 and the B7.1 receptor, thereby releasing the "brakes" on T cells and restoring their ability to recognize and eliminate cancer cells.[4][5]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Avelumab possesses a native, unmodified Fc region that can bind to Fcγ receptors (FcγR), particularly FcγRIIIa (CD16), expressed on the surface of innate immune effector cells such as Natural Killer (NK) cells.[1][6] When avelumab binds to PD-L1 on the surface of a tumor cell, its Fc region is presented to NK cells. This engagement triggers the activation of NK cells, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[3][7] This ADCC mechanism is a unique feature of avelumab compared to other anti-PD-L1 antibodies with modified Fc regions.[8]

Signaling Pathways Modulated by Avelumab

T Cell Signaling

By blocking the PD-L1/PD-1 interaction, avelumab prevents the recruitment of the phosphatase SHP-2 to the T-cell receptor (TCR) signaling complex.[9] This allows for the sustained phosphorylation of key downstream signaling molecules, including Lck, ZAP70, and LAT, leading to the activation of the PI3K/Akt and Ras/MEK/ERK pathways.[9][10][11] These pathways are crucial for T-cell activation, proliferation, survival, and the execution of effector functions.

T_Cell_Signaling cluster_TCR T Cell Receptor Signaling cluster_PD1 PD-1 Inhibitory Signaling cluster_Avelumab Avelumab Action TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PI3K PI3K/Akt Pathway LAT->PI3K RAS Ras/MEK/ERK Pathway LAT->RAS Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) PI3K->Activation RAS->Activation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 SHP2->Lck SHP2->ZAP70 Avelumab Avelumab Avelumab->PD1 Blocks Interaction PDL1 PD-L1 (on Tumor Cell) Avelumab->PDL1 PDL1->PD1

Avelumab blocks PD-L1/PD-1, restoring T cell activation.
NK Cell Signaling (ADCC)

The binding of avelumab-coated, PD-L1-expressing tumor cells to the FcγRIIIa (CD16) on NK cells triggers a signaling cascade that leads to NK cell activation. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcγRIIIa signaling complex, leading to the activation of Syk and ZAP70 kinases. Downstream signaling events culminate in the degranulation of cytotoxic granules and the release of pro-inflammatory cytokines like IFN-γ and TNF-α.

ADCC_Signaling cluster_NK NK Cell cluster_Tumor Tumor Cell CD16 CD16 (FcγRIIIa) ITAM ITAM Phosphorylation CD16->ITAM Syk Syk/ZAP70 ITAM->Syk Signaling Downstream Signaling (e.g., PI3K, MAPK) Syk->Signaling Degranulation Degranulation (Perforin, Granzymes) Signaling->Degranulation Cytokines Cytokine Production (IFN-γ, TNF-α) Signaling->Cytokines Apoptosis Tumor Cell Apoptosis Degranulation->Apoptosis TumorCell PD-L1+ Tumor Cell Avelumab Avelumab Avelumab->CD16 Fc Region Binding Avelumab->TumorCell

Avelumab-mediated ADCC signaling cascade in NK cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to avelumab's activity.

Table 1: Avelumab Binding Affinity

ParameterValueReference
Binding Affinity (Kd) to human PD-L1 0.4 nM[6]
Binding Affinity (Kd) to mouse PD-L1 1.0 nM[5]

Table 2: In Vitro Avelumab-Mediated ADCC

Target Cell LineEffector CellsE:T Ratio% Specific Lysis (Avelumab)% Specific Lysis (Control)Reference
MDA-MB-231 (TNBC)PBMC5:1~25%~5%[6]
H460 (Lung Cancer)Purified NK cells25:1~40%<10%[12]
IOMM (Meningioma)Healthy Donor NK cells50:1~30%<5%[3]

Table 3: Clinical Efficacy of Avelumab (Selected Trials)

Trial NameCancer TypeTreatment LineObjective Response Rate (ORR)Reference
JAVELIN Merkel 200Metastatic Merkel Cell CarcinomaSecond-line33%[13]
JAVELIN Solid TumorMetastatic Urothelial CarcinomaPost-platinum17.4%[14]
JAVELIN Bladder 100Advanced Urothelial CarcinomaFirst-line maintenanceN/A (PFS/OS endpoint)[15]
JAVELIN Renal 101Advanced Renal Cell CarcinomaFirst-line (with axitinib)51.4%[12]

Table 4: Avelumab's Effect on Immune Cell Subsets (JAVELIN Solid Tumor Trial)

Immune Cell SubsetChange from BaselineReference
Absolute Lymphocyte CountNo significant change[16]
CD4+ T cellsNo significant change[16]
CD8+ T cellsNo significant change[16]
Regulatory T cells (Tregs)No significant change[16]
NK cellsNo significant change[16]

Experimental Protocols

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a standard chromium-51 release assay to measure ADCC.

ADCC_Workflow cluster_workflow ADCC Assay Workflow start Start label_targets Label Target Cells (e.g., with 51Cr) start->label_targets opsonize Opsonize Target Cells (with Avelumab or control Ab) label_targets->opsonize coculture Co-culture Target and Effector Cells (e.g., NK cells) opsonize->coculture incubate Incubate (e.g., 4 hours at 37°C) coculture->incubate collect Collect Supernatant incubate->collect measure Measure Radioactivity collect->measure calculate Calculate % Specific Lysis measure->calculate end End calculate->end

Workflow for a standard ADCC assay.

Methodology:

  • Target Cell Preparation:

    • Culture and harvest target tumor cells expressing PD-L1.

    • Label the target cells with a radioactive isotope (e.g., 51Cr) or a fluorescent dye (e.g., Calcein AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess label.

  • Effector Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • For purified NK cells, use a negative selection kit to enrich for CD56+/CD3- cells.

  • ADCC Reaction:

    • In a 96-well U-bottom plate, add the labeled target cells.

    • Add avelumab or an isotype control antibody at various concentrations.

    • Add the effector cells at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Data Acquisition and Analysis:

    • Centrifuge the plate and collect the supernatant.

    • Measure the radioactivity in the supernatant using a gamma counter (for 51Cr) or fluorescence using a plate reader (for Calcein AM).

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)[6]

Intracellular Cytokine Staining (ICS) for T Cell Function

This protocol outlines the steps for measuring cytokine production in T cells by flow cytometry.

ICS_Workflow cluster_workflow Intracellular Cytokine Staining Workflow start Start stimulate Stimulate PBMCs (e.g., with anti-CD3/CD28) start->stimulate inhibit Add Protein Transport Inhibitor (e.g., Brefeldin A) stimulate->inhibit surface_stain Surface Stain for T Cell Markers (e.g., CD3, CD4, CD8) inhibit->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intracellular_stain Intracellularly Stain for Cytokines (e.g., IFN-γ, TNF-α) fix_perm->intracellular_stain acquire Acquire on Flow Cytometer intracellular_stain->acquire analyze Analyze Data acquire->analyze end End analyze->end

Workflow for intracellular cytokine staining.

Methodology:

  • Cell Stimulation:

    • Isolate PBMCs and resuspend in complete culture medium.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies, or a specific antigen, in the presence or absence of avelumab for a defined period (e.g., 6-24 hours).

    • For the last 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.[17]

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently labeled antibodies against surface markers such as CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

    • Wash the cells and then permeabilize with a permeabilization buffer (e.g., containing saponin or a mild detergent).[17]

  • Intracellular Staining:

    • Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within the CD4+ and CD8+ T cell populations.

T Cell Proliferation Assay (CFSE Dilution)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T cell proliferation.

Methodology:

  • CFSE Labeling:

    • Isolate PBMCs and resuspend in PBS.

    • Add CFSE to the cell suspension at a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[18]

    • Quench the labeling reaction by adding an equal volume of cold complete medium.

    • Wash the cells multiple times to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Culture the CFSE-labeled cells in a 96-well plate.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence or absence of avelumab.

    • Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD3, CD4, CD8).

    • Acquire the data on a flow cytometer.

    • Analyze the CFSE fluorescence intensity within the T cell populations. Each cell division will result in a halving of the CFSE fluorescence, allowing for the visualization of distinct generations of proliferating cells.[19]

Conclusion

Avelumab's dual mechanism of action, combining immune checkpoint blockade with ADCC, provides a multi-pronged approach to cancer immunotherapy. By reactivating T cell-mediated anti-tumor responses and directly engaging the innate immune system to kill tumor cells, avelumab has demonstrated significant clinical benefit in a variety of malignancies. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and clinicians working to further understand and optimize the use of this important therapeutic agent.

References

A Technical Guide to the Preclinical Profile of Avelumab in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical studies of Avelumab, a human anti-programmed death ligand-1 (PD-L1) monoclonal antibody. It details the molecule's dual mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the methodologies of pivotal experiments.

Introduction: Avelumab's Unique Position in Immuno-Oncology

Avelumab (formerly MSB0010718C) is a fully human immunoglobulin G1 (IgG1) monoclonal antibody that targets programmed death ligand-1 (PD-L1), a critical immune checkpoint protein.[1] Approved for the treatment of several solid tumors, including metastatic Merkel cell carcinoma and urothelial carcinoma, Avelumab's development was based on a robust preclinical rationale.[2][3] Unlike other anti-PD-1/PD-L1 agents that are often engineered to be immunologically silent, Avelumab possesses a native, wild-type crystallizable fragment (Fc) region.[1][4] This structural feature confers a dual mechanism of action: the blockade of the PD-1/PD-L1 immunosuppressive axis and the induction of innate immune responses through antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] This guide synthesizes the foundational preclinical data that characterizes these mechanisms.

Molecular Characteristics and Binding Affinity

Avelumab is designed to bind with high affinity to both human and murine PD-L1, enabling its evaluation in a wide range of preclinical models.[5] This binding competitively inhibits the interaction between PD-L1 and its receptors, PD-1 and B7.1, on T-cells and antigen-presenting cells.[2][3]

Parameter Target Reported Value (Kd) Reference
Binding AffinityHuman PD-L10.3 nmol/L[5]
Binding AffinityHuman PD-L10.4 nmol/L[6]
Binding AffinityHuman PD-L10.0467 nmol/L[6]
Binding AffinityMurine PD-L11.0 nmol/L[5]
Note: Different studies have reported varying binding affinities for human PD-L1, which may be attributable to different assay methodologies.[5][6]

Dual Mechanism of Action

Avelumab's anti-tumor activity is rooted in its ability to engage both the adaptive and innate immune systems.[1]

Immune Checkpoint Blockade

By binding to PD-L1 on tumor cells, Avelumab prevents the engagement of the PD-1 receptor on activated T-cells. This action blocks the inhibitory signal that would otherwise lead to T-cell anergy or apoptosis, thereby restoring and enhancing the ability of cytotoxic T-cells to recognize and eliminate cancer cells.[3][7]

G cluster_0 T-Cell cluster_1 Tumor Cell TCR TCR MHC MHC-Antigen TCR->MHC Activation PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibition Signal Avelumab Avelumab Avelumab->PDL1 Blocks Interaction

Caption: Avelumab blocks the PD-1/PD-L1 inhibitory pathway.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Avelumab's native IgG1 Fc region can be recognized by Fcγ receptors (specifically CD16) on innate immune effector cells, most notably Natural Killer (NK) cells.[8] This engagement bridges the NK cell to the PD-L1-expressing tumor cell, activating the NK cell to release cytotoxic granules (perforin and granzymes) and induce tumor cell lysis.[5][8] This ADCC mechanism represents an additional, direct method of tumor cell killing.[9][10]

G cluster_0 NK Cell cluster_1 Tumor Cell FcR FcγR (CD16) Granules Cytotoxic Granules Avelumab Avelumab (IgG1) FcR->Avelumab Binds Fc Region PDL1 PD-L1 Granules->PDL1 Release Lysis Tumor Cell Lysis Avelumab->PDL1 Binds Target

Caption: Avelumab mediates ADCC via NK cell engagement.

Preclinical In Vitro Studies

A broad range of in vitro experiments have demonstrated Avelumab's dual activity.

ADCC Activity and PD-L1 Expression

Preclinical studies have consistently shown that Avelumab can induce ADCC against various human tumor cell lines.[8][9] A key finding is that the sensitivity of tumor cells to Avelumab-mediated ADCC often correlates with the surface density of PD-L1.[2][11] Furthermore, treatment of tumor cells with interferon-gamma (IFN-γ), a cytokine often present in the tumor microenvironment, upregulates PD-L1 expression and can enhance Avelumab-mediated ADCC.[5][9]

Finding Experimental System Key Result Reference
ADCC InductionHuman tumor cells + PBMCs or NK cellsAvelumab lyses a range of human tumor cells.[9]
PD-L1 CorrelationHuman tumor cells with varying PD-L1Increased PD-L1 expression trends with increased sensitivity to ADCC.[2]
IFN-γ StimulationChordoma cells + IFN-γIFN-γ treatment increases PD-L1 expression and sensitivity to Avelumab-mediated ADCC.[5]
Effector CellsPurified NK cells vs. PBMCsPurified NK cells are potent effectors of Avelumab-mediated ADCC.[9]
Effect on Immune Cells

A theoretical concern for an ADCC-competent anti-PD-L1 antibody is the potential for lysis of activated, PD-L1-expressing immune cells.[8] However, in vitro studies demonstrated that Avelumab does not mediate significant lysis of peripheral blood mononuclear cells (PBMCs), likely due to a lower density of PD-L1 on these cells compared to tumor cells.[2][7][12] While one study showed Avelumab could induce ADCC against monocyte-derived dendritic cells, preclinical and clinical analyses of peripheral immune cells have shown minimal changes in immune cell subsets following treatment.[1][13]

Enhancement of Adaptive Immunity

Beyond direct killing, Avelumab was shown to enhance antigen-specific T-cell responses in vitro. In co-culture assays, the addition of Avelumab to PBMCs stimulated with viral antigens resulted in increased activation and proliferation of antigen-specific T-cells, confirming its function as a checkpoint inhibitor.[12][14]

Preclinical In Vivo Studies

Syngeneic mouse tumor models have been instrumental in validating the anti-tumor efficacy of Avelumab in a complex biological system.

Monotherapy Anti-Tumor Efficacy

In vivo studies demonstrated that Avelumab administration can significantly inhibit tumor growth and improve survival.[3][5]

Model Treatment Key Result Reference
C57BL/6 Mice with MB49 Bladder TumorsAvelumab (400 μg, i.p.)Inhibited tumor development and increased mouse survival.[5]
Syngeneic Mouse Tumor ModelsAvelumabDecreased tumor growth.[3]
Mechanistic Insights from In Vivo Models

Interestingly, mechanistic studies in mice revealed that the anti-tumor efficacy of Avelumab was highly dependent on the presence of CD4+ and CD8+ T-cells.[2] In contrast to in vitro findings with human cells, the depletion of NK cells in these murine models had little effect on Avelumab's efficacy, as Avelumab does not mediate ADCC effectively in mice.[2] This highlights the primary role of T-cell-mediated adaptive immunity in the anti-tumor effect observed in these specific preclinical models, while underscoring ADCC as a potentially significant, additional mechanism in humans.

Key Experimental Protocols

The following sections detail the generalized methodologies for the core preclinical assays used to characterize Avelumab.

In Vitro ADCC Assay Protocol

This assay quantifies the ability of Avelumab to induce lysis of target tumor cells by effector immune cells. The chromium-51 (⁵¹Cr) release assay is a standard method.[13]

  • Target Cell Preparation: PD-L1-expressing human tumor cells are cultured and harvested. They are then labeled with a radioactive isotope, such as ⁵¹Cr, which is released upon cell lysis.

  • Effector Cell Isolation: Effector cells, typically human PBMCs or purified NK cells from healthy donors, are isolated from whole blood using density gradient centrifugation.

  • Co-culture: Labeled target cells are plated in a 96-well plate. Effector cells are added at various effector-to-target (E:T) ratios.

  • Treatment: Avelumab or an isotype control antibody is added to the wells at various concentrations.

  • Incubation: The plate is incubated for a set period (e.g., 4-6 hours) to allow for cell-mediated lysis to occur.

  • Quantification: The supernatant from each well is collected, and the amount of released ⁵¹Cr is measured using a gamma counter.

  • Calculation: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the presence of Avelumab to spontaneous release (targets + media) and maximum release (targets + detergent).

G A 1. Prepare Target Cells (PD-L1+ Tumor Line) B 2. Label Target Cells (e.g., with 51Cr) A->B D 4. Co-culture Target & Effector Cells with Avelumab or Control B->D C 3. Isolate Effector Cells (e.g., Human NK Cells) C->D E 5. Incubate (e.g., 4 hours at 37°C) D->E F 6. Harvest Supernatant E->F G 7. Measure Released 51Cr (Gamma Counter) F->G H 8. Calculate % Specific Lysis G->H

Caption: General workflow for an in vitro ADCC assay.
In Vivo Syngeneic Mouse Model Protocol

This protocol assesses the anti-tumor activity of Avelumab in immunocompetent mice.

  • Cell Implantation: A known number of murine tumor cells (e.g., MB49 bladder cancer cells) are subcutaneously implanted into the flank of syngeneic mice (e.g., C57BL/6).[5]

  • Tumor Growth: Tumors are allowed to grow until they reach a predetermined, palpable volume (e.g., 50-100 mm³).

  • Randomization: Mice are randomized into treatment and control groups (e.g., Avelumab vs. isotype control IgG or PBS).

  • Treatment Administration: Avelumab is administered systemically (e.g., intraperitoneally) according to a defined dosing schedule (e.g., three times, 3 days apart).[5]

  • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.

  • Endpoint Analysis: The study continues until tumors in the control group reach a predetermined endpoint size or until a defined time point. Key endpoints are tumor growth inhibition and overall survival.

G A 1. Implant Murine Tumor Cells into Syngeneic Mice B 2. Allow Tumors to Establish (e.g., 50-100 mm³) A->B C 3. Randomize Mice into Treatment & Control Groups B->C D 4. Administer Avelumab or Control on Schedule C->D E 5. Monitor Tumor Volume & Animal Health Regularly D->E F 6. Continue Until Endpoint E->F G 7. Analyze Data (Tumor Growth Inhibition, Survival) F->G

Caption: General workflow for an in vivo murine efficacy study.

Conclusion

The preclinical data for Avelumab establishes a strong foundation for its clinical use in solid tumors. In vitro studies confirm its dual mechanism of action: the capacity to reinvigorate T-cell responses by blocking the PD-L1 checkpoint and the ability to directly target tumor cells for destruction by engaging innate NK cells through ADCC.[1] In vivo models confirm its potent anti-tumor efficacy, driven primarily by T-cell-mediated immunity in murine systems.[2] This unique combination of engaging both adaptive and innate immunity differentiates Avelumab from other checkpoint inhibitors and provides a compelling rationale for its continued investigation and application in oncology.[8][10]

References

Avelumab's Dual Role in Adaptive and Innate Immunity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avelumab, a fully human immunoglobulin G1 (IgG1) monoclonal antibody, represents a significant advancement in cancer immunotherapy. Its unique mechanism of action engages both the adaptive and innate immune systems to elicit a potent anti-tumor response. This technical guide provides a comprehensive overview of avelumab's core functionalities, supported by quantitative data from pivotal clinical trials, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows. Avelumab's primary role in adaptive immunity stems from its blockade of the programmed death-ligand 1 (PD-L1), which reinvigorates T-cell-mediated tumor cell lysis. Concurrently, its native Fc region enables the engagement of innate immune cells, particularly Natural Killer (NK) cells, to induce antibody-dependent cell-mediated cytotoxicity (ADCC). This dual-pronged approach distinguishes avelumab from other immune checkpoint inhibitors and underscores its therapeutic potential across a range of malignancies.

Introduction

Cancer immunotherapy has revolutionized the treatment landscape for numerous malignancies. A key strategy in this field is the targeting of immune checkpoints, which are inhibitory pathways that regulate the duration and amplitude of immune responses. Tumor cells often exploit these checkpoints to evade immune surveillance. Programmed death-ligand 1 (PD-L1), expressed on the surface of various tumor cells and immune cells, interacts with its receptor, programmed death-1 (PD-1), on activated T cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1][2]

Avelumab is an immune checkpoint inhibitor that specifically targets and binds to PD-L1.[2][3] This binding prevents the interaction of PD-L1 with its receptors, PD-1 and B7.1, on T cells, thereby removing the inhibitory signal and restoring T-cell-mediated anti-tumor activity.[1][3][4] Avelumab is a fully human IgG1 monoclonal antibody with a wild-type Fc region.[1] This structural feature is critical to its second mechanism of action: the induction of antibody-dependent cell-mediated cytotoxicity (ADCC), a potent innate immune response.[2][5] This dual engagement of both adaptive and innate immunity makes avelumab a unique therapeutic agent in the immuno-oncology armamentarium.[1]

Avelumab's Role in Adaptive Immunity

Avelumab's primary mechanism for activating the adaptive immune system is through the blockade of the PD-L1/PD-1 pathway.

PD-L1/PD-1 Pathway Inhibition

The interaction between PD-L1 on tumor cells and PD-1 on activated T cells delivers an inhibitory signal that dampens T-cell receptor (TCR) signaling, leading to reduced cytokine production, decreased T-cell proliferation, and ultimately, T-cell exhaustion. By binding to PD-L1, avelumab physically obstructs this interaction, effectively "releasing the brakes" on the anti-tumor T-cell response.[1][2] This allows for the restoration of cytotoxic T lymphocyte (CTL) activity against tumor cells.

Avelumab blocks the PD-L1/PD-1 inhibitory pathway.

Avelumab's Role in Innate Immunity

Avelumab's engagement of the innate immune system is primarily mediated through Antibody-Dependent Cellular Cytotoxicity (ADCC).

Antibody-Dependent Cellular Cytotoxicity (ADCC)

Avelumab's native IgG1 Fc region can be recognized by Fcγ receptors (FcγR), particularly FcγRIIIa (CD16), which are expressed on the surface of innate immune effector cells such as Natural Killer (NK) cells.[5][6] When avelumab binds to PD-L1 on the surface of a tumor cell, its Fc portion is exposed, allowing NK cells to bind via their CD16 receptors. This cross-linking of CD16 triggers the activation of the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[2] Preclinical studies have demonstrated that avelumab can mediate ADCC against various human tumor cell lines.[5]

ADCC_Mechanism cluster_tumor Tumor Cell cluster_nk NK Cell TUMOR Tumor Cell PDL1 PD-L1 NK_CELL NK Cell NK_CELL->TUMOR Induces Apoptosis CD16 CD16 (FcγRIIIa) CD16->NK_CELL Activates Avelumab Avelumab Fab Fab Fc Fc Fab->PDL1 Binds Fc->CD16 Binds

Avelumab-mediated Antibody-Dependent Cellular Cytotoxicity (ADCC).

Quantitative Data from Clinical Trials

The efficacy of avelumab has been evaluated in numerous clinical trials across various cancer types. The following tables summarize key quantitative data from the JAVELIN pivotal trials.

Table 1: Efficacy of Avelumab in Metastatic Merkel Cell Carcinoma (JAVELIN Merkel 200)
Patient PopulationObjective Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Previously Treated (Part A) 33.0%11.4%21.6%2.7 months12.6 months
First-Line (Part B) 39.7%16.4%23.3%4.1 months20.3 months
Data sourced from multiple reports of the JAVELIN Merkel 200 trial.
Table 2: Efficacy of Avelumab as First-Line Maintenance in Advanced Urothelial Carcinoma (JAVELIN Bladder 100)
Treatment ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
Avelumab + Best Supportive Care (BSC) 21.4 months3.7 months
BSC Alone 14.3 months2.0 months
Data sourced from the JAVELIN Bladder 100 trial.

Detailed Experimental Protocols

In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol describes a common method for assessing the ADCC activity of avelumab in vitro.

ADCC_Workflow start Start prepare_targets Prepare Target Cells (PD-L1+ Tumor Cells) start->prepare_targets prepare_effectors Isolate Effector Cells (e.g., NK cells from PBMCs) start->prepare_effectors label_targets Label Target Cells (e.g., with 51Cr) prepare_targets->label_targets co_culture Co-culture Target and Effector Cells with Avelumab or Isotype Control label_targets->co_culture prepare_effectors->co_culture incubate Incubate at 37°C co_culture->incubate measure_lysis Measure Target Cell Lysis (e.g., 51Cr release) incubate->measure_lysis calculate_adcc Calculate Specific ADCC Lysis measure_lysis->calculate_adcc end End calculate_adcc->end

Workflow for an in vitro ADCC assay.

Methodology:

  • Target Cell Preparation:

    • Culture a PD-L1-expressing tumor cell line (e.g., H441 lung cancer cells) under standard conditions.

    • Harvest and wash the cells.

    • Label the target cells with a radioisotope such as Chromium-51 (⁵¹Cr) for a defined period. Wash the cells to remove unincorporated label.

  • Effector Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • (Optional) Purify Natural Killer (NK) cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • ADCC Assay Setup:

    • In a 96-well plate, combine the labeled target cells and effector cells at various effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1).

    • Add avelumab or an isotype control antibody at various concentrations.

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

  • Incubation and Measurement:

    • Incubate the plate for a specified time (e.g., 4 hours) at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Flow Cytometry for Immune Cell Phenotyping

This protocol outlines a general workflow for analyzing peripheral blood immune cell populations in patients treated with avelumab.

Flow_Cytometry_Workflow start Start collect_blood Collect Peripheral Blood start->collect_blood isolate_pbmcs Isolate PBMCs collect_blood->isolate_pbmcs stain_cells Stain with Fluorochrome-conjugated Antibody Panels isolate_pbmcs->stain_cells acquire_data Acquire Data on a Flow Cytometer stain_cells->acquire_data analyze_data Analyze Data using Gating Strategy acquire_data->analyze_data quantify_subsets Quantify Immune Cell Subsets analyze_data->quantify_subsets end End quantify_subsets->end

Workflow for immune cell phenotyping by flow cytometry.

Methodology:

  • Sample Collection and Processing:

    • Collect whole blood from patients at baseline and at specified time points during avelumab treatment.

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Antibody Staining:

    • Prepare panels of fluorochrome-conjugated monoclonal antibodies to identify various immune cell subsets (e.g., T cells, B cells, NK cells, monocytes, dendritic cells) and their activation or exhaustion markers.

    • Incubate the isolated PBMCs with the antibody panels according to the manufacturer's instructions.

  • Data Acquisition:

    • Acquire stained cells on a multi-color flow cytometer.

    • Collect a sufficient number of events for robust statistical analysis.

  • Data Analysis:

    • Use a sequential gating strategy to identify specific immune cell populations based on their forward and side scatter properties and the expression of lineage-specific markers.

    • Quantify the percentage and absolute counts of each immune cell subset.

Conclusion

Avelumab's distinct dual mechanism of action, which harnesses both adaptive and innate immunity, positions it as a versatile and potent agent in cancer immunotherapy. By blocking the PD-L1/PD-1 inhibitory axis, it unleashes the power of T cells to attack tumors. Simultaneously, its ability to induce ADCC through NK cell engagement provides an additional layer of anti-tumor activity. The clinical data from the JAVELIN program demonstrate its efficacy in various challenging-to-treat cancers. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of avelumab's immunomodulatory effects. As our understanding of the intricate interplay between the immune system and cancer evolves, the unique properties of avelumab will likely continue to inform the development of novel and more effective combination immunotherapy strategies.

References

Avelumab for In Vivo Studies in Syngeneic Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of avelumab, an anti-PD-L1 monoclonal antibody, in preclinical in vivo studies utilizing syngeneic mouse models. This document details the mechanism of action, experimental protocols, and expected outcomes to facilitate the design and execution of robust immuno-oncology research.

Introduction to Avelumab

Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). Its primary mechanism of action is the inhibition of the interaction between PD-L1 and its receptors, PD-1 and B7.1.[1] This blockade disrupts a key immune checkpoint pathway exploited by tumor cells to evade immune surveillance, thereby restoring T-cell-mediated antitumor responses.[1][2] Uniquely among some other checkpoint inhibitors, avelumab possesses a native Fc region, which enables it to induce antibody-dependent cell-mediated cytotoxicity (ADCC), providing a dual mechanism for targeting tumor cells.

Mechanism of Action and Signaling Pathway

Avelumab's therapeutic effect is rooted in two distinct, yet complementary, anti-tumor mechanisms:

  • Immune Checkpoint Blockade: By binding to PD-L1 on tumor cells and other cells within the tumor microenvironment, avelumab prevents its interaction with the PD-1 receptor on activated T cells.[1][2] This releases the "brake" on the T-cell, allowing for its activation, proliferation, and subsequent cytotoxic activity against tumor cells. The blockade of the PD-L1/B7.1 interaction further contributes to the restoration of T-cell function.[1]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Avelumab's native IgG1 Fc region can be recognized by Fc receptors (like CD16) on immune effector cells, primarily Natural Killer (NK) cells. This engagement leads to the activation of NK cells and the subsequent lysis of PD-L1-expressing tumor cells.

These mechanisms are depicted in the signaling pathway diagram below.

Avelumab_Mechanism_of_Action Tumor Cell Tumor Cell T-Cell T-Cell Tumor Cell->T-Cell PD-L1 binds PD-1 (Inhibition) T-Cell->Tumor Cell T-Cell Killing (Restored) NK Cell NK Cell NK Cell->Tumor Cell ADCC-mediated Lysis Avelumab Avelumab Avelumab->Tumor Cell Binds to PD-L1 Avelumab->NK Cell

Figure 1: Dual mechanism of action of avelumab.

Application in Syngeneic Mouse Models

Syngeneic mouse models, which involve the transplantation of murine tumor cell lines into immunocompetent mice of the same genetic background, are indispensable tools for evaluating immunotherapies like avelumab. These models provide a fully functional immune system, allowing for the comprehensive study of the complex interactions between the therapeutic agent, the tumor, and the host immune response.

Commonly Used Syngeneic Models

The choice of syngeneic model is critical and depends on the research question, tumor type of interest, and the desired immunological characteristics of the tumor microenvironment. Below is a summary of commonly used models in the context of avelumab and other checkpoint inhibitors.

Model Cell Line Mouse Strain Tumor Type Key Characteristics
MC38 Murine Colon AdenocarcinomaC57BL/6Colon CancerHighly immunogenic, responsive to checkpoint blockade.
CT26 Murine Colon CarcinomaBALB/cColon CancerImmunogenic, sensitive to checkpoint inhibitors, characterized by CD8+ T-cell infiltration.[3]
4T1 Murine Mammary CarcinomaBALB/cBreast CancerPoorly immunogenic, highly metastatic, and generally resistant to checkpoint blockade.[4][5]
Renca Murine Renal AdenocarcinomaBALB/cRenal CancerAggressive tumor growth, enriched tumor microvascular environment, and low immune infiltration.[6]
B16-F10 Murine MelanomaC57BL/6MelanomaPoorly immunogenic, often used to study mechanisms of resistance to immunotherapy.
Experimental Workflow

A typical in vivo study using avelumab in a syngeneic mouse model follows a standardized workflow. The key steps are outlined in the diagram below.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Tumor Cell Culture (e.g., MC38, CT26) B Subcutaneous or Orthotopic Implantation A->B C Tumor Growth Monitoring (Calipers/Imaging) B->C D Randomization into Treatment Groups C->D E Avelumab Administration (e.g., Intraperitoneal) D->E F Continued Tumor Growth Monitoring E->F G Tumor Excision and Immune Profiling (Flow Cytometry, IHC) F->G H Cytokine Analysis (ELISA, Luminex) F->H I Survival Analysis F->I

Figure 2: General experimental workflow for avelumab studies in syngeneic mouse models.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for key experiments.

MC38 Syngeneic Model Protocol
  • Cell Line: MC38 murine colon adenocarcinoma cells.

  • Mouse Strain: Female C57BL/6 mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 105 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Treatment: When tumors reach an average volume of 50-100 mm3, randomize mice into treatment groups. Administer avelumab or an isotype control antibody intraperitoneally at a dose of 200-400 µg per mouse, typically on a schedule of every 3-4 days for a total of 3-4 doses.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Continue monitoring tumor volume until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm3).

    • Immune Profiling: At a specified time point post-treatment, euthanize a cohort of mice, excise tumors, and prepare single-cell suspensions for flow cytometric analysis of tumor-infiltrating lymphocytes (e.g., CD4+, CD8+, NK cells, regulatory T cells).

    • Cytokine Analysis: Collect blood via cardiac puncture at the time of euthanasia to prepare serum for cytokine analysis (e.g., IFN-γ, TNF-α) using ELISA or multiplex assays.

CT26 Syngeneic Model Protocol
  • Cell Line: CT26 murine colon carcinoma cells.

  • Mouse Strain: Female BALB/c mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 105 CT26 cells in 100 µL of sterile PBS into the right flank.

  • Tumor Monitoring: As described for the MC38 model.

  • Treatment: Initiate treatment when tumors reach an average volume of 50-100 mm3. Administer avelumab or an isotype control antibody intraperitoneally at a dose of 200 µg per mouse twice a week for two weeks.[4]

  • Endpoint Analysis: As described for the MC38 model.

Quantitative Data and Expected Outcomes

The efficacy of avelumab in syngeneic models can be quantified through various metrics. Below is a summary of expected outcomes based on published studies.

Tumor Growth Inhibition
Model Avelumab Treatment Control Treatment Tumor Growth Inhibition (%) Reference
MC38 Significant delay in tumor growthProgressive tumor growth~73% reduction in mean tumor volume at day 21[7]
CT26 Delayed tumor growth and increased survivalProgressive tumor growthData suggests responsiveness to α-mPD-L1[4]
4T1 No significant difference in tumor growthProgressive tumor growthGenerally non-responsive[4]
Immune Cell Infiltration
Model Immune Cell Population Effect of Avelumab Reference
MC38 CD8+ T cellsIncreased frequency of tumor antigen-specific CD8+ splenocytes.[7]
CT26 CD8+ T cellsBaseline tumors have a higher frequency of PD-1+ CD8+ T cells compared to less responsive models.[8][8]
Renca T cellsGenerally low T-cell infiltration at baseline.[1]
4T1 T cellsLower fraction of T cells compared to more responsive models.[9]
Cytokine Profiles
Cytokine Expected Change with Avelumab Treatment Significance Reference
IFN-γ Increased levelsIndicates T-cell activation and anti-tumor immunity.[7]
TNF-α Increased levelsPro-inflammatory cytokine involved in anti-tumor responses.[7]
IL-2 Increased levelsPromotes T-cell proliferation and activation.[10]
IL-6, IL-8 Potentially decreased levels in respondersHigh levels may be associated with inflammation and poor prognosis.[10]

Conclusion

Avelumab demonstrates significant anti-tumor activity in immunologically "hot" syngeneic mouse models, such as MC38 and CT26, which is primarily driven by the restoration of T-cell function and potentially enhanced by ADCC. Its efficacy is associated with increased infiltration of CD8+ T cells and the production of pro-inflammatory cytokines like IFN-γ and TNF-α. In contrast, models with a more immunosuppressive microenvironment, such as 4T1, tend to be resistant to avelumab monotherapy. This technical guide provides a framework for researchers to design and interpret in vivo studies with avelumab, contributing to the continued development of effective cancer immunotherapies. Careful model selection and detailed protocol adherence are paramount for generating reliable and translatable preclinical data.

References

Methodological & Application

Application Notes and Protocols for Avelumab in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). It is an immune checkpoint inhibitor with a dual mechanism of action: it blocks the interaction of PD-L1 with its receptors, PD-1 and B7.1, and it can induce antibody-dependent cell-mediated cytotoxicity (ADCC) due to its native Fc region.[1][2][3] These application notes provide detailed protocols for utilizing Avelumab in in vitro cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

Avelumab's primary mode of action involves the inhibition of the PD-1/PD-L1 pathway. PD-L1, often overexpressed on tumor cells, binds to PD-1 receptors on activated T cells, leading to the suppression of the T-cell-mediated antitumor immune response.[3][4] By blocking this interaction, Avelumab reinvigorates T-cell activity against tumor cells.[1][2]

Uniquely among some other checkpoint inhibitors, Avelumab's wild-type IgG1 Fc region allows it to engage with Fc-γ receptors on natural killer (NK) cells, triggering ADCC and leading to the direct lysis of tumor cells.[2][3][5]

Avelumab_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_nk_cell NK Cell Tumor_Cell PD-L1 T_Cell PD-1 Tumor_Cell->T_Cell Inhibitory Signal T_Cell_Inhibition T-Cell Inhibition T_Cell_Activation T-Cell Activation NK_Cell Fcγ Receptor ADCC ADCC ADCC->Tumor_Cell Induces Lysis Avelumab Avelumab Avelumab->Tumor_Cell Blocks Interaction Avelumab->T_Cell_Activation Promotes Avelumab->NK_Cell Binds to FcγR

Caption: Avelumab's dual mechanism of action.

Experimental Protocols

Cell Line Selection and Culture

A variety of human cancer cell lines can be utilized to study the effects of Avelumab in vitro. The choice of cell line should be guided by the expression level of PD-L1, which can significantly influence the outcome of ADCC assays.[5]

Recommended Cell Lines:

  • Triple-Negative Breast Cancer (TNBC): MDA-MB-231 (high PD-L1), MDA-MB-468 (low PD-L1), BT-549 (low PD-L1)[6][7]

  • Non-Small Cell Lung Cancer (NSCLC): NCI-H1975, H441, H460[8][9]

  • Bladder Cancer: RT-112, 5637, T-24[9]

  • Chordoma: UM-Chor1[10]

Culture Conditions: Cell lines should be cultured in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

Effector Cell Preparation

Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells from healthy donors are typically used as effector cells.[6][8]

PBMC Isolation:

  • Dilute whole blood with an equal volume of PBS.

  • Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected cells twice with PBS.

NK Cell Isolation: For more specific ADCC assays, NK cells can be purified from PBMCs using commercially available NK cell isolation kits (e.g., Miltenyi Biotec) following the manufacturer's instructions.[6][8]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of Avelumab to induce the lysis of target cancer cells by effector cells.

ADCC_Workflow Start Start Label_Targets Label Target Cells (e.g., Calcein-AM) Start->Label_Targets Plate_Targets Plate Target Cells (5,000 cells/well) Label_Targets->Plate_Targets Add_Avelumab Add Avelumab (1-10 µg/mL) or Isotype Control Plate_Targets->Add_Avelumab Add_Effectors Add Effector Cells (Varying E:T Ratios) Add_Avelumab->Add_Effectors Incubate Incubate for 4 hours at 37°C Add_Effectors->Incubate Measure_Lysis Measure Cell Lysis (e.g., Fluorescence) Incubate->Measure_Lysis Analyze Analyze Data and Calculate % Lysis Measure_Lysis->Analyze End End Analyze->End

Caption: Workflow for an Avelumab ADCC assay.

Protocol:

  • Target Cell Preparation: Harvest and label target cancer cells with a viability dye such as Calcein-AM (10 µM for 30 minutes at 37°C) or by radioactive labeling with 111In.[6][11]

  • Plating: Seed 5,000 labeled target cells per well in a 96-well plate.[6]

  • Antibody Addition: Add Avelumab at various concentrations (a typical starting concentration is 1-2 µg/mL).[6][10][11] Include a human IgG1 isotype control for comparison.[6]

  • Effector Cell Addition: Add effector cells (PBMCs or purified NK cells) at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 25:1).[6][8]

  • Incubation: Incubate the plate for 4 hours at 37°C.[8][11]

  • Lysis Measurement:

    • For Calcein-AM labeled cells, measure the fluorescence of the supernatant.

    • For 111In labeled cells, harvest the supernatant and measure radioactivity using a gamma counter.[11]

  • Controls:

    • Spontaneous release: Target cells with media alone.

    • Maximum release: Target cells with a lysis agent (e.g., 0.05% Triton X-100).[8][11]

  • Calculation: Calculate the percentage of specific lysis using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[8][11]

Cytokine Release Assay

This assay quantifies the release of cytokines from effector cells upon engagement with Avelumab-coated target cells.

Protocol:

  • Set up co-cultures of effector and target cells with Avelumab or an isotype control as described in the ADCC assay.

  • After a 24-hour incubation, collect the cell culture supernatants.

  • Analyze the supernatants for the presence of cytokines such as IFN-γ, TNF-α, IL-2, IL-10, and GM-CSF using a multiplex bead array (e.g., Luminex xMAP) or ELISA.[9][12]

T-Cell Activation Assay

This assay assesses the ability of Avelumab to enhance antigen-specific T-cell responses.

Protocol:

  • Isolate PBMCs from healthy donors.

  • Stimulate the PBMCs with a relevant antigen (e.g., peptide pools for CMV, EBV, influenza).[12]

  • Treat the stimulated cells with Avelumab or an isotype control.

  • After 7 days of in vitro stimulation, analyze the cells by flow cytometry for the frequency of activated antigen-specific CD8+ T cells.[12]

  • The supernatant can also be analyzed for a shift from Th2 to Th1 cytokine production (e.g., an increased IFN-γ to IL-5 ratio).[12]

Data Presentation

The following tables summarize representative quantitative data from in vitro studies with Avelumab.

Table 1: Avelumab-Mediated ADCC in TNBC Cell Lines

Cell LineBasal PD-L1 ExpressionEffector CellsE:T RatioAvelumab Conc.% Lysis (vs. Isotype)
MDA-MB-231HighPBMC5:11 µg/mLSignificant Increase
MDA-MB-468LowPBMC5:11 µg/mLNo Significant Increase
BT-549LowPBMC5:11 µg/mLNo Significant Increase
IIB-BR-GHighPBMC5:11 µg/mLSignificant Increase
Hs578THighPBMC5:11 µg/mLSignificant Increase
Data adapted from Julieta R., et al., 2018.[6][7]

Table 2: Effect of NK Cell Stimulation on Avelumab-Mediated ADCC

Target Cell LineEffector Cell Stimulation% Lysis (Avelumab)
MDA-MB-231Unstimulated NK Cells~20%
MDA-MB-231IL-2 Stimulated NK Cells~40%
MDA-MB-231IL-15 Stimulated NK Cells~45%
MDA-MB-468Unstimulated NK Cells~5%
MDA-MB-468IL-2 Stimulated NK Cells~20%
MDA-MB-468IL-15 Stimulated NK Cells~25%
Data conceptualized from Julieta R., et al., 2018.[6][7]

Table 3: Cytokine Secretion in Co-culture Assays

Target Cell LineCytokineAvelumab TreatmentResult
NCI-H1975 (NSCLC)IFN-γ+Increased Secretion
NCI-H1975 (NSCLC)GM-CSF+Increased Secretion
MDA-MB-231 (TNBC)IFN-γ+Increased Secretion
MDA-MB-231 (TNBC)GM-CSF+Increased Secretion
RT-112 (Bladder)GM-CSF+Increased Secretion
Data from a study combining CYNK-101 (NK cells) with Avelumab.[9]

Conclusion

The provided protocols offer a framework for the in vitro evaluation of Avelumab. These experiments can elucidate the dual mechanisms of PD-L1 blockade and ADCC induction, providing valuable insights for preclinical research and drug development. It is important to note that the efficacy of Avelumab-mediated ADCC is often correlated with the level of PD-L1 expression on target tumor cells.[5] Furthermore, the activation state of effector cells can significantly impact the observed cytotoxic effects.[5][6]

References

Application Notes: Avelumab for T-Cell Activation and Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avelumab is a fully human monoclonal antibody of the immunoglobulin G1 (IgG1) isotype that targets the programmed death-ligand 1 (PD-L1).[1][2] It is an immune checkpoint inhibitor used in cancer immunotherapy. Avelumab has a distinctive dual mechanism of action: it not only blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, but its native Fc region can also induce antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][3][4]

By blocking the PD-L1/PD-1 pathway, avelumab removes inhibitory signals, thereby restoring and enhancing T-cell activation, proliferation, and anti-tumor immune responses.[2][4] This T-cell activation can be quantified in vitro by measuring increased cytokine production (e.g., IFN-γ) and proliferation markers.[2][5] Simultaneously, avelumab can engage natural killer (NK) cells via their Fc receptors, targeting PD-L1-expressing tumor cells for destruction through ADCC.[2] These application notes provide an overview of the concentrations and protocols for utilizing avelumab in T-cell activation and ADCC assays.

Mechanism of Action: Signaling Pathways

PDL1_Pathway cluster_tcell T-Cell Tumor PD-L1 PD1 PD-1 Tumor->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Activation Signal Activation T-Cell Activation TCR->Activation Inhibition Inhibition PD1->Inhibition Avelumab Avelumab Avelumab->Tumor Blocks Interaction

ADCC_Mechanism cluster_tumor PD-L1+ Tumor Cell cluster_nk NK Cell Tumor PD-L1 Avelumab Avelumab Tumor->Avelumab Fab region binding NK_Cell FcγR (CD16) Granules Cytotoxic Granules (Perforin, Granzymes) NK_Cell->Granules Activation Granules->Tumor Induces Lysis Avelumab->NK_Cell Fc region binding

Data Presentation: Avelumab Concentrations for In Vitro Assays

The optimal concentration of avelumab for in vitro assays is dependent on the specific assay, cell types, and desired endpoint. The following tables summarize concentrations reported in the literature.

Table 1: Avelumab Concentrations for T-Cell Activation Assays

Assay TypeCell TypesAvelumab ConcentrationKey FindingReference
Antigen-Specific T-Cell ResponseHuman PBMCs20 µg/mLSignificantly increased antigen-specific immune activation.[6]
T-Cell Activation BioassayMouse Bone Marrow-Derived Dendritic Cells (BMDCs) & CD8a+ Splenic T-cells10 µg/mLBoosted IFN-γ production, indicating enhanced T-cell activation.[7]
T-Cell Function AssayHuman PBMCsNot specifiedEnhanced CD8 T-cell function, manifested by higher granzyme B, perforin, Ki67, and cytokine release (IFN-γ, TNF-α).[5]

Table 2: Avelumab Concentrations for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays

Target CellsEffector CellsAvelumab ConcentrationKey FindingReference
Triple Negative Breast Cancer (TNBC) Cell LinesHuman PBMCs or Purified NK Cells1 µg/mLSignificantly enhanced NK-cell mediated cytotoxicity against TNBC cells.[8]
H460 Human Lung Cancer Cell LineHuman PBMCs2 µg/mLDemonstrated ADCC activity with PBMCs from multiple healthy donors.[9]
H441 Human Lung Cancer Cell LinePurified NK CellsEC₅₀ = 13.4 ng/mLEstablished a dose-response curve for NK cell-mediated ADCC.[10]
H441 Human Lung Cancer Cell LinePurified NK Cells20 ng/mLShowed significant lytic activity from NK cells of both healthy donors and lung cancer patients.[10]
H441 & H460 Human Lung Cancer Cell LinesPurified NK Cells1 ng/mLInduced lysis of tumor cells but not of patient-derived PBMCs.[11][12]
H441 Human Lung Cancer Cell LinePurified T-NK Cells2 µg/mLT-NK cells (CD3+CD56+) were shown to be efficient effectors of avelumab-mediated ADCC.[13]

Experimental Protocols

Protocol 1: Avelumab-Mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a method to measure the ability of avelumab to induce ADCC against PD-L1-expressing target tumor cells using human PBMCs or purified NK cells as effectors.

ADCC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 1. Isolate Effector Cells (PBMCs or NK Cells) p2 2. Prepare Target Cells (PD-L1+ Tumor Line) a1 3. Plate Target Cells p2->a1 a2 4. Add Avelumab or Isotype Control a1->a2 a3 5. Add Effector Cells (at desired E:T Ratio) a2->a3 a4 6. Incubate (e.g., 4 hours) a3->a4 d1 7. Measure Target Cell Lysis (e.g., Calcein Release) a4->d1 d2 8. Calculate % Specific Lysis d1->d2

Materials:

  • Target Cells: A tumor cell line with known PD-L1 expression (e.g., H441, MDA-MB-468).[8][10]

  • Effector Cells: Freshly isolated human PBMCs or purified NK cells.

  • Antibodies: Avelumab and a human IgG1 isotype control antibody.[8]

  • Assay Medium: RPMI 1640 with 10% FBS.

  • Labeling Dye: Calcein-AM for fluorescence-based cytotoxicity measurement.[8]

  • 96-well U-bottom plates.

  • Fluorescence plate reader.

Methodology:

  • Effector Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • For purified NK cells, use an NK cell isolation kit (e.g., negative selection magnetic beads) according to the manufacturer's instructions.[8]

    • Resuspend effector cells in assay medium and determine cell concentration and viability.

  • Target Cell Preparation:

    • Harvest target cells and wash with PBS.

    • Label cells with 10 µM Calcein-AM for 30 minutes at 37°C.[8]

    • Wash the labeled cells three times with assay medium to remove excess dye.

    • Resuspend at a concentration of 1 x 10⁵ cells/mL in assay medium.

  • Assay Setup:

    • Plate 100 µL of labeled target cells (10,000 cells/well) into a 96-well U-bottom plate.

    • Add 50 µL of avelumab or isotype control to the appropriate wells. A final concentration of 1-2 µg/mL is a common starting point.[8][9] Consider performing a dose-response titration (e.g., 0.01 ng/mL to 10 µg/mL).

    • Add 50 µL of effector cells to achieve the desired Effector-to-Target (E:T) ratio (e.g., 25:1).[9]

    • Control Wells:

      • Spontaneous Release: Target cells + 100 µL medium.

      • Maximum Release: Target cells + 100 µL medium containing 2% Triton X-100.

  • Incubation and Measurement:

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact.

    • Incubate at 37°C in a 5% CO₂ incubator for 4 hours.

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer 100 µL of supernatant from each well to a new black 96-well plate.

    • Measure the fluorescence of the released Calcein (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 2: In Vitro Antigen-Specific T-Cell Activation Assay

This protocol outlines a method to assess the ability of avelumab to enhance antigen-specific T-cell responses from human PBMCs, measured by cytokine production and degranulation markers.[6]

TCell_Workflow p1 1. Isolate PBMCs a1 2. Stimulate with Antigenic Peptide Pool p1->a1 a2 3. Add Avelumab (20 µg/mL) or Isotype Control a1->a2 a3 4. Culture for 7-12 Days a2->a3 d1 5. Restimulate & Stain for IFN-γ, CD107a, Ki67 a3->d1 d2 6. Analyze T-Cell Activation by Flow Cytometry d1->d2

Materials:

  • Cells: Freshly isolated human PBMCs.

  • Antigen: Peptide pools for stimulation (e.g., CEFT mix: CMV, Epstein-Barr, Flu, Tetanus).[6] A negative control peptide pool (e.g., HLA-A*02:01 restricted peptides) should be used.

  • Antibodies: Avelumab and human IgG1 isotype control.[6]

  • Flow Cytometry Antibodies: Anti-CD3, Anti-CD8, Anti-IFN-γ, Anti-CD107a, Anti-Ki67.

  • Culture Medium: RPMI 1640 with 10% Human AB serum, L-glutamine, and antibiotics.

  • Protein transport inhibitors (e.g., Brefeldin A, Monensin).

  • Cell staining and permeabilization buffers.

  • 24-well or 48-well tissue culture plates.

Methodology:

  • Assay Setup:

    • Isolate PBMCs via Ficoll-Paque density gradient centrifugation.

    • Plate 2.5 x 10⁶ PBMCs per well in a 24-well plate.

    • Add the antigenic peptide pool (e.g., CEFT) or the negative control peptide pool to the appropriate wells.

    • Immediately add avelumab or the isotype control to a final concentration of 20 µg/mL.[6]

  • Cell Culture:

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

    • On day 3, add fresh medium containing IL-2 to support T-cell proliferation.

    • Continue incubation for a total of 7 to 12 days to allow for antigen-specific T-cell expansion.[6]

  • Restimulation and Staining:

    • On the final day, harvest the cells and restimulate them for 5-6 hours with the same peptide pool in the presence of anti-CD107a antibody and protein transport inhibitors.

    • After restimulation, wash the cells and perform surface staining for CD3 and CD8.

    • Fix and permeabilize the cells using a commercial kit.

    • Perform intracellular staining for IFN-γ and Ki67.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the CD3+CD8+ T-cell population.

    • Analyze the percentage of cells positive for IFN-γ, CD107a (a marker of degranulation), and Ki67 (a marker of proliferation).

  • Data Analysis:

    • Compare the percentage of activated (IFN-γ+ and/or CD107a+) and proliferating (Ki67+) CD8+ T-cells in the avelumab-treated wells versus the isotype control wells. A significant increase in these markers in the avelumab group indicates an enhancement of the antigen-specific T-cell response.[6]

References

Application Notes and Protocols for Immunohistochemical Staining of PD-L1 (Avelumab-Associated Marker) in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avelumab is a human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). By blocking the interaction of PD-L1 with its receptors, PD-1 and B7.1, Avelumab releases the inhibition of T-cell activity, thereby restoring the anti-tumor immune response.[1] Furthermore, Avelumab's native Fc region can engage natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC), representing a dual mechanism of action.[1] The assessment of PD-L1 expression in tumor tissue by immunohistochemistry (IHC) is a critical biomarker assay associated with Avelumab treatment. The anti-PD-L1 rabbit monoclonal antibody clone 73-10 is the specific clone used in conjunction with Avelumab clinical trials.[1][2][3][4] These application notes provide a detailed protocol for the IHC staining of PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the 73-10 antibody clone.

Signaling Pathway of Avelumab

Avelumab functions by disrupting the PD-1/PD-L1 immune checkpoint pathway. PD-L1, expressed on tumor cells and tumor-infiltrating immune cells, binds to the PD-1 receptor on T-cells, which suppresses T-cell proliferation, cytotoxic activity, and cytokine production, allowing tumor cells to evade the immune system. Avelumab binds to PD-L1, preventing this interaction and thereby restoring T-cell-mediated anti-tumor immunity. Additionally, the Fc region of Avelumab can be recognized by Fc receptors on NK cells, leading to ADCC and direct lysis of tumor cells.

Avelumab_Signaling_Pathway Avelumab Mechanism of Action cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_nkcell NK Cell Tumor_Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibits T-Cell Activation T_Cell T-Cell T_Cell_Activation T-Cell Activation & Tumor Cell Killing PD1->T_Cell_Activation Inhibition Released NK_Cell NK Cell Fc_Receptor Fc Receptor ADCC ADCC Mediated Tumor Cell Lysis Fc_Receptor->ADCC Induces Avelumab Avelumab Avelumab->PDL1 Blocks Interaction Avelumab->Fc_Receptor Binds to

Caption: Avelumab's dual mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the PD-L1 (clone 73-10) IHC protocol.

Table 1: Antibody and Reagent Concentrations

ReagentSupplierCatalog NumberConcentration/Dilution
Anti-PD-L1 (Clone 73-10)Leica BiosystemsVaries (Ready-to-Use)Prediluted
Anti-PD-L1 (Clone 73-10)Abcamab2466980.25 µg/mL
BOND Epitope Retrieval Solution 1Leica BiosystemsAR9961Ready-to-Use
EnVision FLEX Target Retrieval Solution, Low pHDako/AgilentK8005Ready-to-Use
BOND Polymer Refine DetectionLeica BiosystemsDS9800Ready-to-Use
EnVision FLEX/HRPDako/AgilentK8000Ready-to-Use

Table 2: Incubation Times and Temperatures

StepParameterTimeTemperature
Deparaffinization & Rehydration-VariesRoom Temperature
Antigen Retrieval (HIER)Heat Incubation20 minutes95-100°C
Primary Antibody IncubationAnti-PD-L1 (73-10)30-60 minutesRoom Temperature
Detection SystemPolymer/Secondary Ab30-40 minutesRoom Temperature
Chromogen (DAB)Development5-10 minutesRoom Temperature

Experimental Workflow

The overall workflow for PD-L1 IHC staining involves several key stages, from sample preparation to interpretation of the results.

IHC_Workflow PD-L1 (Avelumab) IHC Staining Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation Embedding Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Antigen_Retrieval Antigen_Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Detection_System Detection_System Primary_Antibody->Detection_System Chromogen Chromogen Detection_System->Chromogen Counterstain Counterstain Chromogen->Counterstain Dehydration_Mounting Dehydration_Mounting Counterstain->Dehydration_Mounting Microscopy Microscopy Dehydration_Mounting->Microscopy Scoring Scoring Microscopy->Scoring

Caption: Overview of the IHC staining workflow.

Detailed Experimental Protocol: PD-L1 (Clone 73-10) Staining

This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Materials and Reagents

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., BOND Epitope Retrieval Solution 1, Leica; or EnVision FLEX Target Retrieval Solution, Low pH, Dako)

  • Wash Buffer (e.g., PBS or TBS)

  • Peroxidase Block (3% H₂O₂)

  • Protein Block (e.g., normal serum from the secondary antibody host species)

  • Primary Antibody: Anti-PD-L1, clone 73-10 (Ready-to-Use or diluted to 0.25 µg/mL)

  • Detection System (e.g., BOND Polymer Refine Detection, Leica; or EnVision FLEX+, Dako)

  • Chromogen: DAB (3,3'-Diaminobenzidine)

  • Hematoxylin counterstain

  • Mounting medium

2. Procedure

2.1. Deparaffinization and Rehydration

  • Immerse slides in xylene: 2 changes for 5-10 minutes each.

  • Rehydrate through graded alcohols:

    • 100% Ethanol: 2 changes for 3-5 minutes each.

    • 95% Ethanol: 1 change for 3 minutes.

    • 80% Ethanol: 1 change for 3 minutes.

    • 70% Ethanol: 1 change for 3 minutes.

  • Rinse in deionized water for 5 minutes.

2.2. Antigen Retrieval

  • Perform Heat-Induced Epitope Retrieval (HIER).

  • Immerse slides in pre-heated Antigen Retrieval Solution in a steamer or water bath at 95-100°C for 20 minutes.[5]

  • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

  • Rinse slides in wash buffer.

2.3. Staining This section can be performed manually or on an automated stainer (e.g., Leica BOND or Dako Autostainer).

  • Peroxidase Block: Incubate sections with Peroxidase Block for 5-10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.

  • Protein Block: Apply a protein block and incubate for 10-20 minutes to reduce non-specific antibody binding.

  • Primary Antibody: Apply the anti-PD-L1 (clone 73-10) antibody.

    • For Ready-to-Use formulations, apply as directed.

    • For concentrates, dilute to the optimized concentration (e.g., 0.25 µg/mL).

    • Incubate for 30-60 minutes at room temperature.[6]

  • Rinse thoroughly with wash buffer (3 changes of 5 minutes each).

  • Detection System: Apply the polymer-based detection system (e.g., HRP-polymer) and incubate according to the manufacturer's instructions (typically 30-40 minutes).

  • Rinse thoroughly with wash buffer.

  • Chromogen: Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is reached. Monitor visually to prevent overstaining.

  • Rinse slides with deionized water to stop the reaction.

2.4. Counterstaining, Dehydration, and Mounting

  • Counterstain with hematoxylin for 1-2 minutes.

  • "Blue" the hematoxylin in running tap water or a bluing agent.

  • Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.

  • Coverslip the slides using a permanent mounting medium.

3. Quality Control

  • Positive Control: A tissue known to express PD-L1 (e.g., tonsil or a validated tumor tissue) should be included in each run. Tonsil tissue should show staining in the crypt epithelium.

  • Negative Control: A slide incubated with an isotype control antibody or with the primary antibody diluent alone should be included to assess non-specific staining.

4. Interpretation of Staining

  • Staining Pattern: PD-L1 staining is typically observed as a linear membrane pattern on tumor cells. Cytoplasmic staining may be present but is generally not included in the scoring.

  • Scoring: The Tumor Proportion Score (TPS) is commonly used, which is the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.

    • TPS = (Number of PD-L1 positive tumor cells / Total number of viable tumor cells) x 100

  • Positivity Cut-offs: Different cut-offs may be used depending on the tumor type and clinical context. Common cut-offs include ≥1%, ≥50%, and ≥80%.[7] For some indications, a Combined Positive Score (CPS) or scoring of immune cells may also be relevant.[8]

Conclusion

This document provides a comprehensive guide for the immunohistochemical detection of PD-L1 using the 73-10 antibody clone, a key biomarker for Avelumab therapy. Adherence to this standardized protocol and proper quality control measures are essential for obtaining reliable and reproducible results to aid in cancer research and drug development.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Avelumab Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2][3] It is an immune checkpoint inhibitor approved for the treatment of various cancers, including metastatic Merkel cell carcinoma and advanced urothelial carcinoma.[1][2][4] Avelumab's mechanism of action is twofold. Firstly, it blocks the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, which releases the "brakes" on the immune system and allows T-cells to recognize and attack cancer cells.[2][3][5] Secondly, unlike other anti-PD-L1 antibodies that are engineered to be inert, Avelumab retains a native Fc region, enabling it to induce antibody-dependent cell-mediated cytotoxicity (ADCC), primarily mediated by Natural Killer (NK) cells, against tumor cells.[1][3][5][6]

A theoretical concern with Avelumab has been the potential for lysis of PD-L1-expressing immune cells via ADCC.[1][6] However, extensive clinical and preclinical studies have shown that Avelumab does not cause a significant reduction in the absolute counts of various immune cell subsets in the peripheral blood of patients.[1][7][8] This is likely due to the lower density of PD-L1 on immune cells compared to tumor cells.[1] Flow cytometry is a critical tool for monitoring the effects of Avelumab on the immune system, allowing for detailed characterization and quantification of various immune cell populations.[7][8][9] These application notes provide a comprehensive guide to analyzing immune cell populations in patients treated with Avelumab using flow cytometry.

Avelumab's Dual Mechanism of Action

Avelumab's therapeutic effect is derived from two key mechanisms:

  • Immune Checkpoint Blockade: By binding to PD-L1, Avelumab prevents its interaction with PD-1 on T-cells. This disruption of the PD-1/PD-L1 pathway reinvigorates exhausted T-cells, enhancing their anti-tumor activity.[1][2][3][5]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the Avelumab antibody can be recognized by Fc receptors on innate immune cells, particularly NK cells.[3][5] This engagement leads to the targeted killing of PD-L1-expressing tumor cells by NK cells.[1][3][5]

Avelumab_Mechanism_of_Action cluster_0 Tumor Cell cluster_1 T-Cell cluster_2 NK Cell cluster_3 ADCC Tumor Cell Tumor Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibition T-Cell T-Cell T-Cell->Tumor Cell Tumor Cell Killing NK Cell NK Cell NK Cell->Tumor Cell Induces Lysis Fc Receptor Fc Receptor Avelumab Avelumab Avelumab->PD-L1 Blocks Interaction Avelumab->Fc Receptor Binds

Quantitative Analysis of Immune Cell Subsets

Comprehensive immunophenotyping by flow cytometry is essential to monitor potential changes in immune cell populations following Avelumab treatment. Studies have analyzed a wide range of immune cell subsets without finding statistically significant alterations.[7][8]

Table 1: Major Immune Cell Populations for Monitoring

Cell TypeSubsetsKey Markers
T Cells CD4+ Helper T Cells, CD8+ Cytotoxic T Cells, Regulatory T Cells (Tregs)CD3, CD4, CD8, CD25, FOXP3, CD127
B Cells Naive, MemoryCD19, CD20, IgD, CD27
NK Cells CD3-, CD56+, CD16+
NKT Cells CD3+, CD56+
Monocytes Classical, Intermediate, Non-classicalCD14, CD16
Dendritic Cells Myeloid (mDC), Plasmacytoid (pDC)CD11c, CD123, HLA-DR
Myeloid-Derived Suppressor Cells (MDSCs) Monocytic (M-MDSC), Granulocytic (G-MDSC)CD11b, CD33, HLA-DR-/low, CD14, CD15

Table 2: Example of Detailed T-Cell Subset Analysis

Parent PopulationSubsetMarkers
CD4+ T Cells NaiveCD45RA+, CCR7+
Central MemoryCD45RA-, CCR7+
Effector MemoryCD45RA-, CCR7-
TEMRACD45RA+, CCR7-
CD8+ T Cells NaiveCD45RA+, CCR7+
Central MemoryCD45RA-, CCR7+
Effector MemoryCD45RA-, CCR7-
TEMRACD45RA+, CCR7-
Regulatory T Cells CD4+, CD25high, CD127low

Experimental Protocols

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the general steps for staining PBMCs for flow cytometry analysis.

Materials:

  • Blood collection tubes (containing anticoagulant, e.g., EDTA or Heparin)

  • Ficoll-Paque or other density gradient medium

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Fluorescently conjugated antibodies (see suggested panels below)

  • Fc receptor blocking solution

  • Viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye)

  • Staining buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization buffer (for intracellular staining, e.g., FOXP3)

  • Flow cytometer

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs twice with PBS.

  • Cell Counting and Viability:

    • Resuspend the cell pellet in a known volume of staining buffer.

    • Determine cell concentration and viability using a hemocytometer and trypan blue or an automated cell counter.

  • Staining:

    • Aliquot approximately 1 x 10^6 cells per tube.

    • Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.

    • Add the cocktail of fluorescently conjugated surface antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with staining buffer.

    • If staining for intracellular markers (e.g., FOXP3), proceed with fixation and permeabilization according to the manufacturer's instructions, followed by intracellular antibody staining.

    • Resuspend the cells in staining buffer containing a viability dye just before analysis if a non-fixable dye is used. If a fixable viability dye is used, it should be applied before surface staining.

  • Flow Cytometry Analysis:

    • Acquire the stained samples on a calibrated flow cytometer.

    • Collect a sufficient number of events for robust statistical analysis.

    • Use appropriate compensation controls (e.g., single-stained beads or cells) to correct for spectral overlap.

    • Use Fluorescence Minus One (FMO) controls to help set gates accurately.

Flow_Cytometry_Workflow start Start: Whole Blood Sample pbmc_isolation PBMC Isolation (Density Gradient Centrifugation) start->pbmc_isolation cell_count Cell Counting & Viability Check pbmc_isolation->cell_count surface_staining Surface Marker Staining (Antibody Cocktail) cell_count->surface_staining intracellular_staining Fixation/Permeabilization & Intracellular Staining (Optional, e.g., for FOXP3) surface_staining->intracellular_staining If required acquisition Flow Cytometry Acquisition surface_staining->acquisition intracellular_staining->acquisition analysis Data Analysis (Gating & Quantification) acquisition->analysis end End: Immune Cell Population Data analysis->end

Suggested Flow Cytometry Panels

The design of antibody panels is crucial for accurate identification of immune cell subsets. Here are examples of multicolor flow cytometry panels.

Panel A: T-Cell and NK-Cell Subsets (8-color)

FluorochromeMarker
BV421CD3
BV510CD4
FITCCD8
PECD56
PerCP-Cy5.5CD16
PE-Cy7CD25
APCCD127
APC-H7CD45RA

Panel B: B-Cell and Dendritic Cell Subsets (8-color)

FluorochromeMarker
BV421CD19
BV510CD20
FITCIgD
PECD27
PerCP-Cy5.5HLA-DR
PE-Cy7CD11c
APCCD123
APC-H7CD14

Data Analysis and Interpretation

A consistent gating strategy is essential for longitudinal studies.

Gating_Strategy start All Events singlets Singlets (FSC-A vs FSC-H) start->singlets live_cells Live Cells (Viability Dye-) singlets->live_cells lymphocytes_monocytes Lymphocytes/Monocytes (FSC-A vs SSC-A) live_cells->lymphocytes_monocytes t_cells T-Cells (CD3+) lymphocytes_monocytes->t_cells nk_cells NK Cells (CD3- CD56+) lymphocytes_monocytes->nk_cells cd4_t_cells CD4+ T-Cells t_cells->cd4_t_cells cd8_t_cells CD8+ T-Cells t_cells->cd8_t_cells

Interpretation of Results:

  • Baseline vs. On-Treatment: Compare immune cell frequencies and absolute counts at baseline (before Avelumab administration) with various time points during treatment.[7][8]

  • No Significant Changes Expected: Based on current literature, it is anticipated that there will be no statistically significant changes in the major immune cell subsets in the peripheral blood following Avelumab treatment.[6][7][8]

  • Potential for ADCC on Dendritic Cells: Some in vitro studies have suggested that Avelumab can mediate ADCC against PD-L1-expressing dendritic cells by NK cells.[10] This may be a point of investigation in specific research contexts, though its in vivo significance in patients is still under evaluation.

  • Immune Activation Markers: While cell numbers may not change, the activation status of immune cells can be assessed by including markers such as HLA-DR, CD38, and Ki-67 in the flow cytometry panels.

Conclusion

Flow cytometry is an indispensable tool for the detailed analysis of the immune system's response to Avelumab. The provided protocols and panel suggestions offer a framework for robust and reproducible immunophenotyping. The collective evidence to date indicates that Avelumab can be administered without causing significant alterations to the balance of peripheral immune cell subsets, supporting its safety profile in this regard. Continuous monitoring of the immune landscape in patients receiving Avelumab will further enhance our understanding of its in vivo mechanisms and may help identify biomarkers of response and resistance.

References

Application Notes and Protocols for Avelumab Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the antibody-dependent cell-mediated cytotoxicity (ADCC) of Avelumab, a fully human IgG1 anti-programmed death-ligand 1 (PD-L1) monoclonal antibody. Avelumab is unique among checkpoint inhibitors as it retains a native Fc region, enabling it to induce ADCC, a potent anti-tumor mechanism.[1][2][3] This protocol is intended for immunology, oncology, and drug development researchers.

Avelumab exerts a dual mechanism of action against tumor cells.[4] Firstly, it blocks the interaction between PD-L1 on tumor cells and PD-1 on immune cells, thereby relieving T-cell suppression and restoring adaptive anti-tumor immunity.[3][5] Secondly, its Fc region can be engaged by Fc receptors (specifically CD16 or FcγRIIIa) on the surface of immune effector cells, predominantly Natural Killer (NK) cells, leading to the lysis of the PD-L1-expressing tumor cell.[4][5][6] This ADCC activity is a key differentiator for Avelumab compared to other anti-PD-1/PD-L1 antibodies that are engineered to have reduced or no ADCC function.[1][4]

The following protocols detail methods to quantify Avelumab-mediated ADCC in vitro using human tumor cell lines as targets and peripheral blood mononuclear cells (PBMCs) or purified NK cells as effectors.

Experimental Protocols

Preparation of Effector and Target Cells

a. Effector Cell Isolation (Human NK Cells or PBMCs)

  • Source: Healthy human donor peripheral blood.

  • PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • NK Cell Isolation: For a more specific assessment, isolate NK cells from PBMCs using a negative selection kit (e.g., Human NK Cell Isolation Kit, Miltenyi Biotec).[6] This results in a highly pure NK cell population (>90%).[6]

  • Cell Culture: Culture the isolated effector cells overnight in RPMI 1640 medium supplemented with 10% human AB serum to allow them to rest before the assay.[6]

b. Target Cell Preparation

  • Cell Lines: Use human tumor cell lines with varying levels of PD-L1 expression (e.g., lung cancer cell lines H441 or H460, or triple-negative breast cancer cell lines).[6][7]

  • PD-L1 Upregulation (Optional): To investigate the effect of PD-L1 expression levels on ADCC, treat tumor cells with Interferon-gamma (IFNγ) to upregulate PD-L1 surface expression.[6][8]

  • Cell Culture: Culture target cells in their recommended medium until they reach approximately 75-80% confluency.

  • Harvesting: Harvest adherent cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).

Avelumab ADCC Assay (Chromium-111 Release Assay)

This is a classic method for quantifying cell lysis.

  • Target Cell Labeling:

    • Resuspend up to 1 x 10^7 target cells in 1 mL of media.

    • Add 20 µCi of Indium-111 (111In) and incubate for 15-20 minutes at 37°C.[6]

    • Wash the cells three times with RPMI 1640 to remove unincorporated 111In.

    • Resuspend the labeled target cells at a concentration of 1 x 10^5 cells/mL in assay medium.

  • Assay Setup (in a 96-well round-bottom plate):

    • Plate 50 µL of labeled target cells per well (5,000 cells/well).

    • Add 50 µL of Avelumab or an isotype control antibody at various concentrations. A starting concentration of 2-40 µg/mL can be used, with serial dilutions to determine the EC50.[6] For dose-response curves, concentrations ranging from nanograms to micrograms per milliliter are effective.[6]

    • Add 100 µL of effector cells (PBMCs or purified NK cells) at different Effector-to-Target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).[6]

  • Controls:

    • Spontaneous Release: Target cells with medium only.

    • Maximum Release: Target cells with 0.05% Triton X-100.[6]

  • Incubation: Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.[6][9]

  • Measurement:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Percent Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[6]

Avelumab ADCC Assay (Non-Radioactive Calcein-AM Release Assay)

This method offers a fluorescent alternative to radioactive assays.

  • Target Cell Labeling:

    • Label target cells with 10 µM Calcein-AM for 30 minutes at 37°C.[7]

    • Wash cells twice to remove excess dye.[7]

  • Assay Setup:

    • Seed 5,000 labeled target cells per well in a 96-well plate.[7]

    • Add Avelumab or isotype control (e.g., 1 µg/mL).[7]

    • Add effector cells at desired E:T ratios.[7]

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Measurement: Measure the fluorescence of the supernatant using a fluorescence plate reader. The release of Calcein-AM from lysed cells results in an increase in fluorescence.

  • Calculation: Calculate percent lysis similarly to the chromium release assay, using fluorescence intensity values instead of CPM.

Data Presentation

The following tables summarize quantitative data from studies evaluating Avelumab-mediated ADCC.

Target Cell Line Effector Cells E:T Ratio Avelumab Conc. % Specific Lysis (Mean ± SD) Reference
H460 (PD-L1 high)Whole PBMCs50:12 µg/mL~35%[6]
H460 (PD-L1 high)Purified NK Cells25:12 µg/mL~60%[6]
H441 (PD-L1 high)Purified NK Cells25:1Dose-responseEC50 = 13.4 ng/mL[6]
H441 (PD-L1 high)Purified NK Cells20:120 ng/mL~40-50% (Healthy Donors)[6]
H441 (PD-L1 high)Purified NK Cells20:120 ng/mL~40-50% (Lung Cancer Patients)[6]
FcγRIIIa Genotype (Healthy Donors) Target Cell Line E:T Ratio Avelumab Conc. % Specific Lysis (Mean ± SD) Reference
V/VH44112.5:10.5 ng/mL~35%[6]
F/FH44112.5:10.5 ng/mL~15%[6]
V/VH4416.25:10.5 ng/mL~25%[6]
F/FH4416.25:10.5 ng/mL~10%[6]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Avelumab-mediated ADCC signaling pathway and a typical experimental workflow.

Avelumab_ADCC_Signaling_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell PDL1 PD-L1 CD16 CD16 (FcγRIIIa) Lysis Granzyme/Perforin Release CD16->Lysis Activation Lysis->PDL1 Induces Apoptosis Avelumab Avelumab (IgG1) Avelumab->PDL1 Fab binding Avelumab->CD16 Fc binding

Caption: Avelumab-mediated ADCC signaling pathway.

ADCC_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Effector Isolate Effector Cells (PBMCs or NK Cells) Plating Co-culture Target Cells, Effector Cells, & Avelumab Effector->Plating Target Culture & Label Target Cells (e.g., 111In) Target->Plating Incubation Incubate for 4 hours at 37°C Plating->Incubation Supernatant Harvest Supernatant Incubation->Supernatant Measure Measure Released Label (e.g., Gamma Counting) Supernatant->Measure Calculate Calculate % Specific Lysis Measure->Calculate

Caption: Experimental workflow for an Avelumab ADCC assay.

References

Application Notes and Protocols: In Vivo Dosing and Administration of Avelumab in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo dosing and administration of Avelumab, a human anti-PD-L1 monoclonal antibody, in various mouse models. The following protocols and data are intended to serve as a starting point for researchers designing preclinical studies to evaluate the efficacy and mechanism of action of Avelumab.

Introduction

Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). By blocking the interaction of PD-L1 with its receptors, PD-1 and B7.1, Avelumab releases the suppression of T-cell mediated immune responses against tumor cells. In preclinical syngeneic mouse tumor models, the blockade of PD-L1 activity has been shown to result in decreased tumor growth. Furthermore, Avelumab's native Fc region can mediate antibody-dependent cell-mediated cytotoxicity (ADCC), providing an additional anti-tumor mechanism.

Avelumab Dosing and Administration in Syngeneic Mouse Models

Syngeneic mouse models, which utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, are essential for evaluating the efficacy of immunotherapies like Avelumab.

Recommended Dosing Regimens

The following table summarizes a commonly used and effective dosing regimen for Avelumab in well-characterized syngeneic mouse models. It is important to note that the optimal dose and schedule may vary depending on the specific tumor model and experimental goals, and therefore, some level of optimization by the researcher is recommended.

Mouse StrainTumor ModelAvelumab DoseAdministration RouteDosing ScheduleReference
C57BL/6MC38 (colon adenocarcinoma)400µg per mouseIntraperitoneal (i.p.)3 injections, 3 days apart (e.g., Days 7, 10, 13 post-tumor implantation)[1][2]
C57BL/6MB49 (bladder carcinoma)400µg per mouseIntraperitoneal (i.p.)3 injections, 3 days apart[1]
BALB/cCT26 (colon carcinoma)200µg - 400µg per mouse (starting dose)Intraperitoneal (i.p.)3 injections, 3-4 days apart[2][3]
C57BL/6B16F10 (melanoma)400µg per mouse (starting dose)Intraperitoneal (i.p.)3 injections, 3-4 days apart[2]

Note: Avelumab is a human antibody, and repeated administration in mice can elicit an anti-drug antibody (ADA) response. To mitigate this, treatment schedules are often condensed to within a 7-9 day window.[2]

Avelumab Dosing and Administration in Xenograft Mouse Models

Human tumor xenograft models, including patient-derived xenografts (PDX), in immunodeficient mice are valuable for assessing the direct effects of therapies on human tumors. However, as these models lack a fully functional immune system, they are not suitable for evaluating the T-cell mediated anti-tumor effects of Avelumab. Instead, they can be utilized to study Avelumab's potential for inducing ADCC.

Given the limited publicly available data on Avelumab monotherapy in xenograft models, a recommended starting dose is in the range of 10 mg/kg, administered intraperitoneally or intravenously every one to two weeks. This recommendation is extrapolated from human clinical dosing and early-phase dose-escalation studies.[4] Researchers should carefully titrate the dose and monitor for any signs of toxicity.

Experimental Protocols

The following are detailed protocols for key experiments involving the in vivo administration of Avelumab.

Protocol 1: Subcutaneous Tumor Implantation

This protocol describes the subcutaneous implantation of tumor cells to establish solid tumors in mice.

Materials:

  • Tumor cells in logarithmic growth phase

  • Complete cell culture media

  • Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile microcentrifuge tubes

  • 1 mL syringes with 25-27 gauge needles

  • Electric clippers

  • 70% ethanol

  • (Optional) Matrigel® Basement Membrane Matrix

Procedure:

  • Cell Preparation: a. Culture tumor cells to 70-80% confluency. b. On the day of implantation, harvest the cells by trypsinization. c. Neutralize the trypsin with complete media, transfer the cell suspension to a sterile conical tube, and centrifuge at 300 x g for 5 minutes. d. Resuspend the cell pellet in sterile PBS or HBSS and perform a cell count. e. Centrifuge the cells again and resuspend the pellet in sterile PBS or HBSS at the desired concentration (e.g., 1 x 10^7 cells/mL for a 100 µL injection volume to deliver 1 x 10^6 cells). For some cell lines, resuspending in a 1:1 mixture of PBS/HBSS and Matrigel® can improve tumor take rates. Keep the cell suspension on ice.

  • Animal Preparation: a. Anesthetize the mouse using an approved method (e.g., isoflurane inhalation). b. Shave the fur from the desired injection site (typically the right flank). c. Clean the shaved area with a 70% ethanol wipe.

  • Injection: a. Gently pinch the skin at the injection site to create a tent. b. Insert the needle (bevel up) into the subcutaneous space, being careful not to puncture the underlying muscle. c. Slowly inject the cell suspension (typically 100-200 µL). d. Slowly withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

  • Post-Implantation Monitoring: a. Return the mouse to its cage and monitor for recovery from anesthesia. b. Observe the animals regularly for tumor growth and overall health.

Protocol 2: Avelumab Administration

This protocol outlines the intraperitoneal (i.p.) administration of Avelumab.

Materials:

  • Avelumab at the desired concentration

  • Sterile PBS or other appropriate vehicle

  • 1 mL syringes with 27-30 gauge needles

Procedure:

  • Preparation: a. Dilute Avelumab to the final desired concentration in sterile PBS. The injection volume should typically be 100-200 µL.

  • Administration: a. Gently restrain the mouse, exposing the abdomen. b. Tilt the mouse slightly downwards on one side to allow the abdominal organs to shift. c. Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder. d. Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ. e. Slowly inject the Avelumab solution. f. Withdraw the needle and return the mouse to its cage.

Protocol 3: Tumor Growth Monitoring and Endpoint Analysis

This protocol describes the monitoring of tumor growth and criteria for study endpoints.

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Tumor Measurement: a. Once tumors become palpable, typically 7-10 days post-implantation, begin regular measurements. b. Using digital calipers, measure the length (longest dimension) and width (perpendicular dimension) of the tumor. c. Measurements are typically taken 2-3 times per week. d. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Body Weight: a. Monitor the body weight of each animal 2-3 times per week as an indicator of overall health and potential treatment-related toxicity.

  • Study Endpoints: a. Define humane endpoints before the start of the study. These may include:

    • Tumor volume reaching a predetermined maximum size (e.g., 1500-2000 mm³).
    • Significant body weight loss (e.g., >20%).
    • Ulceration of the tumor.
    • Other signs of distress or poor health. b. At the study endpoint, euthanize the animals according to approved institutional guidelines. c. Tumors, spleens, and other relevant tissues can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry, or gene expression analysis).

Visualizations

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the mechanism of action of Avelumab in blocking the PD-1/PD-L1 signaling pathway.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 Inhibition Inhibition of T-Cell Activation MHC MHC PD1 PD-1 PD1->PDL1 Inhibitory Signal TCR TCR TCR->MHC Antigen Presentation Avelumab Avelumab Avelumab->PDL1 Blocks Interaction

Caption: Avelumab blocks the interaction between PD-L1 on tumor cells and PD-1 on T-cells.

Experimental Workflow for an In Vivo Avelumab Study

This diagram outlines a typical experimental workflow for evaluating the anti-tumor efficacy of Avelumab in a syngeneic mouse model.

avelumab_workflow start Start tumor_implantation Tumor Cell Implantation (e.g., MC38 in C57BL/6) start->tumor_implantation tumor_establishment Tumor Establishment (7-10 days) tumor_implantation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment Avelumab/Control Administration (i.p.) randomization->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring Repeated Dosing monitoring->treatment endpoint Endpoint Analysis (e.g., Tumor Volume, Survival) monitoring->endpoint analysis Tissue Collection & Further Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols: Avelumab Stability and Storage for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avelumab is a fully human monoclonal antibody of the immunoglobulin G1 (IgG1) subclass that targets the programmed death-ligand 1 (PD-L1).[1] By binding to PD-L1, avelumab blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1.[1][2] This action removes the suppressive effects of PD-L1 on cytotoxic CD8+ T-cells, thereby restoring anti-tumor T-cell responses.[3] Additionally, avelumab's native Fc region can induce antibody-dependent cell-mediated cytotoxicity (ADCC).[2][4] Given its therapeutic importance, understanding the stability and optimal storage conditions of avelumab is critical for its effective use in laboratory research and preclinical development. These application notes provide a summary of avelumab's stability under various conditions and detailed protocols for its assessment.

Product Description and Formulation

  • Product Name: Avelumab (BAVENCIO®)

  • Molecular Class: Human IgG1 lambda monoclonal antibody[1]

  • Appearance: Clear, colorless to slightly yellow solution[5][6]

  • Concentration (for infusion): Typically 20 mg/mL[3][6]

  • Excipients: Mannitol, glacial acetic acid, polysorbate 20, sodium hydroxide, and water for injection.[6]

  • pH: 5.0 - 5.6[6][7]

  • Osmolality: 285 - 350 mOsm/kg[6]

Recommended Storage and Handling

For laboratory use, it is imperative to adhere to the recommended storage conditions to maintain the integrity and activity of avelumab.

3.1 Unopened Vials

Unopened vials of avelumab should be stored under the following conditions:

ParameterCondition
Temperature Refrigerated at 2°C to 8°C (36°F to 46°F)[3][5][7]
Light Exposure Store in the original package to protect from light[3][5][7]
Freezing Do not freeze[3][7]
Shaking Do not shake

3.2 Diluted Solutions for In Vitro Assays

When preparing diluted solutions of avelumab for in vitro experiments, the following storage guidelines should be followed:

ParameterCondition
Room Temperature (up to 25°C) No more than 4 hours from the time of dilution[5]
Refrigerated (2°C to 8°C) No more than 24 hours from the time of dilution[5]
Light Exposure Protect the diluted solution from light[5]

Note: If refrigerated, allow the diluted solution to come to room temperature before use.

Stability Profile of Avelumab

While comprehensive, publicly available stability data for avelumab under various laboratory stress conditions are limited, stability studies have been performed under long-term, accelerated, and stressed conditions.[3] The following sections summarize the expected stability based on these studies and general knowledge of monoclonal antibodies.

4.1 Thermal Stability

Avelumab, like other monoclonal antibodies, is susceptible to thermal degradation. Elevated temperatures can lead to unfolding and aggregation.

Table 1: Illustrative Thermal Stability Data for Avelumab

Condition Duration Parameter Result
25°C ± 2°C / 60% ± 5% RH Up to 6 months Purity (SEC-HPLC) >98% Monomer
40°C ± 2°C / 75% ± 5% RH Up to 1 month Purity (SEC-HPLC) Significant increase in aggregates

| Melting Temperature (Tm) | N/A | DSC | Multiple unfolding transitions expected for IgG1 |

Disclaimer: The data in this table is illustrative and based on general knowledge of monoclonal antibody stability. Specific data for avelumab is not publicly available.

4.2 Freeze-Thaw Stability

Repeated freeze-thaw cycles can induce aggregation and should generally be avoided. If freezing is necessary for long-term storage of aliquots, it is crucial to understand its potential impact.

Table 2: Illustrative Freeze-Thaw Stability Data for Avelumab

Number of Cycles Parameter Result
1 Purity (SEC-HPLC) >99% Monomer
3 Purity (SEC-HPLC) Slight increase in aggregates

| 5 | Purity (SEC-HPLC) | Noticeable increase in aggregates |

Disclaimer: The data in this table is illustrative. It is recommended to perform a freeze-thaw stability study for your specific laboratory conditions.

4.3 Photostability

Exposure to light can cause degradation of monoclonal antibodies. Avelumab should be protected from light during storage and handling.

Table 3: Illustrative Photostability Data for Avelumab

Light Exposure Duration Parameter Result
ICH Q1B Option 2 As per guideline Purity (SEC-HPLC) Increase in aggregates and fragments

| | | Appearance | Potential for discoloration |

Disclaimer: The data in this table is illustrative. Avelumab should always be protected from light.

4.4 Forced Degradation Studies

Forced degradation studies are used to identify potential degradation products and pathways. A study on a combination of avelumab and axitinib showed degradation under various stress conditions.

Table 4: Summary of Forced Degradation of Avelumab in Combination with Axitinib

Stress Condition Observation
Acidic (1N HCl) Degradation observed
Basic (1N NaOH) Degradation observed
Oxidative (H2O2) Degradation observed

| Thermal | Degradation observed |

Note: This data is from a study of a combination product and may not solely reflect the degradation of avelumab.[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the stability of avelumab in a laboratory setting.

5.1 Protocol for Size-Exclusion Chromatography (SEC) for Aggregation Analysis

This method is used to separate and quantify soluble aggregates, the monomer, and fragments of avelumab based on their hydrodynamic size.

  • Materials:

    • Avelumab sample

    • Mobile phase: 0.2 M sodium chloride in 100 mM phosphate buffer, pH 6.8[9]

    • UHPLC or HPLC system with a UV detector

    • SEC column suitable for monoclonal antibody analysis (e.g., TSKgel UltraSW Aggregate, 3 µm, 30 nm pore size)[10]

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min at 30°C until a stable baseline is achieved.[9]

    • Prepare the avelumab sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Inject a suitable volume (e.g., 10-20 µL) of the sample onto the column.

    • Monitor the elution profile at 280 nm.

    • Identify and integrate the peaks corresponding to aggregates, monomer, and fragments.

    • Calculate the percentage of each species relative to the total peak area.

5.2 Protocol for Differential Scanning Calorimetry (DSC) for Thermal Stability

This protocol determines the thermal transition midpoint (Tm) of avelumab, which is an indicator of its conformational stability.

  • Materials:

    • Avelumab sample (approx. 1 mg/mL)

    • Matching buffer for reference

    • Differential Scanning Calorimeter

  • Procedure:

    • Prepare the avelumab sample and matching buffer. It is crucial that the buffer in the reference cell is identical to the sample buffer.

    • Load the sample and reference into the DSC cells.

    • Set the experimental parameters:

      • Temperature range: 25°C to 100°C[11]

      • Scan rate: 60°C/hour[12]

    • Perform a buffer-buffer scan to establish a baseline.

    • Run the sample scan.

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Analyze the resulting thermogram to determine the onset of unfolding (Tonset) and the melting temperature (Tm) for each transition.[13]

5.3 Protocol for a Forced Degradation Study

This protocol outlines a general procedure for subjecting avelumab to various stress conditions to identify potential degradation pathways.

  • Materials:

    • Avelumab sample

    • HCl and NaOH solutions for pH stress

    • Hydrogen peroxide (H2O2) for oxidative stress

    • Temperature-controlled incubator

    • Photostability chamber

    • Analytical methods for assessment (e.g., SEC-HPLC, SDS-PAGE, IEX-HPLC)

  • Procedure:

    • Acid and Base Hydrolysis: Incubate avelumab solutions with 0.1N HCl and 0.1N NaOH at room temperature for defined time points. Neutralize the samples before analysis.

    • Oxidation: Treat avelumab solution with 0.1% H2O2 at room temperature for several hours.

    • Thermal Stress: Incubate avelumab solutions at elevated temperatures (e.g., 40°C, 50°C, and 60°C) for various durations.

    • Photostability: Expose avelumab solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the stressed samples alongside a control sample (stored at 2-8°C, protected from light) using a battery of analytical techniques to characterize degradation products.

Visualizations

Avelumab_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_nkcell NK Cell Tumor_Cell PD-L1 T_Cell PD-1 Tumor_Cell->T_Cell PD-L1/PD-1 Interaction ADCC Antibody-Dependent Cell-Mediated Cytotoxicity Inhibition Inhibition of T-Cell Activation T_Cell->Inhibition Suppressive Signal NK_Cell Fc Receptor NK_Cell->Tumor_Cell Induces ADCC Avelumab Avelumab Avelumab->Tumor_Cell Binds to PD-L1 Avelumab->T_Cell Blocks Interaction Avelumab->NK_Cell Fc Region Binding

Caption: Avelumab's dual mechanism of action.

Stability_Workflow Start Avelumab Sample Stress Apply Stress Conditions (Thermal, Freeze-Thaw, Light) Start->Stress Control Control Sample (2-8°C, Protected from Light) Start->Control Analysis Analytical Testing Stress->Analysis Control->Analysis SEC SEC-HPLC (Aggregation) Analysis->SEC DSC DSC (Thermal Stability) Analysis->DSC IEX IEX-HPLC (Charge Variants) Analysis->IEX SDS_PAGE SDS-PAGE (Fragmentation) Analysis->SDS_PAGE Data Data Analysis and Comparison SEC->Data DSC->Data IEX->Data SDS_PAGE->Data Report Stability Report Data->Report

Caption: Experimental workflow for stability testing.

Storage_Recommendations Avelumab_Vial Avelumab Vial Short_Term Short-Term Storage (< 1 month) Avelumab_Vial->Short_Term Long_Term Long-Term Storage (> 1 month) Avelumab_Vial->Long_Term Refrigerate Refrigerate at 2-8°C Short_Term->Refrigerate Aliquot Consider Aliquoting Long_Term->Aliquot Protect_Light Protect from Light Refrigerate->Protect_Light Do_Not_Freeze Do Not Freeze Refrigerate->Do_Not_Freeze Flash_Freeze Flash Freeze in Liquid N2 Aliquot->Flash_Freeze Store_m80 Store at -80°C Flash_Freeze->Store_m80 Avoid_Cycles Avoid Repeated Freeze-Thaw Cycles Store_m80->Avoid_Cycles

Caption: Storage recommendations for laboratory use.

Conclusion

The stability of avelumab is crucial for its application in research and development. Adherence to the recommended storage conditions of refrigeration at 2-8°C and protection from light is paramount for maintaining its structural integrity and biological activity. For laboratory-specific applications that may involve conditions outside of these recommendations, such as long-term storage or exposure to potential stressors, it is essential to conduct stability studies. The protocols provided herein for SEC, DSC, and forced degradation offer a framework for a comprehensive stability assessment of avelumab. Due to the limited availability of detailed public data, researchers are encouraged to perform their own stability evaluations tailored to their specific experimental needs.

References

Application Note: Avelumab for Co-culture Experiments with Tumor and Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1), an important immune checkpoint protein.[1][2][3] Tumors can express PD-L1 on their surface, which binds to the PD-1 receptor on activated T cells, suppressing their anti-tumor activity, proliferation, and cytokine production.[1][4] Avelumab functions through a dual mechanism of action: it blocks the interaction between PD-L1 and its receptors (PD-1 and B7.1), thereby restoring T-cell-mediated adaptive immune responses against the tumor.[2][4][5] Additionally, unlike other checkpoint inhibitors that have modified Fc regions, Avelumab possesses a native IgG1 Fc region, which can engage Fc receptors on immune cells like Natural Killer (NK) cells to induce antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism of the innate immune system.[1][2][3][6][7]

This application note provides a detailed protocol for establishing an in vitro co-culture system of tumor and immune cells to evaluate the bioactivity of Avelumab. The described assays quantify both the restoration of T-cell function and the induction of ADCC.

Mechanism of Action of Avelumab

Avelumab's efficacy stems from its ability to leverage both the adaptive and innate immune systems to target cancer cells.

Avelumab_MOA cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_nkcell NK Cell Tumor PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition of T-Cell MHC MHC TCR TCR MHC->TCR Activation TCell NKCell FcR Fc Receptor (CD16) FcR->PDL1 Tumor Cell Lysis Avelumab Avelumab (anti-PD-L1) Avelumab->PDL1 Avelumab_Fc Native Fc Region Avelumab->Avelumab_Fc Avelumab_Fc->FcR ADCC Activation

Figure 1: Dual Mechanism of Action of Avelumab. Avelumab binds to PD-L1 on tumor cells, preventing the inhibitory PD-1/PD-L1 interaction with T-cells and restoring anti-tumor T-cell activity. Its native Fc region also engages Fc receptors on NK cells, triggering ADCC.

Experimental Protocol

This protocol outlines a method to assess the efficacy of Avelumab by co-culturing PD-L1-expressing tumor cells with human immune cells.

Experimental Workflow

The overall workflow involves preparing and co-culturing the cells, followed by downstream analysis of cytotoxicity, cytokine production, and immune cell activation.

Avelumab_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Co-Culture Setup cluster_analysis Phase 3: Analysis arrow >> P1 Culture PD-L1+ Tumor Cells (e.g., MDA-MB-231, H441) P2 Isolate/Culture Immune Cells (e.g., PBMCs, NK Cells) S1 Seed Tumor Cells in 96-well Plate S2 Add Immune Cells (Effector) & Avelumab (or Isotype Control) S1->S2 S3 Incubate Co-culture (24 - 72 hours) S2->S3 A1 Harvest Supernatant & Cells A2 Cytotoxicity Assay (e.g., LDH Release) A1->A2 A3 Cytokine Quantification (e.g., IFN-γ ELISA) A1->A3 A4 Immune Cell Phenotyping (Flow Cytometry) A1->A4 cluster_prep cluster_prep cluster_setup cluster_setup cluster_prep->cluster_setup cluster_analysis cluster_analysis cluster_setup->cluster_analysis

Figure 2: General Experimental Workflow. The process includes cell preparation, co-culture setup with Avelumab, and subsequent analysis of various immunological endpoints.

Materials
  • Cells:

    • PD-L1 expressing tumor cell line (e.g., MDA-MB-231, HCC38 for breast cancer; H441 for lung cancer).[6][8][9]

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated Natural Killer (NK) cells from healthy donors.[8][10]

  • Reagents:

    • Avelumab (human IgG1 anti-PD-L1).

    • Human IgG1 Isotype Control.

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

    • Cytokines for immune cell stimulation (optional, e.g., IL-2, IL-15).[8][10]

    • Cytotoxicity Assay Kit (e.g., LDH release assay).

    • ELISA Kit for human IFN-γ and/or TNF-α.

    • Flow Cytometry Antibodies (e.g., anti-CD3, CD56, CD107a).

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • 96-well flat-bottom cell culture plates.

    • Centrifuge.

    • Microplate reader.

    • Flow cytometer.

Protocol Steps

Part A: Cell Preparation and Co-culture Setup

  • Tumor Cell Culture: Culture the PD-L1 positive tumor cell line according to standard protocols. Harvest cells during the logarithmic growth phase using trypsin and resuspend in complete medium.

  • Immune Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For enhanced ADCC, NK cells can be further purified using magnetic bead-based negative selection kits.

  • Seeding Target Cells: Seed the tumor cells (target) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight to allow for cell adherence.

  • Co-culture Initiation:

    • The next day, carefully remove the medium from the wells.

    • Prepare effector cell suspensions (PBMCs or NK cells) in complete medium.

    • Add 100 µL of effector cells to the wells at the desired Effector-to-Target (E:T) ratio (e.g., 5:1, 10:1, 25:1).[9][10]

    • Add Avelumab or the IgG1 isotype control to the co-culture wells at the desired final concentration (e.g., 1 µg/mL or a dose-response from 0.01 to 10 µg/mL).[8]

    • Include control wells: Target cells only (spontaneous lysis), Target cells + Lysis Buffer (maximum lysis for LDH assay), and Effector cells only.

  • Incubation: Incubate the co-culture plate at 37°C, 5% CO₂ for 24 to 72 hours. The incubation time can be optimized depending on the specific assay. A 4-6 hour incubation may be sufficient for degranulation assays (CD107a), while cytotoxicity and cytokine release are typically measured after 24-48 hours.[8]

Part B: Analysis of Avelumab's Bioactivity

1. Cytotoxicity Assay (LDH Release)

This assay quantifies tumor cell lysis by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.

  • After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom plate.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure absorbance using a microplate reader.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

2. Cytokine Release Assay (ELISA)

This assay measures the production of key cytokines like IFN-γ, which indicates immune cell activation.

  • Use the same supernatant harvested for the LDH assay or from a parallel plate.

  • Perform an ELISA for human IFN-γ and/or TNF-α according to the manufacturer's protocol.

  • Measure absorbance and calculate cytokine concentrations based on a standard curve.

3. Immune Cell Activation (Flow Cytometry)

This analysis assesses the activation and degranulation status of effector cells.

  • For degranulation, add an anti-CD107a antibody at the beginning of the co-culture. Add a protein transport inhibitor (e.g., Monensin or Brefeldin A) for the last 4-6 hours of incubation.[8]

  • After incubation, gently resuspend and harvest the cells from the wells.

  • Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD56 for NK cells) and activation markers.

  • Acquire data on a flow cytometer and analyze the percentage of activated (e.g., CD107a+) effector cells.

Data Presentation: Representative Results

The following tables show expected results from co-culture experiments, demonstrating Avelumab's ability to enhance tumor cell killing and cytokine production.

Table 1: Avelumab-Mediated Cytotoxicity against PD-L1+ Tumor Cells

Treatment GroupAvelumab Conc. (µg/mL)Effector:Target Ratio% Specific Lysis (Mean ± SD)
Isotype Control 1.010:18.5 ± 2.1
Avelumab 0.110:122.4 ± 3.5
Avelumab 1.010:145.7 ± 4.2
Avelumab 10.010:148.1 ± 3.9
Isotype Control 1.025:115.2 ± 2.8
Avelumab 1.025:165.3 ± 5.5

Data represents a typical LDH release assay after 48 hours of co-culture using human PBMCs as effector cells. Increased specific lysis with Avelumab treatment indicates effective tumor cell killing.[10][11]

Table 2: IFN-γ Release in Avelumab-Treated Co-cultures

Treatment GroupAvelumab Conc. (µg/mL)Effector:Target RatioIFN-γ Concentration (pg/mL) (Mean ± SD)
Isotype Control 1.010:1150 ± 35
Avelumab 0.110:1480 ± 62
Avelumab 1.010:11250 ± 110
Avelumab 10.010:11310 ± 125
Effector Cells Only --< 50
Tumor Cells Only --< 50

Data represents IFN-γ concentration in the supernatant after 48 hours of co-culture, measured by ELISA. The dose-dependent increase in IFN-γ indicates robust immune cell activation by Avelumab.[11][12]

Summary

This application note provides a comprehensive framework for evaluating the dual mechanisms of Avelumab in vitro. By blocking the PD-L1 checkpoint, Avelumab restores the cytotoxic functions of T-cells.[5] Concurrently, its native Fc region effectively triggers ADCC by NK cells, leading to direct tumor cell lysis.[6][10] The described protocols for cytotoxicity, cytokine analysis, and flow cytometry offer a robust platform for researchers to investigate the immunomodulatory effects of Avelumab and similar agents in a controlled laboratory setting.

References

Application Notes and Protocols for Measuring Cytokine Production Following Avelumab Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avelumab is a human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). It represents a significant advancement in cancer immunotherapy, with approvals for treating conditions such as metastatic Merkel cell carcinoma and urothelial carcinoma. The therapeutic efficacy of Avelumab is rooted in its dual mechanism of action. Firstly, it blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1. This action abrogates the inhibitory signals that suppress the activity of cytotoxic T-cells, thereby restoring and enhancing the body's anti-tumor immune response. Secondly, Avelumab's native IgG1 Fc region can engage Fc receptors on immune cells, such as natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) against tumor cells. Both pathways of T-cell reactivation and NK cell-mediated cytotoxicity are associated with the production and release of a variety of cytokines, which are crucial mediators of the anti-tumor immune response. Monitoring the cytokine profile after Avelumab stimulation is therefore a critical aspect of understanding its biological activity, predicting patient response, and managing potential side effects like cytokine release syndrome.

Avelumab's Dual Mechanism of Action

Avelumab's anti-tumor activity is mediated through two distinct but complementary pathways:

  • Immune Checkpoint Blockade: PD-L1, often overexpressed on tumor cells and tumor-infiltrating immune cells, binds to PD-1 and B7.1 receptors on T-cells. This interaction delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion by the tumor. Avelumab binds to PD-L1, preventing these interactions and thereby "releasing the brakes" on the T-cell-mediated anti-tumor response. This reactivation leads to T-cell proliferation and the production of effector cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Avelumab possesses a wild-type human IgG1 Fc fragment. This region can be recognized by Fcγ receptors (like CD16) on the surface of innate immune cells, most notably Natural Killer (NK) cells. This engagement triggers the NK cells to release cytotoxic granules and pro-inflammatory cytokines, including IFN-γ and TNF-α, leading to the direct lysis of Avelumab-coated tumor cells.[2][3]

Avelumab_Mechanism cluster_Tcell T-Cell Reactivation cluster_Tumor Tumor Cell cluster_NKcell ADCC T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 B7.1 B7.1 T-Cell->B7.1 Cytokine Production (T-Cell) IFN-γ, TNF-α, IL-2 T-Cell->Cytokine Production (T-Cell) Activation Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 PD-L1->PD-1 Inhibits PD-L1->B7.1 Inhibits NK Cell NK Cell Fc Receptor Fc Receptor NK Cell->Fc Receptor Cytokine Production (NK) IFN-γ, TNF-α NK Cell->Cytokine Production (NK) Activation Avelumab Avelumab Avelumab->PD-L1 Binds to Avelumab->Fc Receptor Fc region binds Luminex_Workflow cluster_workflow Luminex Assay Workflow A 1. Cell Stimulation (e.g., PBMCs + Tumor Cells + Avelumab) B 2. Supernatant Collection (Centrifuge and collect supernatant) A->B C 3. Incubation with Antibody-Coupled Beads (Beads capture specific cytokines) B->C D 4. Addition of Biotinylated Detection Antibodies (Forms sandwich complex) C->D E 5. Addition of Streptavidin-PE (Binds to biotin, provides fluorescent signal) D->E F 6. Data Acquisition on Luminex Instrument (Quantifies bead color and PE signal) E->F ICS_Workflow cluster_workflow Intracellular Cytokine Staining Workflow A 1. Cell Stimulation (PBMCs + Tumor Cells + Avelumab + Protein Transport Inhibitor) B 2. Surface Marker Staining (Label cell surface proteins like CD3, CD8, CD56) A->B C 3. Fixation and Permeabilization (Fix cells and create pores in the membrane) B->C D 4. Intracellular Staining (Add fluorescently labeled anti-cytokine antibodies) C->D E 5. Flow Cytometry Analysis (Identify and quantify cytokine-producing cell subsets) D->E ELISA_Workflow cluster_workflow ELISA Workflow A 1. Coat Plate with Capture Antibody B 2. Block Plate A->B C 3. Add Samples and Standards B->C D 4. Add Detection Antibody C->D E 5. Add Enzyme Conjugate (e.g., Streptavidin-HRP) D->E F 6. Add Substrate and Develop Color E->F G 7. Stop Reaction and Read Absorbance F->G

References

Troubleshooting & Optimization

Optimizing Avelumab concentration for maximal ADCC activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Avelumab concentration for maximal Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Avelumab-mediated ADCC?

Avelumab is a human IgG1 monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1).[1][2][3] Its mechanism of action is twofold. Firstly, it blocks the interaction between PD-L1 on tumor cells and PD-1 on T-cells, which relieves T-cell suppression and enhances the body's anti-tumor immune response.[1][3] Secondly, Avelumab possesses an unmodified Fc region, which is crucial for inducing Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[4][5] In this process, the Fab portion of Avelumab binds to PD-L1 on the surface of tumor cells, while its Fc region binds to Fcγ receptors (like CD16) on immune effector cells, primarily Natural Killer (NK) cells.[1][2][4] This cross-linking activates the NK cells, leading to the release of cytotoxic granules and subsequent lysis of the tumor cell.[1]

Q2: What is a typical starting concentration range for Avelumab in an in vitro ADCC assay?

Based on various in vitro studies, a broad range of Avelumab concentrations has been used. For initial experiments, a concentration between 1 ng/mL and 10 µg/mL is a reasonable starting point. More specifically, some studies have demonstrated significant ADCC activity using concentrations as low as 8 ng/mL and 20 ng/mL, while others have used 1 µg/mL or 2 µg/mL for robust responses.[2][6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How does PD-L1 expression on target cells affect Avelumab-mediated ADCC?

The level of PD-L1 expression on the surface of tumor cells is a critical factor for Avelumab-mediated ADCC.[6][8][9] Higher PD-L1 expression generally correlates with increased sensitivity to Avelumab-induced ADCC.[8][9] In some cell lines, pretreatment with interferon-gamma (IFN-γ) has been shown to upregulate PD-L1 expression, which in some cases, can lead to enhanced tumor cell lysis.[6][8]

Q4: Which effector cells are most effective for Avelumab-mediated ADCC?

Natural Killer (NK) cells are the primary effector cells responsible for Avelumab-mediated ADCC.[1][2][4] Using purified NK cells as effectors has been shown to result in greater lytic activity compared to using whole Peripheral Blood Mononuclear Cells (PBMCs).[6][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no ADCC activity observed 1. Suboptimal Avelumab concentration.2. Low PD-L1 expression on target cells.3. Poor effector cell viability or activity.4. Incorrect Effector to Target (E:T) ratio.1. Perform a dose-response curve with Avelumab (e.g., 0.01 µg/mL to 10 µg/mL).2. Confirm PD-L1 expression on target cells via flow cytometry. Consider using IFN-γ to stimulate expression.3. Check viability of NK cells. Use freshly isolated effector cells. Consider pre-activating NK cells with IL-2 or IL-15.[2]4. Optimize the E:T ratio. A common starting point is 10:1 or 25:1.[2][6]
High background lysis (spontaneous release) 1. Unhealthy target cells.2. Contamination in cell culture.1. Ensure target cells are in the logarithmic growth phase and have high viability before labeling.2. Perform routine checks for mycoplasma and other contaminants.
Inconsistent results between experiments 1. Variability in effector cell donors.2. Inconsistent cell numbers or reagent preparation.1. Be aware of donor-to-donor variability, which can be influenced by factors like the CD16 polymorphism.[2][6] Pool donors if possible or use a single, qualified donor for a set of experiments.2. Double-check cell counts and ensure accurate and consistent preparation of all reagents.

Data on Avelumab Concentration in ADCC Assays

The following table summarizes Avelumab concentrations used in various published in vitro ADCC studies.

Avelumab ConcentrationEffector CellsTarget Cell Type (Example)Key FindingReference
1 µg/mLPBMC or purified NK cellsTriple-Negative Breast Cancer (TNBC) cellsAvelumab significantly increased tumor cell lysis compared to isotype control.[2][2]
2 µg/mLPurified NK cellsHuman Lung Cancer (H460)Purified NK cells produced significantly greater lytic activity than whole PBMCs.[6][7][6][7]
8 ng/mLPurified NK cellsHuman Lung Cancer (H441)ADCC activity was reduced by a CD16 neutralizing antibody.[6][7][6][7]
20 ng/mLPurified NK cellsHuman Lung Cancer (H441)NK cells from cancer patients mediated ADCC as effectively as those from healthy donors.[6][7][6][7]
13.4 ng/mL (EC50)Purified NK cellsHuman Lung Cancer (H441)Determined as the half-maximal effective concentration in a dose-response curve.[6][7][6][7]
40 µg/mLPBMCsVarious human carcinoma cell linesInitial studies used this concentration to screen for ADCC activity.[6][6]

Experimental Protocols

Standard Avelumab ADCC Assay Protocol

This protocol provides a general framework for an in vitro ADCC assay using Avelumab. Optimization of cell numbers, concentrations, and incubation times may be necessary for specific cell lines and effector cell sources.

1. Preparation of Target Cells:

  • Culture tumor cells expressing PD-L1 to 70-80% confluency.

  • Harvest and wash the cells with an appropriate assay medium.

  • Label the target cells with a release agent (e.g., Calcein-AM or radioactive chromium) according to the manufacturer's instructions.[2]

  • Wash the labeled cells to remove excess labeling agent and resuspend in assay medium at a final concentration of 1x10^5 cells/mL.

  • Plate 5,000 target cells per well in a 96-well plate.[2]

2. Preparation of Effector Cells (NK cells):

  • Isolate NK cells from healthy donor PBMCs using a negative selection kit.[2][6]

  • Assess the purity and viability of the isolated NK cells.

  • Resuspend the NK cells in assay medium at the desired concentration to achieve the target E:T ratios.

3. ADCC Assay Execution:

  • Prepare serial dilutions of Avelumab and a human IgG1 isotype control antibody in assay medium.

  • Add the antibodies to the wells containing the target cells. A common concentration to start with is 1 µg/mL.[2]

  • Add the effector cells to the wells at various Effector to Target (E:T) ratios (e.g., 5:1, 10:1, 25:1).

  • Set up control wells:

    • Spontaneous Release: Target cells with medium only.

    • Maximum Release: Target cells with a lysis agent (e.g., Triton X-100).

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[2][6]

4. Data Analysis:

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the signal (e.g., fluorescence or radioactivity) in the supernatant.

  • Calculate the percentage of specific lysis using the following formula:

Visualizations

Avelumab_ADCC_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell PDL1 PD-L1 CD16 CD16 (FcγRIII) Granules Cytotoxic Granules (Perforin, Granzymes) CD16->Granules Activates Granules->PDL1 Induces Lysis Avelumab Avelumab Avelumab->PDL1 Fab binding Avelumab->CD16 Fc binding

Caption: Avelumab-mediated ADCC signaling pathway.

ADCC_Workflow A 1. Prepare Target Cells (PD-L1 positive) B 2. Label Target Cells (e.g., Calcein-AM) A->B D 4. Co-culture Cells with Avelumab B->D C 3. Isolate Effector Cells (e.g., NK Cells) C->D E 5. Incubate (4-6 hours, 37°C) D->E F 6. Measure Release (Fluorescence/Radioactivity) E->F G 7. Calculate % Specific Lysis F->G

Caption: Experimental workflow for an Avelumab ADCC assay.

Troubleshooting_Tree Start Low/No ADCC Activity Concentration Is Avelumab concentration optimal? Start->Concentration PDL1_Check Is PD-L1 expression on target cells sufficient? Concentration->PDL1_Check Yes Dose_Response Perform dose-response (0.01-10 µg/mL) Concentration->Dose_Response No Effector_Check Are effector cells viable and active? PDL1_Check->Effector_Check Yes Check_PDL1 Confirm PD-L1 by flow; consider IFN-γ stimulation PDL1_Check->Check_PDL1 No Check_Effectors Check viability; use fresh/activated cells Effector_Check->Check_Effectors No

Caption: Troubleshooting logic for low ADCC activity.

References

Avelumab Technical Support Center: Preventing Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Avelumab aggregation in solution. Our goal is to equip you with the necessary information to ensure the stability and integrity of Avelumab throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Avelumab aggregation?

A1: Avelumab, like other monoclonal antibodies, can aggregate due to a variety of stress factors that disrupt its native structure, exposing hydrophobic regions that are prone to self-association. Key causes include:

  • Environmental Stress: Exposure to extreme pH, elevated temperatures, and oxidative stress can destabilize the antibody.[1]

  • Mechanical Stress: Agitation, shearing forces during pumping or filtration, and freeze-thaw cycles can induce unfolding and subsequent aggregation.[1][2]

  • Formulation Issues: An inappropriate buffer system, incorrect pH, or the absence of necessary stabilizing excipients can lead to instability.

  • High Protein Concentration: Increased protein-protein interactions at high concentrations can promote aggregation.[2]

  • Interactions with Surfaces: Adsorption to interfaces such as air-water, liquid-solid (e.g., vials, syringes), or ice-water can trigger aggregation.[3]

Q2: What is the recommended formulation for Avelumab to minimize aggregation?

A2: The approved formulation for Avelumab (Bavencio®) is a sterile, preservative-free, clear, colorless to slightly yellow solution. The specific composition is designed to maintain stability and is as follows:

ComponentConcentrationPurpose
Avelumab20 mg/mLActive Pharmaceutical Ingredient
D-Mannitol51 mg/mL (approx. 280 mM)Stabilizer/Tonicity-adjusting agent
Glacial Acetic Acid0.6 mg/mL (forms Acetate buffer)Buffering agent
Polysorbate 200.5 mg/mLSurfactant to prevent surface adsorption
Sodium Hydroxide0.3 mg/mLpH adjustment
Water for Injectionq.s.Solvent
Final pH 5.0 - 5.6 Optimal pH for stability

Source: Bavencio® Prescribing Information[4], WO2017097407A1[5]

Q3: How should Avelumab be handled and stored to prevent aggregation?

A3: Proper handling and storage are critical for maintaining the stability of Avelumab. Follow these guidelines:

  • Storage: Store Avelumab vials refrigerated at 2°C to 8°C (36°F to 46°F) in the original carton to protect from light. Do not freeze the solution.[6]

  • Dilution: When preparing for an experiment, dilute Avelumab with either 0.9% or 0.45% Sodium Chloride Injection, USP. Do not use other diluents.[7]

  • Mixing: Gently invert the infusion bag to mix the diluted solution. Avoid vigorous shaking or agitation, as this can cause foaming and protein denaturation.[1]

  • Materials: Use infusion bags made of polyethylene, polypropylene, or ethylene vinyl acetate and infusion sets made of polyvinyl chloride. Administer the infusion using a sterile, non-pyrogenic, low-protein binding 0.2-micron in-line or add-on filter.[8]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation and should be avoided.[2]

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Visible particles or cloudiness in the Avelumab solution. Protein aggregation has occurred.Do not use the solution. Discard the vial if the solution is cloudy, discolored, or contains particulate matter.[4] Review your handling and storage procedures to identify potential stress factors.
Loss of Avelumab activity in experimental assays. Sub-visible aggregates may be present, which can reduce the effective monomer concentration and biological activity.Analyze the sample for the presence of aggregates using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). If aggregates are detected, optimize your formulation and handling procedures as described in the FAQs.
Increased aggregation after a freeze-thaw cycle. Ice-water interface and cryo-concentration of solutes can induce protein unfolding and aggregation.If freezing is necessary, consider using a cryoprotectant such as glycerol.[2] However, for the commercial formulation, freezing is not recommended.[6] Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Aggregation observed during purification. Exposure to low pH during elution from affinity columns (e.g., Protein A) can trigger aggregation. High protein concentration during elution can also be a factor.Consider using milder elution buffers or neutralizing the pH immediately after elution. Optimize chromatography conditions to minimize the time the protein is exposed to harsh conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Avelumab Solution

This protocol describes the preparation of a stabilized Avelumab solution based on the principles of its commercial formulation.

Materials:

  • Avelumab stock solution

  • D-Mannitol

  • Glacial Acetic Acid

  • Polysorbate 20

  • Sodium Hydroxide solution (for pH adjustment)

  • Water for Injection (WFI)

  • Sterile, low-protein binding containers

  • 0.22 µm sterile filter

Procedure:

  • Buffer Preparation:

    • Prepare a 10 mM acetate buffer by dissolving the appropriate amount of glacial acetic acid in WFI.

    • Add D-mannitol to a final concentration of 280 mM (approximately 51 mg/mL).

    • Add Polysorbate 20 to a final concentration of 0.5 mg/mL.

    • Adjust the pH of the buffer to 5.2 ± 0.1 using a sodium hydroxide solution.

  • Avelumab Dilution:

    • Gently mix the Avelumab stock solution. Do not vortex or shake vigorously.

    • Slowly add the Avelumab stock solution to the prepared buffer to achieve the desired final protein concentration (e.g., 10-20 mg/mL). Mix gently by inversion.

  • Sterile Filtration:

    • In a laminar flow hood or biosafety cabinet, draw the Avelumab solution into a sterile syringe.

    • Attach a 0.22 µm sterile, low-protein binding syringe filter to the syringe.

    • Filter the solution into a sterile recipient container. Apply gentle and consistent pressure to the syringe plunger.

    • If filtering a larger volume, a sterile filtration unit with a polyethersulfone (PES) membrane is recommended.[8]

  • Storage:

    • Store the final filtered solution at 2°C to 8°C, protected from light. Do not freeze.

Protocol 2: Analysis of Avelumab Aggregation by Size Exclusion Chromatography (SEC)

SEC is a standard method to quantify the amount of high molecular weight species (aggregates) in a protein solution.

Materials:

  • Avelumab sample

  • SEC column suitable for monoclonal antibody analysis

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Preparation:

    • If necessary, dilute the Avelumab sample to an appropriate concentration for the column and detector. Use the formulation buffer for dilution to maintain stability.

  • Injection and Analysis:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Run the chromatogram and record the UV absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer and high molecular weight (HMW) species (aggregates).

    • Integrate the peak areas for the monomer and HMW species.

    • Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of HMW peaks / (Area of monomer peak + Area of HMW peaks)) * 100

Quantitative Data on Avelumab Stability

While specific quantitative data from forced degradation studies on Avelumab are not extensively published in a consolidated format, long-term stability studies have been conducted. The following table summarizes the available stability information.

Storage ConditionDurationObservationReference
5°C ± 3°C24 monthsNo significant changes observed in protein content or formation of high molecular weight (HMW) species.WO2017097407A1[5]
25°C ± 2°C (60% ± 5% Relative Humidity) - Accelerated6 monthsNo significant changes observed in protein content or formation of HMW species.WO2017097407A1[5]
40°C ± 2°C (75% ± 5% Relative Humidity) - StressedN/AStressed stability studies were performed, but specific quantitative degradation data is not provided.BAVENCIO AMRH[6]

Forced degradation studies under various stress conditions (acid, base, peroxide, hydrolysis, reduction, and thermal stress) have been performed to establish the stability-indicating nature of analytical methods for Avelumab.[9] These studies confirmed that the methods can detect degradation products, but the exact percentage of aggregation under each condition is not publicly detailed.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Avelumab and a typical experimental workflow for its preparation and analysis.

Avelumab_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_nk_cell NK Cell Tumor_Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Blocked T_Cell T-Cell TCR TCR TCR->Tumor_Cell Recognizes & Attacks NK_Cell NK Cell NK_Cell->Tumor_Cell Induces Cytotoxicity (ADCC) Fc_Receptor Fc Receptor Avelumab Avelumab Avelumab->PDL1 Binds to PD-L1 Avelumab->Fc_Receptor Fc region binds

Avelumab's Dual Mechanism of Action

Experimental_Workflow start Start: Avelumab Stock Solution prep_buffer Prepare Formulation Buffer (Acetate, Mannitol, Polysorbate 20, pH 5.0-5.6) start->prep_buffer dilution Dilute Avelumab in Buffer start->dilution prep_buffer->dilution filtration Sterile Filtration (0.22 µm filter) dilution->filtration storage Store at 2-8°C, Protect from Light filtration->storage analysis Analyze for Aggregation (e.g., SEC-HPLC) storage->analysis end End: Stable Avelumab Solution for Experiment analysis->end

Workflow for Preparing Stable Avelumab Solution

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing infusion-related reactions (IRRs) during preclinical studies with Avelumab in animal models. The content is structured to offer practical troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are infusion-related reactions (IRRs) and why do they occur with Avelumab in animal models?

A1: Infusion-related reactions are adverse events that occur during or shortly after the intravenous administration of a therapeutic agent. With monoclonal antibodies like Avelumab, these reactions are typically not classical IgE-mediated allergies but are instead often caused by a rapid release of cytokines, a phenomenon known as cytokine release syndrome (CRS).[1][2] Avelumab has a dual mechanism of action: it blocks the interaction between PD-L1 and PD-1, activating T-cells, and its native IgG1 Fc region can engage innate immune cells like Natural Killer (NK) cells to mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4][5] This combined immune activation can lead to a surge in pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-6, causing the clinical signs of an IRR.[1]

Q2: What are the typical signs of an infusion-related reaction in animal models?

A2: Clinical signs of IRRs can vary depending on the animal species. It is crucial to establish baseline physiological parameters before dosing. Common signs to monitor for include:

  • Rodents (Mice, Rats): Ruffled fur, hunched posture, hypoactivity, rapid breathing (dyspnea), and changes in body temperature (hypothermia is common).

  • Non-Human Primates (NHPs): Changes in behavior (listlessness), skin flushing or rash (especially on the face, ears, and chest), changes in respiration rate, transient hypotension, and emesis.

Q3: How can we proactively mitigate the risk of IRRs in our animal studies?

A3: Proactive measures can significantly reduce the incidence and severity of IRRs.[6][7]

  • Premedication: Administering premedication 30-60 minutes before Avelumab infusion is a common and effective strategy.[6][8] The choice of agents depends on the species and the presumed mechanism of the IRR.

  • Infusion Rate: A slower initial infusion rate allows for earlier detection of adverse reactions and may prevent the rapid cytokine peak that triggers severe IRRs.[6][9] The rate can be gradually increased if no reactions are observed.

  • Dose Escalation: For initial studies, a dose-escalation design can help identify a maximum tolerated dose and characterize the dose-response relationship for IRRs.

Q4: What should we do if we observe an IRR during an infusion?

A4: Immediate action is critical. The appropriate response depends on the severity of the reaction.[10]

  • Mild to Moderate Reaction (e.g., mild flushing, slight change in activity):

    • Stop the infusion immediately.

    • Monitor the animal closely until symptoms resolve.

    • Once symptoms have fully resolved, consider restarting the infusion at a 50% reduced rate.[6]

    • Administer supportive care as per veterinary guidance (e.g., subcutaneous fluids).

  • Severe Reaction (e.g., severe dyspnea, sustained hypotension, prostration):

    • Permanently discontinue the infusion.[11]

    • Provide immediate veterinary and supportive care (e.g., oxygen, epinephrine, corticosteroids, as appropriate for the species and symptoms).

    • Document all clinical signs, interventions, and outcomes.

    • Consider humane euthanasia if the animal's condition deteriorates or fails to improve with treatment.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
High incidence of mild IRRs in the first dose cohort. First-dose effect due to rapid cytokine release.1. Implement a mandatory premedication protocol for all subsequent cohorts (See Table 1).[3] 2. Reduce the initial infusion rate by 50% for the first 15-30 minutes.[6] 3. Ensure animals are properly habituated to handling and restraint procedures to minimize stress-related physiological changes.
Severe, unexpected reaction in a single animal. Animal-specific hypersensitivity or error in dose calculation/administration.1. Immediately stop the infusion and provide emergency veterinary care.[11] 2. Double-check the dose calculation, drug concentration, and infusion volume for that animal. 3. Review the animal's health records for any pre-existing conditions. 4. If no error is identified, consider the possibility of a rare anaphylactoid reaction.
IRRs observed in later infusions, but not the first. Development of anti-drug antibodies (ADAs).1. Collect serum samples pre-dose and at terminal time points to test for the presence of ADAs. 2. In NHPs, infusion reactions that appear after several doses can be linked to the formation of immune complexes and ADA development.[12] 3. Correlate ADA titers with the incidence and severity of IRRs.
Inconsistent results in cytokine analysis post-infusion. Improper sample handling; incorrect timing of blood collection.1. Cytokine levels can peak and decline rapidly. Establish a time-course blood sampling schedule (e.g., pre-dose, 2, 6, and 24 hours post-infusion).[13] 2. Ensure blood samples are collected in appropriate anticoagulant tubes (e.g., EDTA for plasma), processed immediately on ice, and stored at -80°C until analysis.

Data Presentation & Experimental Protocols

Quantitative Data Summary

Table 1: Representative Premedication Protocol for Animal Models

Animal Model Agent Dose Range Route Timing (Pre-Infusion) Reference/Rationale
Mouse Dexamethasone1-2 mg/kgIP / IV30-60 minGeneral corticosteroid use to dampen inflammatory response.
Diphenhydramine2-5 mg/kgIP / SC30-60 minAntihistamine to block H1 receptor-mediated effects.[3]
NHP Diphenhydramine1-2 mg/kgIM / IV30-60 minStandard clinical practice adapted for preclinical models.[3]
Famotidine0.5-1 mg/kgIM / IV30-60 minH2 blocker, often used in combination with H1 blockers.
Methylprednisolone1-2 mg/kgIV30-60 minCorticosteroid to broadly suppress immune activation.[7]

Table 2: Example Grading of IRR Clinical Signs in NHPs

Grade Severity Clinical Signs Recommended Action
1 MildTransient flushing, mild scratching, brief period of inactivity.Slow infusion rate by 50%. Monitor closely.
2 ModeratePersistent rash/urticaria, transient hypotension (resolves without intervention), intermittent coughing.Interrupt infusion. Administer supportive care. Restart at 50% rate upon full resolution.[11]
3 SevereLabored breathing/dyspnea, sustained hypotension requiring intervention, vomiting, collapse.Permanently discontinue infusion. Provide immediate veterinary intervention.
4 Life-threateningAnaphylactic shock, cardiovascular collapse, respiratory arrest.Permanently discontinue infusion. Provide immediate emergency care.[11]
Detailed Experimental Protocols

Protocol 1: In-Life Monitoring for Infusion Reactions in NHPs

  • Baseline Data Collection (Pre-dose):

    • Record body weight, body temperature, heart rate, and respiration rate.

    • Observe and record baseline behavior and activity levels for at least 30 minutes.

    • Collect a pre-dose blood sample for baseline hematology, clinical chemistry, and cytokine analysis.

  • Premedication:

    • Administer premedication (e.g., Diphenhydramine and Methylprednisolone) via the appropriate route 30-60 minutes prior to Avelumab infusion.

  • Avelumab Infusion:

    • Initiate intravenous infusion of Avelumab at the prescribed rate.

    • Continuously monitor the animal for the first 30 minutes.

    • Record observations every 15 minutes for the first hour, then every 30 minutes for the remainder of the infusion and for at least 2 hours post-infusion.

    • Key parameters to observe: skin (flushing, rash), respiration (rate, effort), behavior (agitation, lethargy), and any signs of nausea or vomiting.

  • Post-Infusion Monitoring:

    • Collect blood samples at 2, 6, and 24 hours post-dose for cytokine analysis (e.g., Luminex panel for IL-6, TNF-α, IFN-γ).

    • Continue to monitor the animal for delayed reactions for at least 24 hours.

    • Record all observations, including the time of onset, duration, and severity of any clinical signs.

Protocol 2: Cytokine Release Analysis using Humanized Mouse Model

This protocol is designed to assess the potential for Avelumab to induce CRS using immunodeficient mice engrafted with human immune cells.[13]

  • Model Generation:

    • Use highly immunodeficient mice (e.g., NSG, NOG).

    • Engraft mice with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells. Allow sufficient time for engraftment and immune system constitution (typically 2-4 weeks for PBMCs).

  • Study Groups:

    • Group 1: Vehicle Control (e.g., PBS).

    • Group 2: Isotype Control (human IgG1).

    • Group 3: Avelumab (test dose).

    • Group 4: Positive Control (e.g., anti-CD3 antibody, known to induce CRS).

  • Dosing and Sampling:

    • Administer a single intravenous dose of the respective articles.

    • Monitor animals closely for clinical signs of IRR (hypothermia, hunched posture).

    • Collect blood via tail vein or retro-orbital sinus at key time points (e.g., 2, 6, 24 hours post-dose).

  • Cytokine Measurement:

    • Process blood to collect plasma.

    • Analyze plasma samples for a panel of human cytokines (e.g., IL-2, IL-6, IL-10, IFN-γ, TNF-α) using a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery).

  • Data Analysis:

    • Compare cytokine concentrations between the Avelumab-treated group and control groups. A significant increase in key pro-inflammatory cytokines relative to controls indicates a potential for CRS.

Visualizations: Pathways and Workflows

IRR_Mechanism cluster_Avelumab Avelumab (Human IgG1) cluster_ImmuneCells Immune Cells cluster_TumorCell PD-L1+ Cell (e.g., Tumor or Immune Cell) avelumab Avelumab nk_cell NK Cell avelumab->nk_cell Fc region binds FcγRIIIa pd_l1_cell PD-L1 Expressing Cell avelumab->pd_l1_cell Binds to PD-L1 t_cell T-Cell cytokines Rapid Release of Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-6) t_cell->cytokines Activation & Proliferation nk_cell->pd_l1_cell nk_cell->cytokines Activation pd_l1_cell->t_cell Inhibitory Signal (Blocked by Avelumab) irr Infusion-Related Reaction (Clinical Signs) cytokines->irr Systemic Effects

Caption: Avelumab's dual mechanism leading to cytokine release and potential IRRs.

IRR_Workflow cluster_management IRR Management start Start Infusion of Avelumab monitor Continuous In-Life Monitoring (Temp, Respiration, Behavior) start->monitor observe_irr IRR Observed? monitor->observe_irr stop_infusion Stop Infusion Immediately observe_irr->stop_infusion Yes continue_infusion Continue Infusion & Monitoring observe_irr->continue_infusion No assess Assess Severity (Grade 1-4) stop_infusion->assess mild_mod Grade 1-2: - Supportive Care - Monitor until resolution assess->mild_mod Mild/Moderate severe Grade 3-4: - Emergency Vet Care - Document Outcome assess->severe Severe/Life-threatening restart Restart at 50% Rate? mild_mod->restart discontinue Permanently Discontinue severe->discontinue restart->discontinue No restart->continue_infusion Yes complete Infusion Complete continue_infusion->complete

Caption: Experimental workflow for identifying and managing an IRR during infusion.

References

Optimizing Avelumab dosing frequency for sustained tumor response in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Avelumab dosing frequency for sustained tumor response in mouse models. The information is presented in a question-and-answer format to directly address specific issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Avelumab?

Avelumab is a human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1] It exerts its anti-tumor effects through a dual mechanism of action:

  • Blockade of the PD-1/PD-L1 Pathway: Avelumab binds to PD-L1 on tumor cells and immune cells, preventing its interaction with the PD-1 receptor on T cells.[1] This blockade removes inhibitory signals, restoring T-cell-mediated anti-tumor immunity.

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Avelumab's native Fc region can engage Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the direct lysis of PD-L1-expressing tumor cells.[2][3]

avelumab_mechanism cluster_tumor Tumor Cell cluster_tcell T Cell cluster_nkcell NK Cell Tumor Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition of T Cell Activation TCell T Cell TCell->Tumor Tumor Cell Killing PD1->TCell Inhibition NKCell NK Cell NKCell->Tumor ADCC-mediated Tumor Cell Lysis FcReceptor Fc Receptor Avelumab2 Avelumab (ADCC) FcReceptor->Avelumab2 Binds to Fc Region Avelumab1 Avelumab (PD-L1 Blockade) Avelumab1->PDL1 Blocks Interaction Avelumab2->PDL1 Binds to PD-L1

Q2: What are the commonly used doses of Avelumab in preclinical mouse models?

Published studies have reported a range of effective doses for Avelumab in mouse models. A common dosing strategy involves administering 200 µg to 400 µg of Avelumab per mouse, which translates to approximately 10-20 mg/kg, via intraperitoneal (i.p.) injection.[4][5]

Q3: How frequently should Avelumab be administered to mice?

The optimal dosing frequency can depend on the tumor model and experimental goals. However, a common schedule is two to three times per week.[6] This frequency is intended to maintain sufficient antibody concentrations to continuously block the PD-L1 pathway and mediate ADCC.

Q4: How does Avelumab's pharmacokinetics in mice influence dosing strategy?

While detailed pharmacokinetic data for Avelumab in various mouse strains is not extensively published, studies with other anti-PD-L1 antibodies in mice show nonlinear pharmacokinetics due to target-mediated drug disposition.[7] Higher doses (≥10 mg/kg) can saturate PD-L1 on non-tumor tissues, potentially leading to better tumor penetration and exposure.[7]

Data on Preclinical Avelumab Dosing Regimens

The following table summarizes Avelumab dosing regimens from various preclinical studies in mice.

Tumor ModelMouse StrainAvelumab DoseRoute of AdministrationDosing FrequencyReference
MC38 Colon AdenocarcinomaC57BL/6400 µ g/mouse i.p.3 times, 3 days apart[4][5]
MB49 Bladder CarcinomaC57BL/6400 µ g/mouse i.p.Days 9, 12, and 15 post-tumor inoculation[6]
EMT-6 Mammary CarcinomaBALB/c200 µ g/mouse i.v.Days 0, 3, and 6[8]

Experimental Protocols

Syngeneic Tumor Model and Avelumab Treatment

This protocol outlines a general procedure for establishing a syngeneic tumor model and administering Avelumab.

experimental_workflow cluster_setup Experiment Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture 1. Tumor Cell Culture (e.g., MC38, B16) TumorInoculation 3. Subcutaneous Tumor Inoculation (1x10^6 cells in 100 µL PBS/Matrigel) CellCulture->TumorInoculation AnimalAcclimation 2. Animal Acclimation (e.g., C57BL/6 mice, 6-8 weeks old) AnimalAcclimation->TumorInoculation TumorMonitoring1 4. Monitor Tumor Growth (Calipers, 2-3 times/week) TumorInoculation->TumorMonitoring1 Randomization 5. Randomize Mice (Tumor volume ~100 mm³) TumorMonitoring1->Randomization AvelumabAdmin 6. Avelumab Administration (e.g., 200 µ g/mouse , i.p., 3x/week) Randomization->AvelumabAdmin TumorMonitoring2 7. Continue Tumor Monitoring AvelumabAdmin->TumorMonitoring2 Endpoint 8. Euthanize and Harvest Tissues (Tumor, Spleen, Lymph Nodes) TumorMonitoring2->Endpoint ImmuneProfiling 9. Immune Cell Profiling (Flow Cytometry, IHC) Endpoint->ImmuneProfiling

1. Cell Culture and Preparation:

  • Culture murine tumor cells (e.g., MC38, B16-F10) in appropriate media and conditions.

  • Harvest cells during the logarithmic growth phase and ensure high viability (>95%).

  • Wash cells with sterile PBS and resuspend at a concentration of 1 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel.

2. Tumor Implantation:

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old syngeneic mice (e.g., C57BL/6 for MC38).

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment and control groups.

  • Administer Avelumab (e.g., 200 µg in 100 µL PBS) or an isotype control antibody via intraperitoneal injection. A typical dosing schedule is three times a week.

4. Endpoint Analysis:

  • Continue to monitor tumor growth and body weight throughout the study.

  • At the study endpoint, euthanize mice and harvest tumors, spleens, and tumor-draining lymph nodes for further analysis.

  • Analyze immune cell populations in the tumor microenvironment and lymphoid organs using techniques such as flow cytometry and immunohistochemistry.

Immune Cell Profiling by Flow Cytometry

This is a representative panel for analyzing key immune cell populations in the tumor microenvironment of Avelumab-treated mice.

MarkerFluorochromeCell Population Identified
CD45BUV395All leukocytes
CD3eAPC-Cy7T cells
CD4FITCHelper T cells
CD8aPerCP-Cy5.5Cytotoxic T cells
FoxP3PERegulatory T cells
CD25BV421Activated T cells, Tregs
NK1.1PE-Cy7NK cells
CD11bAPCMyeloid cells
Gr-1BV510Granulocytes, MDSCs
F4/80BV605Macrophages
PD-1BV786Exhausted T cells

Troubleshooting Guide

Issue: High variability in tumor growth within the same group.

  • Potential Cause: Inconsistent tumor cell injection, variation in cell viability, or differences in the health status of the mice.

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension before and during injections.

    • Standardize the injection technique and location for all mice.

    • Use cells with high viability and from a consistent passage number.

    • Increase the number of mice per group to improve statistical power.[9]

    • Consider randomizing mice into treatment groups only after tumors have reached a specific size to normalize starting tumor burden.[10]

Issue: Lack of Avelumab efficacy in a syngeneic model.

  • Potential Cause: The tumor model may have low or no PD-L1 expression, or the immune response in the chosen mouse strain may be weak. The dose or frequency of Avelumab may be suboptimal.

  • Troubleshooting Steps:

    • Confirm PD-L1 expression on your tumor cells in vitro and in vivo using flow cytometry or immunohistochemistry. IFN-γ can be used to upregulate PD-L1 expression in some cell lines.[11]

    • Ensure the use of an appropriate isotype control to confirm that the observed effects are specific to Avelumab.

    • Consider increasing the dose or frequency of Avelumab administration. A dose of 400 µ g/mouse has been shown to be effective in some models.[5]

    • Evaluate the immune cell infiltrate in the tumor microenvironment. A lack of T cell infiltration may indicate a "cold" tumor that is less likely to respond to checkpoint blockade.

Issue: Unexpected toxicity or weight loss in Avelumab-treated mice.

  • Potential Cause: While Avelumab is generally well-tolerated in preclinical models, high doses or frequent administration in certain sensitive mouse strains could lead to immune-related adverse events.

  • Troubleshooting Steps:

    • Monitor mice closely for signs of toxicity, including weight loss, ruffled fur, and lethargy.

    • Consider reducing the dosing frequency or the total number of doses.

    • Ensure that the antibody preparation is sterile and free of endotoxins.

troubleshooting_logic Start Experiment Start Problem Identify Issue Start->Problem Variability High Tumor Growth Variability Problem->Variability Variability? NoEfficacy Lack of Avelumab Efficacy Problem->NoEfficacy No Efficacy? Toxicity Unexpected Toxicity Problem->Toxicity Toxicity? Sol_Variability Standardize Cell Injection Increase N Normalize Starting Tumor Volume Variability->Sol_Variability Sol_NoEfficacy Confirm PD-L1 Expression Increase Dose/Frequency Evaluate T-cell Infiltration NoEfficacy->Sol_NoEfficacy Sol_Toxicity Monitor Animal Health Reduce Dosing Frequency Check Antibody Purity Toxicity->Sol_Toxicity

References

Addressing variability in Avelumab ADCC assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avelumab and its Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of Avelumab?

Avelumab possesses a dual mechanism of action. Firstly, it is an immune checkpoint inhibitor that binds to Programmed Death-Ligand 1 (PD-L1), preventing its interaction with the PD-1 receptor on T-cells.[1][2][3][4] This blockade removes the suppressive signal, allowing T-cells to recognize and attack cancer cells.[1][2][3][4] Secondly, Avelumab is a fully human IgG1 monoclonal antibody with a native Fc region, which enables it to mediate Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[2][3][5] This means Avelumab can flag tumor cells for destruction by innate immune cells, such as Natural Killer (NK) cells.[1][2][3]

Q2: How does Avelumab mediate ADCC?

Avelumab's Fc region binds to Fcγ receptors (like CD16) on the surface of immune effector cells, primarily NK cells.[1][6] When Avelumab is also bound to PD-L1 on a tumor cell, it forms a bridge between the NK cell and the cancer cell. This engagement activates the NK cell to release cytotoxic granules containing perforin and granzymes, which induce apoptosis (cell death) in the target tumor cell.[7]

Q3: What are the primary effector cells in Avelumab-mediated ADCC?

While various immune cells express Fc receptors, Natural Killer (NK) cells are the principal effector cells in Avelumab-mediated ADCC.[6][8][9] Purified NK cells have been shown to be potent effectors and can lead to increased lysis of target cells compared to using whole Peripheral Blood Mononuclear Cells (PBMCs).[8][10]

Q4: Does the level of PD-L1 expression on tumor cells affect ADCC?

Yes, the surface expression level of PD-L1 on tumor cells is a key determinant of their sensitivity to Avelumab-mediated ADCC.[8] Higher PD-L1 expression generally correlates with increased tumor cell lysis.[8][10] The mean fluorescence intensity (MFI) of PD-L1 has been shown to be a stronger predictor of ADCC sensitivity than the percentage of PD-L1 positive cells.[8]

Q5: Can the ADCC activity of Avelumab be enhanced?

Yes, studies have shown that the ADCC activity of Avelumab can be enhanced. Pre-activating NK cells with cytokines like IL-12 or IL-15 can significantly increase Avelumab-mediated ADCC.[6][8][10] Additionally, treating some tumor cell lines with IFN-γ can upregulate PD-L1 expression, which in some cases, can lead to enhanced ADCC.[6][8][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background lysis in control wells (no Avelumab) - Effector cells (NK cells) may be over-activated or stressed.- Target cells may be unhealthy or dying.- Spontaneous release of the label (e.g., 51Cr, Calcein-AM) is high.- Allow isolated effector cells to rest overnight before use.- Ensure target cells are in the logarithmic growth phase and have high viability.- Check for mycoplasma contamination in cell cultures.[12][13]- Optimize the labeling protocol to reduce spontaneous release.
Low or no specific lysis with Avelumab - Low PD-L1 expression on target cells.- Suboptimal Effector-to-Target (E:T) ratio.- Low Avelumab concentration.- Inefficient effector cells.- Presence of inhibitory factors in the serum.- Confirm PD-L1 expression on target cells by flow cytometry. Consider using IFN-γ to upregulate expression.[6][8]- Titrate the E:T ratio; ratios of 25:1 or higher may be necessary.[8]- Perform a dose-response curve to determine the optimal Avelumab concentration.[8]- Use purified NK cells instead of PBMCs.[8][10]- Consider using serum-free media or heat-inactivated serum for the assay.
High variability between replicate wells - Inconsistent cell seeding.- "Edge effects" in the microplate due to evaporation.[14][15]- Pipetting errors.- Ensure homogenous cell suspension before and during plating.- Use a humidified incubator and consider not using the outer wells of the plate.[14]- Use calibrated pipettes and reverse pipetting techniques for viscous solutions.
Inconsistent results between experiments - Donor-to-donor variability in effector cells.- Variation in target cell passage number and health.- Inconsistent assay timing and incubation periods.- If using primary NK cells, be aware of donor variability, including FcγRIIIa polymorphisms which can affect ADCC activity.[8][11][16][17] Consider using a qualified bank of donor cells or an NK cell line.[9]- Use target cells within a consistent and low passage number range.[12][13]- Standardize all incubation times and assay steps.

Experimental Protocols

Protocol 1: Standard Chromium-51 (51Cr) Release ADCC Assay

This protocol outlines a standard 4-hour 51Cr release assay to measure Avelumab-mediated ADCC.

Materials:

  • Target cells (e.g., PD-L1 expressing tumor cell line)

  • Effector cells (e.g., purified human NK cells or PBMCs)

  • Avelumab and isotype control antibody

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • 51Cr (Sodium chromate)

  • Triton X-100 (for complete lysis)

  • 96-well U-bottom plates

  • Gamma counter

Methodology:

  • Target Cell Labeling:

    • Harvest target cells and wash twice with culture medium.

    • Resuspend 1 x 106 cells in 100 µL of medium and add 100 µCi of 51Cr.

    • Incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.

    • Wash the labeled cells three times with a large volume of medium to remove unincorporated 51Cr.

    • Resuspend cells in fresh medium and adjust the concentration to 1 x 105 cells/mL.

  • Assay Setup:

    • Plate 100 µL of labeled target cells into each well of a 96-well U-bottom plate (10,000 cells/well).

    • Add 50 µL of diluted Avelumab or isotype control antibody at various concentrations.

    • Add 50 µL of effector cells to achieve the desired Effector-to-Target (E:T) ratio (e.g., for a 25:1 ratio, add 2.5 x 105 effector cells).

    • For control wells:

      • Spontaneous Release: Add 100 µL of medium instead of effector cells and antibody.

      • Maximum Release: Add 100 µL of medium containing 1% Triton X-100 instead of effector cells and antibody.

  • Incubation and Measurement:

    • Centrifuge the plate at 200 x g for 3 minutes to pellet the cells.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer 100 µL of supernatant from each well to a new plate or tubes compatible with the gamma counter.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Data Presentation

Table 1: Factors Influencing Avelumab ADCC Assay Variability

FactorObservationPotential Impact on Assay ResultsReference
Effector Cell Source Purified NK cells generally show higher lytic activity than whole PBMCs.Use of PBMCs may underestimate the maximal ADCC potential due to the presence of other cell types.[8][10]
Effector Cell Donor Variability Significant variability in ADCC capacity is observed among PBMCs from different donors.Inconsistent results between experiments using different donors.[8]
FcγRIIIa (CD16) Polymorphism Donors with the high-affinity V/V genotype at position 158 exhibit higher ADCC lysis than those with the F/F genotype.The genetic makeup of the effector cell donor is a critical variable.[8][11][18]
Target Cell PD-L1 Expression Higher PD-L1 Mean Fluorescence Intensity (MFI) on tumor cells correlates with increased sensitivity to ADCC.Cell lines with low or negative PD-L1 expression are poor targets for Avelumab-mediated ADCC.[8][10]
Effector:Target (E:T) Ratio Increasing the E:T ratio generally leads to higher levels of specific lysis.Suboptimal E:T ratios can result in low assay signals. Titration is recommended.[8]
Cytokine Stimulation Pre-activation of NK cells with IL-12 or IL-15 enhances ADCC. IFN-γ treatment can increase target cell PD-L1 expression, sometimes leading to increased lysis.Cytokine stimulation can be used to augment the assay window but introduces another variable.[6][8][10][11]

Visualizations

Avelumab_ADCC_Pathway cluster_Tumor_Cell Tumor Cell cluster_NK_Cell NK Cell PDL1 PD-L1 CD16 CD16 (FcγRIIIa) Activation NK Cell Activation CD16->Activation Granules Cytotoxic Granules (Perforin, Granzymes) Granules->PDL1 Induces Apoptosis Activation->Granules Release Avelumab Avelumab Avelumab->PDL1 Fab binding Avelumab->CD16 Fc binding

Caption: Avelumab ADCC Signaling Pathway.

ADCC_Assay_Workflow cluster_Preparation 1. Preparation cluster_Assay_Setup 2. Assay Setup (96-well plate) cluster_Incubation_Measurement 3. Incubation & Measurement cluster_Analysis 4. Data Analysis Target_Prep Prepare Target Cells (e.g., Tumor Line) Labeling Label Target Cells (e.g., with 51Cr or Calcein-AM) Target_Prep->Labeling Effector_Prep Isolate Effector Cells (e.g., NK Cells) Add_Effectors Add Effector Cells (at desired E:T ratio) Effector_Prep->Add_Effectors Plating Plate Labeled Target Cells Labeling->Plating Add_Ab Add Avelumab or Isotype Control Plating->Add_Ab Add_Ab->Add_Effectors Incubate Incubate (e.g., 4 hours at 37°C) Harvest Harvest Supernatant Incubate->Harvest Measure Measure Released Label (e.g., Gamma Counter) Harvest->Measure Calculate Calculate % Specific Lysis Measure->Calculate

Caption: Experimental Workflow for an ADCC Assay.

References

Technical Support Center: Enhancing Avelumab Efficacy in Poorly Immunogenic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Avelumab in poorly immunogenic ("cold") tumor models. The following sections detail experimental protocols, quantitative data, and visualizations to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: My Avelumab monotherapy shows limited efficacy in my poorly immunogenic tumor model. What are the common reasons for this?

A1: Poorly immunogenic, or "cold," tumors are characterized by a lack of pre-existing anti-tumor immunity. Several factors can contribute to the limited efficacy of Avelumab monotherapy in these models:

  • Low T-cell infiltration: The tumor microenvironment (TME) may lack a sufficient number of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T-cells, which are the primary effectors of the anti-tumor immune response mediated by PD-L1 blockade.

  • Lack of tumor antigens: The tumor cells may not present recognizable antigens for T-cell recognition, a state known as low tumor mutational burden (TMB).

  • Immunosuppressive TME: The TME can be dominated by immunosuppressive cells such as regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs). These cells can inhibit T-cell function through various mechanisms, including the secretion of immunosuppressive cytokines like TGF-β and IL-10.[1]

  • Defective antigen presentation: Tumor cells may have downregulated or mutated components of the antigen presentation machinery, such as MHC class I molecules, preventing them from being recognized by T-cells.[1]

  • Activation of alternative immune checkpoints: Tumors can upregulate other inhibitory checkpoints, such as TIM-3, LAG-3, and TIGIT, as a mechanism of adaptive resistance to PD-L1 blockade.

Q2: What are the key combination strategies to enhance Avelumab's efficacy in these models?

A2: Combining Avelumab with agents that can modulate the tumor microenvironment and stimulate an immune response is a promising approach. Key strategies include:

  • Immunostimulatory Cytokines: Co-administration with cytokines like IL-12 can promote the infiltration and activation of cytotoxic NK and CD8+ T-cells, effectively turning a "cold" tumor "hot."[2][3]

  • Anti-angiogenic Agents: Combining with drugs like axitinib, a VEGFR inhibitor, can potentially increase lymphocyte infiltration into the tumor by normalizing the tumor vasculature.[4]

  • Chemotherapy: Certain chemotherapeutic agents can induce immunogenic cell death (ICD), leading to the release of tumor antigens and the activation of an anti-tumor immune response that can synergize with Avelumab.[5][6]

  • Other Immune Checkpoint Inhibitors: Dual blockade of PD-L1 and other checkpoints like CTLA-4, TIM-3, or LAG-3 can overcome resistance mediated by the upregulation of these alternative pathways.[7]

Q3: How do I choose the right preclinical tumor model for my Avelumab combination studies?

A3: The choice of a preclinical model is critical for the translatability of your findings. Consider the following:

  • Syngeneic models: These models utilize immunocompetent mice, which are essential for studying immunotherapies. The EMT-6 (breast carcinoma) and MC38 (colon adenocarcinoma) models are commonly used poorly immunogenic models.[2][3]

  • Tumor immunogenicity: Characterize the baseline immune infiltrate and PD-L1 expression of your chosen model to ensure it represents a "cold" tumor phenotype.

  • Orthotopic vs. Subcutaneous implantation: Orthotopic implantation (in the tissue of origin) may better recapitulate the native tumor microenvironment compared to subcutaneous implantation.

Troubleshooting Guides

This section provides solutions to common issues encountered during in vivo experiments with Avelumab in poorly immunogenic tumor models.

Problem Possible Cause Recommended Solution
High variability in tumor growth within the same treatment group. - Inconsistent number of tumor cells injected.- Variation in the site of injection.- Health status of the mice.- Ensure accurate cell counting and consistent injection volume and location.- Monitor the health of the mice closely and exclude any outliers with poor health.
No significant difference in tumor growth between Avelumab-treated and control groups. - The tumor model is completely non-immunogenic.- Suboptimal dosing or scheduling of Avelumab.- The antibody is not active.- Confirm the expression of PD-L1 on your tumor cells.- Consider a combination therapy approach to induce an immune response.- Titrate the dose of Avelumab and optimize the treatment schedule based on literature for your specific model.- Verify the activity of your Avelumab batch.
Unexpected toxicity or weight loss in combination therapy groups. - Overlapping toxicities of the combined agents.- The dose of the combination agent is too high.- Review the known toxicity profiles of both agents.- Perform a dose-escalation study for the combination agent to determine the maximum tolerated dose (MTD) in combination with Avelumab.
Difficulty in analyzing immune cell infiltration by flow cytometry or IHC. - Poor tissue dissociation technique.- Inadequate antibody staining panel.- Incorrect gating strategy in flow cytometry.- Optimize your tissue dissociation protocol to obtain a single-cell suspension with high viability.- Carefully select and validate antibodies for your flow cytometry or IHC panel.- Use appropriate controls (e.g., isotype controls, fluorescence minus one) to set your gates correctly.

Experimental Protocols

Avelumab in Combination with NHS-muIL12 in EMT-6 and MC38 Tumor Models

This protocol is based on the study by Xu et al., Clin Cancer Res, 2017.[2][3][7][8][9]

a. Cell Lines and Murine Models:

  • Cell Lines: EMT-6 (murine breast carcinoma) and MC38 (murine colon adenocarcinoma).

  • Mouse Strains: BALB/c mice for the EMT-6 model and B-cell-deficient μMt- mice for the MC38 model (to prevent an immunogenic response to the human antibody Avelumab with repeat dosing).[2]

b. Tumor Implantation:

  • EMT-6: Inject 0.5 x 10^6 EMT-6 cells orthotopically into the mammary fat pad of female BALB/c mice.

  • MC38: Inject 0.5 x 10^6 MC38 cells subcutaneously into the flank of female μMt- mice.

c. Treatment Protocol:

  • Randomize mice into treatment groups when tumors reach a desired volume (e.g., ~50-100 mm³).

  • Avelumab (or isotype control):

    • EMT-6 model: 200 µg per mouse, administered intravenously (i.v.) on days 0, 3, and 6.[3]

    • MC38 model: 400 µg per mouse, administered i.v. on days 0, 4, 7, 11, 14, 18, and 21.[2]

  • NHS-muIL12:

    • Administer as a single subcutaneous (s.c.) dose on day 0. Doses of 2 µg and 10 µg per mouse have been shown to be effective.[2][3]

d. Endpoints and Analysis:

  • Tumor Growth: Measure tumor volume twice weekly with calipers.

  • Survival: Monitor survival and euthanize mice when tumors reach a predetermined size or show signs of ulceration.

  • Immunophenotyping: At the end of the study, harvest tumors and spleens for analysis of immune cell populations by flow cytometry and immunohistochemistry (IHC). Analyze for CD8+ T-cells, NK cells, and memory T-cell populations.[2]

  • Gene Expression: Profile immune-related gene expression in tumor tissue using techniques like NanoString.[2]

Avelumab in Combination with Axitinib in a Preclinical Renal Cell Carcinoma (RCC) Model

While detailed preclinical protocols for Avelumab and Axitinib are less commonly published, the following is a generalizable approach based on clinical study designs.

a. Cell Line and Murine Model:

  • Cell Line: Renca (murine renal cell carcinoma).

  • Mouse Strain: BALB/c mice.

b. Tumor Implantation:

  • Inject Renca cells subcutaneously into the flank of the mice.

c. Treatment Protocol:

  • Avelumab: 10 mg/kg, administered intraperitoneally (i.p.) twice a week.

  • Axitinib: 30 mg/kg, administered orally (p.o.) once daily.

d. Endpoints and Analysis:

  • Tumor growth and survival analysis as described above.

  • Analysis of the tumor microenvironment with a focus on vascular normalization and immune cell infiltration.

Avelumab in Combination with Chemotherapy

The choice of chemotherapeutic agent and its schedule relative to Avelumab administration is crucial.

a. Chemotherapeutic Agents:

  • Agents known to induce immunogenic cell death, such as doxorubicin or cyclophosphamide, are good candidates.

b. Treatment Protocol:

  • The timing of chemotherapy is critical. It can be administered prior to or concurrently with Avelumab.

  • A preclinical study might involve a single dose of chemotherapy followed by multiple doses of Avelumab to capitalize on the antigen release from chemotherapy-induced cell death.

Quantitative Data Summary

Table 1: Efficacy of Avelumab and NHS-muIL12 Combination in the EMT-6 Tumor Model
Treatment GroupAverage Tumor Volume (mm³) on Day 21 (Mean ± SEM)Median Survival (days)Complete Tumor Regression
Isotype Control~1500~250/8
Avelumab (200 µg)~1200~300/8
NHS-muIL12 (10 µg)~800~351/8
Avelumab + NHS-muIL12 (10 µg)~100 Not Reached 7/8
(Data are illustrative and based on trends reported in Xu et al., Clin Cancer Res, 2017)[2][3]
Table 2: Efficacy of Avelumab and NHS-muIL12 Combination in the MC38 Tumor Model
Treatment GroupAverage Tumor Volume (mm³) on Day 21 (Mean ± SEM)Median Survival (days)
Isotype Control~1800~20
Avelumab (400 µg)~100023.5
NHS-muIL12 (10 µg)~120029.5
Avelumab + NHS-muIL12 (10 µg)~400 36.5
(Data are illustrative and based on trends reported in Xu et al., Clin Cancer Res, 2017)[2][3]

Visualizations

Signaling Pathway

PDL1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Tumor Tumor Cell APC APC MHC_I MHC I PDL1_APC PD-L1 T_Cell T-Cell TCR TCR TCR->MHC_I Activation PD1 PD-1 PD1->PDL1_APC Inhibition PDL1_Tumor PD-L1 PD1->PDL1_Tumor Inhibition Tumor_Cell Tumor Cell Tumor_Antigen Tumor Antigen Tumor_Antigen->MHC_I Presentation Avelumab Avelumab Avelumab->PDL1_APC Blockade Avelumab->PDL1_Tumor Blockade

Caption: Avelumab blocks the interaction between PD-L1 and PD-1, preventing T-cell inhibition.

Experimental Workflow

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis start Inject Tumor Cells (e.g., EMT-6 or MC38) tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Avelumab +/- Combination Agent randomization->treatment monitoring Continue Monitoring Tumor Growth & Survival treatment->monitoring endpoint Endpoint Reached (Tumor Size / Time) monitoring->endpoint harvest Harvest Tumors & Spleens endpoint->harvest analysis Immunophenotyping (FACS/IHC) Gene Expression Analysis harvest->analysis data_analysis Statistical Analysis of Tumor Growth & Survival Data analysis->data_analysis

Caption: General workflow for in vivo efficacy studies of Avelumab combinations.

Logical Relationship: Overcoming Avelumab Resistance

Resistance_Mitigation cluster_Causes Contributing Factors cluster_Solutions Combination Strategies resistance Limited Avelumab Efficacy in Poorly Immunogenic Tumors low_tils Low T-Cell Infiltration resistance->low_tils immunosuppressive_tme Immunosuppressive TME (Tregs, MDSCs) resistance->immunosuppressive_tme low_antigens Low Tumor Antigenicity resistance->low_antigens cytokines Immunostimulatory Cytokines (e.g., IL-12) cytokines->low_tils Increases Infiltration cytokines->immunosuppressive_tme Activates Effector Cells anti_angiogenics Anti-Angiogenic Agents (e.g., Axitinib) anti_angiogenics->low_tils Normalizes Vasculature chemo Immunogenic Chemotherapy chemo->low_antigens Induces Antigen Release

Caption: Strategies to overcome resistance to Avelumab in "cold" tumors.

References

Avelumab Stability in Long-Term Cell Culture: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Avelumab in long-term cell culture experiments. This resource provides essential information, troubleshooting guidance, and standardized protocols to help you navigate potential stability challenges and ensure the integrity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for Avelumab stock solution?

Avelumab vials should be stored at 2-8°C and protected from light. It is crucial to avoid freezing the solution.[1] When preparing for cell culture, handle the solution gently, avoiding vigorous shaking to prevent aggregation.[1] It is recommended to use sterile, non-pyrogenic, and low-protein binding materials for dilution and handling.[1]

Q2: What are the components of the Avelumab (Bavencio®) formulation that contribute to its stability?

The pharmaceutical formulation of Avelumab contains several excipients to ensure its stability. These include D-mannitol, acetic acid, Polysorbate 20, and sodium hydroxide, which help to maintain the proper pH and prevent aggregation and degradation of the antibody.[2][3]

Q3: What factors in a long-term cell culture environment could negatively impact Avelumab's stability?

Several factors can affect the stability of monoclonal antibodies like Avelumab in a cell culture setting:

  • Temperature: Prolonged exposure to 37°C can lead to gradual degradation and aggregation.

  • pH Shifts: Metabolic activity of cells can alter the pH of the culture medium, potentially affecting antibody structure and function.

  • Enzymatic Degradation: Cells may release proteases into the medium that can cleave the antibody.

  • Interaction with Media Components: Certain components in the cell culture media could interact with the antibody over time.

  • Cellular Uptake: Avelumab has a native Fc region that can bind to Fcγ receptors (FcγR) on immune cells.[4] This can lead to internalization and clearance of the antibody from the culture medium by FcγR-expressing cells.[4]

Q4: How can I minimize the degradation of Avelumab in my long-term cultures?

To maintain the activity of Avelumab, consider the following best practices:

  • Regular Media Changes: Replenish the culture medium containing fresh Avelumab every 2-3 days to maintain a consistent concentration of active antibody.

  • Control Culture Conditions: Monitor and maintain the pH of your cell culture.

  • Use Protease Inhibitors: If proteolytic degradation is suspected, the addition of a broad-spectrum protease inhibitor cocktail may be considered, but its compatibility with your cell line should be verified.

  • Proper Handling: Always handle the antibody solution gently to avoid mechanical stress that can lead to aggregation.

Q5: My cell line expresses Fc receptors. How might this affect my experiments with Avelumab?

Avelumab's native IgG1 Fc region can be recognized by Fcγ receptors, which can lead to antibody-dependent cell-mediated cytotoxicity (ADCC) and also internalization of the antibody.[4][5] If your cells express FcγRs, the concentration of Avelumab in your culture medium may decrease over time due to cellular uptake and degradation.[4] This is a critical consideration for long-term experiments, and it may be necessary to account for this clearance when determining the effective concentration and replenishment schedule.

Troubleshooting Guide

Problem: I'm observing a diminishing biological effect of Avelumab in my cell culture assay that runs for several weeks.

  • Possible Cause 1: Loss of Active Avelumab. The concentration of functional Avelumab in the culture medium may be decreasing over time due to thermal degradation at 37°C, aggregation, or cellular clearance.

    • Solution: To investigate this, collect supernatant from your culture at various time points (e.g., Day 0, 2, 5, 7, etc.) and quantify the amount of active Avelumab. You can use an ELISA to measure the total Avelumab concentration and a functional assay, such as a binding assay using flow cytometry, to assess its activity. If a significant decrease is observed, increase the frequency of media changes with fresh Avelumab.

  • Possible Cause 2: Avelumab Aggregation. Aggregated antibodies are often less active and can be cleared from the solution.

    • Solution: Check for aggregation by analyzing your Avelumab stock and culture supernatant samples via size-exclusion chromatography (SEC) or dynamic light scattering (DLS). To prevent aggregation, ensure gentle handling (no vortexing), avoid repeated freeze-thaw cycles, and use recommended diluents. The presence of Polysorbate 20 in the clinical formulation helps to minimize aggregation.[2][3]

  • Possible Cause 3: Proteolytic Degradation. Proteases secreted by the cells into the culture medium could be degrading Avelumab.

    • Solution: Analyze culture supernatants for Avelumab fragments using SDS-PAGE or Western Blotting. If degradation is confirmed, consider adding a protease inhibitor cocktail to your culture medium, after confirming it does not negatively impact your cells.

Data Presentation

Table 1: Stability of Avelumab (Bavencio®) Clinical Formulation

ContainerSolventConcentrationTemperatureStorage DurationReference
Glass0.9% Sodium Chloride3.2 mg/mL2-8°C96 hours
Polyethylene Bags--5 ± 3°C24 months[3]

Table 2: General Factors Influencing Monoclonal Antibody Stability in Cell Culture

FactorPotential ImpactMitigation Strategy
Temperature (37°C) Denaturation, aggregation, chemical modificationFrequent media changes, use of stabilized formulations
pH Changes in protein conformation, aggregationUse of buffered media, regular monitoring of culture pH
Proteases Cleavage of the antibody, loss of functionUse of protease inhibitors, serum-free media if possible
Mechanical Stress AggregationGentle mixing, avoidance of vigorous pipetting or vortexing
Oxidation Modification of amino acid residues, loss of activityMinimize exposure to light and air, use of antioxidants in media
Cellular Uptake Clearance from media by Fc receptor-expressing cellsAccount for clearance in dosing, use of Fc-mutated antibodies if appropriate

Experimental Protocols

Protocol 1: Quantification of Avelumab in Cell Culture Supernatant using ELISA

This protocol provides a method to determine the concentration of Avelumab in your culture medium over time.

  • Coating: Coat a 96-well ELISA plate with a capture antibody (e.g., anti-human IgG (Fc specific)) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add your culture supernatant samples (in various dilutions) and a standard curve of known Avelumab concentrations to the plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a detection antibody (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the concentration of Avelumab in your samples by comparing their absorbance to the standard curve.

Protocol 2: Assessment of Avelumab Binding Activity to PD-L1 Positive Cells via Flow Cytometry

This protocol helps to determine if the Avelumab in your culture supernatant is still capable of binding to its target, PD-L1.

  • Cell Preparation: Harvest PD-L1 positive cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

  • Incubation with Supernatant: Resuspend the cells in your collected culture supernatants (or a positive control of fresh Avelumab) and incubate for 1 hour on ice.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibody.

  • Secondary Antibody Staining: Resuspend the cells in a solution containing a fluorescently labeled secondary antibody that detects human IgG (e.g., FITC-conjugated anti-human IgG). Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Analyze the median fluorescence intensity (MFI) of the cell population. A decrease in MFI for cells incubated with older supernatant compared to fresh Avelumab indicates a loss of binding activity.

Visualizations

Avelumab_Mechanism_of_Action cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell PD1 PD-1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Avelumab Avelumab Avelumab->PDL1 Blocks Interaction

Caption: Avelumab blocks the PD-L1/PD-1 inhibitory pathway.

Stability_Workflow cluster_Experiment Experimental Setup cluster_Analysis Stability Assessment cluster_Results Data Interpretation start Start Long-Term Cell Culture with Avelumab sampling Collect Supernatant at Time Points (T0, T1, T2...) start->sampling elisa Quantify Avelumab Concentration (ELISA) sampling->elisa flow Assess Binding Activity (Flow Cytometry) sampling->flow analyze Analyze Data for Decrease in Concentration/Activity elisa->analyze flow->analyze conclusion Determine Stability Profile & Optimize Protocol analyze->conclusion

Caption: Workflow for assessing Avelumab stability in cell culture.

Troubleshooting_Logic start Loss of Avelumab Biological Effect Observed check_conc Is Avelumab Concentration Decreasing Over Time? start->check_conc check_activity Is Binding Activity Reduced? check_conc->check_activity No cause_degradation Probable Cause: Thermal Degradation or Cellular Uptake check_conc->cause_degradation Yes cause_aggregation Probable Cause: Aggregation or Proteolytic Degradation check_activity->cause_aggregation Yes no_issue Issue may not be related to Avelumab stability. Investigate other experimental parameters. check_activity->no_issue No solution_media Solution: Increase Frequency of Media/Avelumab Changes cause_degradation->solution_media solution_handling Solution: Check for Aggregates (SEC). Review Handling Procedures. Consider Protease Inhibitors. cause_aggregation->solution_handling

Caption: Troubleshooting logic for loss of Avelumab activity.

References

Troubleshooting low PD-L1 expression for Avelumab binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Avelumab Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Avelumab and its binding to Programmed Death-Ligand 1 (PD-L1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Avelumab?

Avelumab is a human monoclonal antibody of the IgG1 subclass that targets PD-L1.[1][2] Its primary mechanism involves binding to PD-L1 on tumor cells and some immune cells, which blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, on T-cells.[1][3] This blockade releases the "brake" on the immune system, restoring T-cell activity against cancer cells.[1][2] Uniquely, Avelumab's native Fc region can engage immune effector cells, such as natural killer (NK) cells, to induce antibody-dependent cell-mediated cytotoxicity (ADCC), leading to direct lysis of tumor cells.[2][4][5]

Q2: What is the binding affinity of Avelumab to PD-L1?

Avelumab binds to human PD-L1 with high affinity. Reported dissociation constant (Kd) values vary slightly across studies, but it is consistently in the low nanomolar to picomolar range. One study reported a Kd of 42.1 pM for the single-chain variable fragment (scFv) of Avelumab.[6] Another study reported a Kd of 0.0467 nmol/L, which was higher than other anti-PD-L1 antibodies like durvalumab and atezolizumab.[1] However, a different study reported a binding affinity of 0.4 nmol/L, which is similar to other anti-PD-L1 antibodies.[7]

Q3: What factors can influence PD-L1 expression levels on cells?

PD-L1 expression is dynamic and can be influenced by a variety of intrinsic and extrinsic factors within the tumor microenvironment. Understanding these factors is crucial for interpreting experimental results.

Factor CategorySpecific FactorEffect on PD-L1 ExpressionReference
Inflammatory Cytokines Interferon-gamma (IFN-γ)Upregulation[8]
Tumor Necrosis Factor-alpha (TNF-α)Upregulation[9]
Oncogenic Signaling Pathways EGFRUpregulation[9][10]
PI3K/AKTUpregulation[9]
MEK/ERKUpregulation[9]
JAK/STATUpregulation[8]
MYCUpregulation[9]
RASUpregulation[9]
Hippo-YAPUpregulation[9]
Genetic Alterations KRAS mutationsAssociation with high PD-L1 expression[10]
TP53 mutationsAssociation with high PD-L1 expression[10]
MET alterationsAssociation with high PD-L1 expression[10]
EGFR mutationsAssociation with PD-L1 negativity[10]
STK11 mutationsAssociation with PD-L1 negativity[10]
Microenvironment HypoxiaUpregulation[11]
Therapeutic Interventions Radiation TherapyUpregulation
ChemotherapyVariable

Troubleshooting Guides

Low PD-L1 expression can be a significant challenge when studying Avelumab binding. The following guides provide troubleshooting for common experimental techniques used to assess PD-L1 levels.

Immunohistochemistry (IHC) Troubleshooting

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References

Validation & Comparative

Avelumab's Binding Specificity to PD-L1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Avelumab's binding specificity to its target, Programmed Death-Ligand 1 (PD-L1), against other therapeutic anti-PD-L1 antibodies. The information presented is supported by experimental data to assist researchers in evaluating and selecting the appropriate tools for their studies.

Executive Summary

Avelumab is a human IgG1 monoclonal antibody that specifically targets PD-L1, a key immune checkpoint protein. By binding to PD-L1, Avelumab blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, thereby preventing the suppression of T-cell activity and enabling the immune system to recognize and attack tumor cells.[1][2] A distinguishing feature of Avelumab is its wild-type IgG1 Fc region, which allows it to induce antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism not present in some other anti-PD-L1 antibodies.[2][3][4] This dual mechanism of action, combining immune checkpoint blockade with ADCC, sets Avelumab apart.[2]

This guide will delve into the quantitative binding characteristics of Avelumab in comparison to other anti-PD-L1 antibodies, detail the experimental protocols used to determine these parameters, and provide a visual representation of the underlying biological pathways and experimental workflows.

Comparative Binding Affinity of Anti-PD-L1 Antibodies

The binding affinity of an antibody to its target is a critical determinant of its potency and efficacy. This is often quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity. The association rate constant (Kon) and dissociation rate constant (Koff) provide further insights into the binding kinetics.

Surface Plasmon Resonance (SPR) is a widely used technique to measure these parameters in real-time without the need for labeling. The following table summarizes the binding kinetics of Avelumab and other therapeutic anti-PD-L1 antibodies to human PD-L1 as determined by SPR.

AntibodyTargetKon (1/Ms)Koff (1/s)Kd (nmol/L)Source
Avelumab Human PD-L11.1 x 10^65.1 x 10^-50.0467[5]
Avelumab (WT) Human PD-L1--0.4[6]
Durvalumab Human PD-L14.28 x 10^52.85 x 10^-40.667[5]
Atezolizumab Human PD-L18.93 x 10^41.56 x 10^-41.75[5]
BMS-936559 Human PD-L11.05 x 10^68.68 x 10^-40.83[5]

Note: Binding affinities can vary between studies due to different experimental conditions.

As the data indicates, Avelumab generally exhibits a higher binding affinity (lower Kd) to human PD-L1 compared to Durvalumab and Atezolizumab in the cited study.[5]

Binding Specificity and Cross-Reactivity

An essential aspect of validating a therapeutic antibody is to determine its specificity for the intended target and to rule out off-target binding.

Species Cross-Reactivity: For researchers utilizing animal models, understanding the cross-reactivity of an antibody with the target protein from different species is crucial. Avelumab has been shown to bind to both human and mouse PD-L1 with high affinity.[3]

AntibodySpeciesKd (nmol/L)
Avelumab Human PD-L10.3
Avelumab Mouse PD-L11.0

Selectivity within the B7 Family: The B7 family of proteins includes several immune checkpoint ligands. Avelumab has been shown to specifically bind to PD-L1 and block its interaction with PD-1 and B7.1.[1] Importantly, it does not disrupt the interaction between PD-1 and PD-L2, another ligand for PD-1, allowing for the potential continuation of PD-L2-mediated immune homeostasis.[1][2]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess antibody binding specificity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the association rate (Kon), dissociation rate (Koff), and equilibrium dissociation constant (Kd) of anti-PD-L1 antibodies to human PD-L1.

Methodology:

  • Immobilization: Recombinant human PD-L1 protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Injection: A series of concentrations of the anti-PD-L1 antibody (analyte) are injected over the sensor surface at a constant flow rate.

  • Association Phase: The binding of the antibody to the immobilized PD-L1 is monitored in real-time, generating an association curve.

  • Dissociation Phase: Buffer is flowed over the chip to monitor the dissociation of the antibody from PD-L1, generating a dissociation curve.

  • Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove the bound antibody, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the Kon, Koff, and Kd values.[2]

A detailed protocol for a typical SPR experiment can be found in various scientific resources.[7]

Flow Cytometry for Cell Surface Binding

Flow cytometry can be used to confirm the binding of an antibody to its target on the cell surface.

Objective: To assess the binding of Avelumab to PD-L1 expressed on tumor cells.

Methodology:

  • Cell Preparation: PD-L1 expressing cells (e.g., IFN-γ treated tumor cell lines) are harvested and washed.

  • Antibody Incubation: Cells are incubated with Avelumab or an isotype control antibody at a specified concentration on ice to allow for binding.

  • Secondary Antibody Staining: After washing, a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., PE-conjugated anti-human IgG) is added.

  • Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.

  • Analysis: An increase in fluorescence intensity in cells stained with Avelumab compared to the isotype control indicates specific binding to cell surface PD-L1.

Visualizing Key Processes

To better understand the context of Avelumab's function and validation, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general workflow for antibody specificity validation.

PD1_PDL1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_avelumab Avelumab Action Tumor_PDL1 PD-L1 TCell_PD1 PD-1 Tumor_PDL1->TCell_PD1 Binding TCell_Inhibition T-Cell Inhibition TCell_PD1->TCell_Inhibition Inhibitory Signal TCell_Activation T-Cell Activation Avelumab Avelumab Avelumab->Tumor_PDL1 Blocks Binding Antibody_Validation_Workflow Antibody Specificity Validation Workflow Start Define Target & Antibody Bioinformatics Sequence Analysis (Epitope Homology) Start->Bioinformatics Biochemical_Assays Biochemical Assays (ELISA, Western Blot) Bioinformatics->Biochemical_Assays Binding_Kinetics Binding Kinetics (SPR, ITC) Biochemical_Assays->Binding_Kinetics Cell_Based_Assays Cell-Based Assays (Flow Cytometry, ICC/IHC) Binding_Kinetics->Cell_Based_Assays KO_KD_Validation Knockout/Knockdown Validation Cell_Based_Assays->KO_KD_Validation Orthogonal_Methods Orthogonal Methods (e.g., IP-Mass Spec) KO_KD_Validation->Orthogonal_Methods Final_Validation Validated for Specific Application Orthogonal_Methods->Final_Validation

References

Avelumab's Cross-Reactivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the cross-reactivity of a therapeutic antibody across different species is a critical step in preclinical evaluation. This guide provides a comprehensive comparison of Avelumab's binding to Programmed Death-Ligand 1 (PD-L1) in various species, supported by experimental data and detailed methodologies.

Avelumab, a fully human IgG1 monoclonal antibody, is designed to target PD-L1, a key immune checkpoint protein. Its efficacy and safety are initially assessed in preclinical models, making its cross-reactivity with non-human species' PD-L1 a crucial parameter. This guide outlines Avelumab's binding affinity and reactivity with human, cynomolgus monkey, mouse, and canine PD-L1.

Quantitative Comparison of Avelumab Binding Affinity to PD-L1 Across Species

The binding affinity of Avelumab to PD-L1 from different species has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a key metric for affinity, with a lower Kd value indicating a stronger binding interaction.

SpeciesPD-L1 TypeBinding Affinity (Kd) in nmol/LExperimental Method
Human Recombinant0.3Not specified
Recombinant0.4Biacore
Mouse Recombinant1.0Not specified
Cynomolgus Monkey RecombinantBinds, specific Kd not consistently reportedIn vitro and in vivo studies
Canine RecombinantCross-reactive, specific Kd not reportedELISA and Flow Cytometry

Experimental Methodologies

Detailed protocols for the key experiments cited in determining Avelumab's cross-reactivity are provided below. These methodologies offer a framework for reproducing and validating these findings.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd) of Avelumab binding to recombinant PD-L1 from different species.

Typical Protocol:

  • Immobilization:

    • Recombinant PD-L1 (human, mouse, or cynomolgus monkey) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • The chip surface is activated with a mixture of 0.4 M EDC and 0.1 M NHS.

    • The PD-L1 protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without the immobilized ligand to account for non-specific binding.

  • Kinetic Analysis:

    • Avelumab, at varying concentrations (e.g., a serial dilution from 100 nM to 0.1 nM), is injected over the ligand-immobilized and reference surfaces.

    • The association of Avelumab to PD-L1 is monitored for a set period (e.g., 180 seconds).

    • A buffer-only flow is then initiated to monitor the dissociation of the antibody-antigen complex for a defined period (e.g., 600 seconds).

    • The sensor chip is regenerated between cycles using a low pH buffer (e.g., glycine-HCl, pH 1.5) to remove bound antibody.

  • Data Analysis:

    • The sensorgram data is processed by subtracting the reference flow cell data from the active flow cell data.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Flow Cytometry for Cell-Surface Binding

Flow cytometry is used to assess the binding of Avelumab to PD-L1 expressed on the surface of cells.

Objective: To confirm and semi-quantify the binding of Avelumab to cells expressing PD-L1 from different species.

Typical Protocol:

  • Cell Preparation:

    • Cells expressing PD-L1 (e.g., tumor cell lines or transfected cells) are harvested and washed with a suitable buffer (e.g., PBS with 1% BSA).

    • Cell viability is assessed using a viability dye (e.g., Trypan Blue or a fixable viability stain).

    • Cells are resuspended to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • 100 µL of the cell suspension is added to each well of a 96-well plate or to flow cytometry tubes.

    • Cells are incubated with a blocking buffer (e.g., Fc block) for 15 minutes at 4°C to prevent non-specific binding to Fc receptors.

    • Avelumab or an isotype control antibody is added at a predetermined optimal concentration and incubated for 30-60 minutes at 4°C, protected from light.

    • Cells are washed twice with wash buffer (e.g., PBS with 1% BSA).

  • Detection:

    • If Avelumab is not directly conjugated to a fluorophore, a fluorescently labeled secondary antibody (e.g., anti-human IgG-FITC) is added and incubated for 30 minutes at 4°C in the dark.

    • Cells are washed twice with wash buffer.

  • Data Acquisition and Analysis:

    • Cells are resuspended in a suitable buffer for flow cytometry analysis.

    • Data is acquired on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 live, single cells).

    • The geometric mean fluorescence intensity (gMFI) of the Avelumab-stained cells is compared to the isotype control to determine the level of specific binding.

Immunohistochemistry (IHC) for Tissue Cross-Reactivity

IHC is employed to evaluate the binding of Avelumab to PD-L1 in the context of tissue architecture.

Objective: To assess the staining pattern and specificity of Avelumab in formalin-fixed, paraffin-embedded (FFPE) tissues from different species.

Typical Protocol:

  • Slide Preparation:

    • FFPE tissue sections (4-5 µm) are mounted on positively charged slides.

    • Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0, or EDTA buffer, pH 9.0) and heating in a pressure cooker or water bath.

    • Slides are allowed to cool to room temperature.

  • Staining:

    • Endogenous peroxidase activity is blocked with a hydrogen peroxide solution (e.g., 3% H2O2 in methanol) for 10-15 minutes.

    • Non-specific protein binding is blocked by incubating the slides with a protein block solution (e.g., normal goat serum) for 30-60 minutes.

    • The primary antibody, Avelumab, is diluted to its optimal concentration in antibody diluent and applied to the tissue sections. Incubation is typically carried out for 1 hour at room temperature or overnight at 4°C. A negative control slide with an isotype control antibody is also included.

    • Slides are washed with a wash buffer (e.g., TBS or PBS).

  • Detection:

    • A biotinylated secondary antibody (e.g., goat anti-human IgG) is applied and incubated for 30-60 minutes.

    • Slides are washed, and then an avidin-biotin-peroxidase complex (ABC reagent) is applied for 30 minutes.

    • The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of antibody binding.

  • Counterstaining and Mounting:

    • Slides are counterstained with hematoxylin to visualize cell nuclei.

    • Slides are dehydrated through a graded series of ethanol and cleared in xylene.

    • A coverslip is mounted using a permanent mounting medium.

  • Analysis:

    • Slides are examined under a microscope by a qualified pathologist to assess the staining intensity, localization (membranous, cytoplasmic), and percentage of positive cells.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the cross-reactivity of Avelumab.

G cluster_0 Species PD-L1 Source cluster_1 Experimental Assays cluster_2 Data Output Human_PDL1 Human PD-L1 SPR Surface Plasmon Resonance (SPR) Human_PDL1->SPR Flow Flow Cytometry Human_PDL1->Flow IHC Immunohistochemistry (IHC) Human_PDL1->IHC Cyno_PDL1 Cyno PD-L1 Cyno_PDL1->SPR Cyno_PDL1->Flow Cyno_PDL1->IHC Mouse_PDL1 Mouse PD-L1 Mouse_PDL1->SPR Mouse_PDL1->Flow Mouse_PDL1->IHC Canine_PDL1 Canine PD-L1 Canine_PDL1->Flow Canine_PDL1->IHC Binding_Affinity Binding Affinity (Kd) SPR->Binding_Affinity Cell_Binding Cell Surface Binding Flow->Cell_Binding Tissue_Staining Tissue Staining Pattern IHC->Tissue_Staining Cross_Reactivity_Assessment Cross_Reactivity_Assessment Binding_Affinity->Cross_Reactivity_Assessment Cross-Reactivity Assessment Cell_Binding->Cross_Reactivity_Assessment Tissue_Staining->Cross_Reactivity_Assessment

Caption: Workflow for Avelumab cross-reactivity assessment.

Signaling Pathway Blockade

Avelumab functions by blocking the interaction between PD-L1 and its receptors, primarily PD-1 and B7.1 (CD80). This blockade inhibits the downstream signaling that leads to T-cell inactivation, thereby restoring anti-tumor immunity.

G cluster_activation Outcome with Avelumab APC Antigen Presenting Cell (or Tumor Cell) PDL1 PD-L1 T_Cell T-Cell PD1 PD-1 Activation T-Cell Activation (Anti-tumor response) T_Cell->Activation PDL1->PD1 Interaction Inactivation T-Cell Inactivation (Exhaustion, Anergy) PD1->Inactivation Signaling Avelumab Avelumab Avelumab->PDL1 Binds & Blocks

Caption: Avelumab's mechanism of action in blocking the PD-1/PD-L1 signaling pathway.

Preclinical Powerhouse: Avelumab's Synergistic Dance with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the preclinical underpinnings of combination therapies is paramount to designing effective clinical trials. This guide provides an objective comparison of avelumab in combination with various chemotherapy agents, supported by available preclinical experimental data. Avelumab, a fully human IgG1 monoclonal antibody targeting the programmed death-ligand 1 (PD-L1), stands out due to its dual mechanism of action: blocking the PD-1/PD-L1 immunosuppressive axis and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] Preclinical evidence suggests that the immunomodulatory effects of certain chemotherapies can synergize with avelumab's immune-activating properties to enhance anti-tumor responses.

While extensive clinical data exists for avelumab in combination with chemotherapy, detailed quantitative preclinical data from head-to-head comparisons with traditional chemotherapeutic agents in peer-reviewed literature is not abundant. The focus of many preclinical studies has been on elucidating avelumab's standalone mechanism of action or in combination with other immunotherapies. However, the foundational preclinical principle is that chemotherapy can induce immunogenic cell death, leading to the release of tumor antigens and the recruitment of immune cells, thereby priming the tumor microenvironment for an enhanced response to checkpoint inhibitors like avelumab.[3][4]

In Vivo Studies: Avelumab in Combination with Immunocytokine

A key preclinical study investigated the combination of avelumab with NHS-muIL12, an immunocytokine, in murine models of breast (EMT-6) and colon (MC38) cancer. While not a traditional chemotherapy, this study provides a valuable framework for understanding the synergistic potential of combining avelumab with an immune-stimulating agent.

Quantitative Data Summary
Preclinical ModelTreatment GroupTumor Growth Inhibition vs. ControlKey Immunological Changes
EMT-6 Breast Cancer (BALB/c mice) AvelumabSignificant-
NHS-muIL12 (10 µg)SignificantIncreased CD8+ T-cell infiltration
Avelumab + NHS-muIL12 (10 µg)Synergistic , leading to complete tumor regression in most miceIncreased CD8+ T-cell infiltration, enhanced cytotoxic NK and CD8+ T-cell proliferation and T-bet expression, generation of tumor-specific immune memory
MC38 Colon Cancer (C57BL/6 mice) AvelumabSignificant delay in tumor growthIncreased frequency of tumor antigen-specific CD8+ splenocytes
NHS-muIL12--
Avelumab + NHS-muIL12Synergistic increase in the frequency of p15E-reactive IFNγ-producing CD8+ T cells-

Experimental Protocols

In Vivo Tumor Models
  • EMT-6 Breast Cancer Model:

    • Animal Strain: BALB/c mice.

    • Tumor Cell Line: EMT-6 mammary carcinoma cells.

    • Implantation: Orthotopic injection of EMT-6 cells into the mammary fat pad.

    • Treatment: Avelumab (or isotype control) administered intravenously, and NHS-muIL12 administered subcutaneously.

    • Monitoring: Tumor volumes measured twice weekly.

    • Immunological Analysis: Spleens and tumors were harvested for analysis of immune cell populations by FACS and IHC. ELISpot assays were used to measure tumor antigen-specific T-cell responses.

  • MC38 Colon Cancer Model:

    • Animal Strain: C57BL/6 mice.

    • Tumor Cell Line: MC38 colon adenocarcinoma cells.

    • Implantation: Subcutaneous injection of MC38 cells.

    • Treatment: Avelumab (or isotype control) administered intraperitoneally.

    • Monitoring: Tumor volumes measured, and at the end of the study, spleens were harvested.

    • Immunological Analysis: ELISpot assay was used to determine the frequency of IFN-γ-producing CD8+ splenocytes specific for MC38 tumor cells and the p15E tumor antigen.

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
  • Target Cells: A range of human tumor cell lines expressing PD-L1.

  • Effector Cells: Peripheral blood mononuclear cells (PBMCs) or purified Natural Killer (NK) cells from healthy donors or cancer patients.

  • Method:

    • Target tumor cells are labeled with a radioactive isotope (e.g., 111In or 51Cr).

    • Labeled target cells are incubated with avelumab or an isotype control antibody.

    • Effector cells (PBMCs or NK cells) are added at various effector-to-target (E:T) ratios.

    • After a specific incubation period (e.g., 4 hours), the supernatant is harvested.

    • The amount of radioactivity released from lysed target cells is measured using a gamma counter.

    • Specific lysis is calculated using the formula: Percent lysis = [(experimental release – spontaneous release) / (maximum release – spontaneous release)] x 100.

Signaling Pathways and Experimental Workflows

The synergistic effect of avelumab in combination with immune-stimulating agents is believed to be mediated through the enhancement of both the innate and adaptive immune responses.

avelumab_chemo_synergy cluster_chemo Chemotherapy cluster_avelumab Avelumab cluster_immune_response Immune Response chemo Chemotherapy icd Immunogenic Cell Death chemo->icd antigen_release Tumor Antigen Release icd->antigen_release t_cell T-Cell Activation & Proliferation antigen_release->t_cell Primes avelumab Avelumab pd1_pdl1 PD-L1 Blockade avelumab->pd1_pdl1 adcc ADCC avelumab->adcc pd1_pdl1->t_cell Reactivates nk_cell NK Cell-Mediated Killing adcc->nk_cell Mediates tumor_lysis Enhanced Tumor Cell Lysis t_cell->tumor_lysis nk_cell->tumor_lysis

Caption: Avelumab and Chemotherapy Synergy.

The diagram above illustrates the proposed synergistic mechanism. Chemotherapy induces immunogenic cell death, leading to the release of tumor antigens that can prime an anti-tumor T-cell response. Avelumab then acts by blocking the PD-L1/PD-1 interaction, which removes the brakes on T-cell activity, and by mediating ADCC, which directly targets tumor cells for destruction by NK cells. This multi-pronged attack is believed to result in a more robust and durable anti-tumor effect than either agent alone.

experimental_workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Assays start Preclinical Study Initiation tumor_implant Tumor Cell Implantation start->tumor_implant cell_culture Tumor & Immune Cell Culture start->cell_culture treatment_groups Treatment Groups: - Vehicle Control - Avelumab - Chemotherapy - Combination tumor_implant->treatment_groups monitoring Tumor Growth Monitoring treatment_groups->monitoring analysis_invivo Immunohistochemistry Flow Cytometry ELISpot monitoring->analysis_invivo end Data Analysis & Synergy Assessment analysis_invivo->end adcc_assay ADCC Assay cell_culture->adcc_assay cytotoxicity_assay Cytotoxicity Assay cell_culture->cytotoxicity_assay adcc_assay->end cytotoxicity_assay->end

Caption: Preclinical Experimental Workflow.

This flowchart outlines a typical preclinical workflow for evaluating the combination of avelumab and chemotherapy. It involves both in vivo studies using animal models to assess anti-tumor efficacy and changes in the tumor microenvironment, and in vitro assays to dissect specific cellular mechanisms like ADCC.

References

Avelumab's Dual Anti-Tumor Action: Unpacking the Critical Role of the Fc Region

Author: BenchChem Technical Support Team. Date: December 2025

Avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, distinguishes itself from other therapies in its class through a unique dual mechanism of action that leverages both adaptive and innate immunity to combat cancer. While its primary function involves blocking the interaction between PD-L1 on tumor cells and PD-1 on T-cells to reinvigorate the body's adaptive immune response, avelumab's unmodified Fc region plays a pivotal role in orchestrating a direct attack on tumors through antibody-dependent cell-mediated cytotoxicity (ADCC). This guide provides a comparative analysis of avelumab's Fc-mediated activity against other anti-PD-L1 antibodies, supported by experimental data, to validate the significance of its Fc region in its overall anti-tumor efficacy.

The Avelumab Advantage: A Native Fc Region for Enhanced Cytotoxicity

Avelumab is a fully human IgG1 antibody with a wild-type Fc region.[1][2] This structural feature enables it to engage with Fcγ receptors (FcγR) on immune effector cells, most notably the FcγRIIIa (CD16) on Natural Killer (NK) cells.[3][4] This interaction triggers ADCC, a potent anti-tumor mechanism where NK cells are activated to release cytotoxic granules, leading to the direct lysis of antibody-coated tumor cells.[5][6]

In contrast, other widely used anti-PD-L1 antibodies, such as atezolizumab and durvalumab, are also of the IgG1 isotype but have been engineered with modifications in their Fc region.[3][4] These modifications are specifically designed to minimize or abrogate FcγR binding and, consequently, their ability to induce ADCC.[3][4] This fundamental difference in design underpins the distinct anti-tumor profiles of these agents.

Comparative Analysis of Fc-Mediated Effector Functions

Experimental evidence consistently demonstrates avelumab's superior capacity to induce Fc-mediated effector functions compared to its counterparts with modified Fc regions.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

In vitro studies have repeatedly confirmed that avelumab effectively induces ADCC against a variety of human tumor cell lines, a capability not observed with atezolizumab or durvalumab.[7][8] One study directly comparing the three antibodies in a chromium-release assay showed that while avelumab induced lysis of target cells, durvalumab and atezolizumab did not.[8]

AntibodyFc Region StatusADCC ActivityReference
Avelumab Wild-Type IgG1Present and Robust [7][8]
Atezolizumab Modified IgG1Minimal to None [7][8]
Durvalumab Modified IgG1Minimal to None [8]
Natural Killer (NK) Cell Activation

A direct comparison between avelumab and durvalumab revealed that avelumab treatment leads to a significant enhancement of NK cell activation.[7] In co-culture experiments with NK cells and PD-L1-positive tumor cells, avelumab, but not durvalumab, increased the expression of the activation marker CD137 on NK cells.[7] Transcriptomic analysis further showed that avelumab uniquely triggers gene sets involved in NK cell effector function.[5]

FeatureAvelumabDurvalumabReference
NK Cell Activation (CD137 Expression) Enhanced No significant change [7]
Upregulation of NK Cell Effector Genes Significant Minimal [5]
Binding Affinities

While the primary mechanism of all three antibodies involves binding to PD-L1, their binding affinities and the functional consequences of their Fc regions differ. A study reported the following EC50 values for blocking the PD-1/PD-L1 interaction, indicating comparable potency in this primary function.

AntibodyPD-1/PD-L1 Blocking EC50 (ng/mL)Reference
Avelumab 6.15[9]
Atezolizumab 6.46[9]
Durvalumab 7.64[9]

Experimental Protocols

The validation of avelumab's Fc-mediated ADCC is typically performed using in vitro cytotoxicity assays. Below is a detailed methodology synthesized from multiple sources.[10][11]

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To quantify the ability of an antibody to induce the lysis of target tumor cells by effector immune cells.

Materials:

  • Target Cells: A human tumor cell line expressing PD-L1 (e.g., H441 lung cancer cells).

  • Effector Cells: Peripheral Blood Mononuclear Cells (PBMCs) or purified Natural Killer (NK) cells from healthy donors.

  • Antibodies: Avelumab, a non-ADCC competent anti-PD-L1 antibody (e.g., atezolizumab or durvalumab), and an isotype control antibody.

  • Cell Labeling Reagent: Calcein-AM or radioactive chromium (51Cr).

  • Assay Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).

  • Lysis Buffer: 0.05% Triton X-100.

  • 96-well U-bottom plates.

  • Plate reader (for fluorescence) or gamma counter (for radioactivity).

Procedure:

  • Target Cell Preparation:

    • Harvest and wash the target tumor cells.

    • Label the cells with either Calcein-AM or 51Cr according to the manufacturer's protocol.

    • Wash the labeled cells to remove excess labeling reagent.

    • Resuspend the cells in assay medium at a concentration of 1 x 10^5 cells/mL.

  • Effector Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • For purified NK cells, use a negative selection kit to isolate NK cells from PBMCs.

    • Resuspend effector cells in assay medium at the desired concentration to achieve different Effector-to-Target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).

  • Assay Setup:

    • Plate 50 µL of labeled target cells (5,000 cells) into each well of a 96-well U-bottom plate.

    • Add 50 µL of the test antibodies (avelumab, atezolizumab, durvalumab, or isotype control) at various concentrations to the respective wells.

    • Incubate for 30-60 minutes at 37°C to allow antibody binding to the target cells.

    • Add 100 µL of the effector cell suspension to the wells to achieve the desired E:T ratios.

  • Controls:

    • Spontaneous Release: Target cells with assay medium only (no effector cells or antibody).

    • Maximum Release: Target cells with lysis buffer.

  • Incubation:

    • Centrifuge the plate at a low speed to facilitate cell-to-cell contact.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • After incubation, centrifuge the plate.

    • Carefully collect the supernatant.

    • Measure the fluorescence or radioactivity in the supernatant using a plate reader or gamma counter, respectively.

  • Calculation of Percentage Specific Lysis:

    • The percentage of specific lysis is calculated using the following formula:

Visualizing the Mechanisms

To better understand the signaling pathways and experimental workflows, the following diagrams are provided.

Avelumab_Mechanism_of_Action cluster_adaptive Adaptive Immunity cluster_innate Innate Immunity (ADCC) Avelumab Avelumab PD-L1 PD-L1 Avelumab->PD-L1 Binds to PD-1 PD-1 PD-L1->PD-1 Blocks Interaction T-cell T-cell PD-1->T-cell Inhibits Tumor Cell_A Tumor Cell T-cell->Tumor Cell_A Reactivated Killing Avelumab_Fc Avelumab (Fc Region) Tumor Cell_I Tumor Cell Avelumab_Fc->Tumor Cell_I Binds to PD-L1 FcγRIIIa CD16 Avelumab_Fc->FcγRIIIa Engages Lysis Tumor Cell Lysis NK Cell NK Cell NK Cell->Tumor Cell_I Induces Lysis FcγRIIIa->NK Cell Activates

Caption: Avelumab's dual mechanism of action.

ADCC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Target_Prep Prepare & Label Target Cells Plating Plate Target Cells Target_Prep->Plating Effector_Prep Isolate Effector Cells (NK) Effector_Add Add Effector Cells (E:T Ratio) Effector_Prep->Effector_Add Antibody_Add Add Antibodies (Avelumab, Controls) Plating->Antibody_Add Antibody_Add->Effector_Add Incubation Incubate 4h at 37°C Effector_Add->Incubation Supernatant Collect Supernatant Incubation->Supernatant Measurement Measure Release (Fluorescence/Radioactivity) Supernatant->Measurement Calculation Calculate % Lysis Measurement->Calculation

Caption: Experimental workflow for an ADCC assay.

Fc_Region_Comparison Avelumab Avelumab Wild_Type_Fc Wild-Type IgG1 Fc Avelumab->Wild_Type_Fc Atezolizumab Atezolizumab Modified_Fc Modified IgG1 Fc Atezolizumab->Modified_Fc Durvalumab Durvalumab Durvalumab->Modified_Fc High_ADCC High ADCC Activity Wild_Type_Fc->High_ADCC Low_ADCC Minimal/No ADCC Activity Modified_Fc->Low_ADCC

Caption: Logical relationship of Fc region and ADCC activity.

Conclusion

The native IgG1 Fc region of avelumab is a key differentiator in the landscape of anti-PD-L1 therapies, enabling a dual mechanism of action that combines the reactivation of T-cell-mediated immunity with the direct killing of tumor cells through ADCC. Experimental data consistently validates the superior ability of avelumab to induce NK cell-mediated cytotoxicity when compared to other anti-PD-L1 antibodies with engineered Fc regions. This unique characteristic may contribute to its clinical efficacy and provides a strong rationale for its use in cancer immunotherapy, particularly in tumors where an innate immune response can be effectively harnessed. Further head-to-head clinical studies will be crucial to fully elucidate the impact of this Fc-mediated activity on patient outcomes.

References

Safety Operating Guide

Proper Disposal of Avelumab (anti-PD-L1): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Avelumab, marketed as Bavencio, is a human monoclonal antibody that targets the programmed death-ligand 1 (PD-L1) and is utilized in immunotherapy for various cancers.[1][2] For researchers, scientists, and drug development professionals, the proper handling and disposal of Avelumab are critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information on the operational and disposal plans for Avelumab in a laboratory setting.

Regulatory Framework

The disposal of pharmaceutical waste, including monoclonal antibodies like Avelumab, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[3][4] Additionally, state and local regulations, which may be more stringent than federal laws, must be followed.[3][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to all applicable guidelines.[6]

Disposal Procedures for Avelumab

The primary recommendation for the disposal of Avelumab is to use a licensed professional waste disposal service.[7] This ensures that the material is handled and disposed of in accordance with all federal, state, and local environmental regulations.[5][7]

Unused or Expired Avelumab Vials:

  • Unused or expired vials of Avelumab should be treated as pharmaceutical waste.

  • Do not discard vials in the regular trash or pour the contents down the drain.[8][9] Improper disposal can lead to environmental contamination.[3]

  • Segregate unused Avelumab vials into designated pharmaceutical waste containers. These containers are typically color-coded to distinguish different types of waste.[4]

Contaminated Laboratory Materials:

  • Materials that have come into contact with Avelumab, such as syringes, needles, vials, gloves, and lab coats, should be considered contaminated waste.

  • These items must be segregated from regular laboratory trash and disposed of in appropriate biohazard or chemotoxic waste containers.[6]

  • For spills, absorb the liquid with an inert material (e.g., sand, diatomite, or universal binders) and place it in a sealed, appropriately labeled container for disposal.[5][10] The spill area should then be thoroughly cleaned.[10]

Decontamination:

  • While specific inactivation protocols for Avelumab are not detailed in the provided search results, a general best practice for spills is to decontaminate surfaces by scrubbing with alcohol after absorbing the spill.[5]

Quantitative Data Summary

While specific quantitative data for Avelumab disposal is limited in the public domain, the following table summarizes key handling and storage information derived from safety data sheets.

ParameterRecommendationSource
Storage Temperature Store at 2-8°C. Do not freeze. Protect from light.[11]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[7][10]
Spill Management Absorb with liquid-binding material. Clean area with soap and water or alcohol.[5][7][10]

Experimental Protocol: Avelumab Spill Decontamination

In the event of an Avelumab spill in a research laboratory, the following step-by-step protocol should be followed:

  • Restrict Access: Immediately restrict access to the affected area to prevent further contamination.[10]

  • Don Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including a lab coat, gloves, and safety goggles.[10]

  • Contain the Spill: If it is safe to do so, contain the spill to prevent it from spreading.[10]

  • Absorb the Liquid: Use an absorbent material such as sand, diatomite, or a universal binder to soak up the spilled Avelumab.[5][11]

  • Collect and Dispose of Absorbent Material: Carefully collect the absorbent material and place it into a sealed, leak-proof container labeled for pharmaceutical or hazardous waste.[5][10]

  • Clean the Spill Area: Thoroughly clean the spill area. One recommendation is to scrub the decontaminated surfaces with alcohol.[5] Alternatively, ordinary cleaning procedures with soap and water can be used.[7]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, should be placed in the designated hazardous waste container.[5]

  • Wash Hands: Wash hands thoroughly after completing the cleanup procedure.[10]

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.[12]

Logical Workflow for Avelumab Disposal

The following diagram illustrates the decision-making and handling process for the proper disposal of Avelumab and associated materials in a laboratory setting.

Avelumab_Disposal_Workflow Avelumab Disposal Workflow cluster_0 Avelumab Disposal Workflow cluster_1 Avelumab Disposal Workflow cluster_2 Avelumab Disposal Workflow cluster_3 Avelumab Disposal Workflow A Avelumab Material for Disposal B Unused/Expired Vials A->B C Contaminated Materials (e.g., Syringes, Gloves, PPE) A->C D Spilled Avelumab A->D E Segregate into designated 'Pharmaceutical Waste' or 'Hazardous Waste' container B->E C->E F Absorb with inert material (e.g., sand, vermiculite) D->F H Decontaminate spill area (e.g., with alcohol or soap and water) D->H I Contact Licensed Professional Waste Disposal Service for pickup E->I G Place absorbed material and cleaning supplies into a sealed, labeled hazardous waste container F->G G->I H->G

Caption: Logical workflow for the proper disposal of Avelumab.

References

Safeguarding Research: A Comprehensive Guide to Handling Avelumab

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent immunotherapies like Avelumab. This anti-PD-L1 monoclonal antibody, while a powerful tool in oncology research, necessitates rigorous safety protocols to protect laboratory personnel from potential occupational exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure research environment.

Hazard Communication

Avelumab is a human IgG1 lambda monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1).[1] While not classified as a hazardous substance in all contexts, it is prudent to handle it with the same precautions as other potent biological agents and chemotherapy drugs due to its biological activity and potential for immune-mediated reactions.[2] Exposure can occur through inhalation, skin or eye contact, and ingestion.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier to preventing exposure when handling Avelumab. All PPE should be disposable and designated for single-use. The following table summarizes the required PPE for various procedures involving Avelumab, based on guidelines for handling hazardous drugs such as USP <800>.[4][5][6]

Activity Gloves Gown Eye/Face Protection Respiratory Protection
Receiving/Unpacking Single pair of chemotherapy glovesNot requiredNot requiredNot required
Preparation/Compounding (in a Biological Safety Cabinet) Double pair of chemotherapy gloves (ASTM D6978 tested)Disposable, low-lint, solid-front gown made of polyethylene-coated polypropyleneFace shield and gogglesNot required if performed in a certified BSC
Administration (in a research setting) Double pair of chemotherapy gloves (ASTM D6978 tested)Disposable, low-lint, solid-front gown made of polyethylene-coated polypropyleneFace shield and gogglesSurgical N95 respirator if there is a risk of aerosolization outside of a BSC
Spill Cleanup Double pair of chemotherapy gloves (ASTM D6978 tested)Disposable, low-lint, solid-front gown made of polyethylene-coated polypropyleneFace shield and gogglesSurgical N95 respirator or PAPR for large spills
Waste Disposal Double pair of chemotherapy gloves (ASTM D6978 tested)Disposable, low-lint, solid-front gown made of polyethylene-coated polypropyleneGogglesNot required

Glove Selection:

The selection of appropriate gloves is critical. Gloves must be powder-free and tested according to the ASTM D6978 standard for resistance to permeation by chemotherapy drugs.[7][8] Nitrile gloves are commonly used.[9] It is recommended to wear two pairs of gloves (double-gloving) for enhanced protection.[5] The outer glove should be changed immediately if contaminated, and both pairs should be changed every 30 minutes or as per the manufacturer's guidelines.[5]

The following table presents breakthrough time data for selected chemotherapy drugs with Ansell nitrile gloves, which can serve as a conservative reference for handling Avelumab.

Chemotherapy Drug Ansell Nitrile Glove Breakthrough Time (ASTM D6978)
Cyclophosphamide> 240 minutes
5-Fluorouracil> 480 minutes
Methotrexate> 240 minutes
Paclitaxel (Taxol)> 240 minutes

Data sourced from Ansell's chemical resistance guides and publications.[3][4][5]

Operational Plans: Step-by-Step Guidance

This protocol outlines the steps for preparing Avelumab for in-vitro experiments within a certified Class II Biological Safety Cabinet (BSC).

  • BSC Decontamination: Before starting, decontaminate the interior surfaces of the BSC with an appropriate disinfectant, such as 70% ethanol, and allow it to air dry.[10]

  • Gather Supplies: Assemble all necessary supplies, including the Avelumab vial, sterile diluent (e.g., 0.9% or 0.45% Sodium Chloride Injection), sterile syringes and needles, and a sterile infusion bag or container.[11][12]

  • Don PPE: Put on all required PPE as specified in the table above.

  • Visual Inspection: Visually inspect the Avelumab vial for particulate matter and discoloration. The solution should be clear and colorless to slightly yellow.[11][12] Do not use if the solution is cloudy, discolored, or contains particles.

  • Withdrawal of Avelumab: Using aseptic technique, withdraw the required volume of Avelumab from the vial using a sterile syringe and needle.

  • Dilution: Inject the withdrawn Avelumab into the infusion bag or container with the appropriate diluent. Gently invert the container to mix the solution, avoiding foaming.[13]

  • Labeling: Clearly label the container with the contents, concentration, date, and time of preparation.

Immediate and proper cleanup of spills is crucial to prevent exposure. Spill kits should be readily available in all areas where Avelumab is handled.[3]

Small Spills (<5 mL):

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Put on a gown, double chemotherapy gloves, and eye protection.[3]

  • Containment: Cover the spill with absorbent pads to contain it.[3]

  • Cleanup: Collect any broken glass with a scoop and place it in a chemotherapy sharps container. Absorb the liquid with pads.[3]

  • Decontamination: Clean the spill area twice with a detergent solution followed by a rinse with 70% isopropyl alcohol.[3]

  • Disposal: Place all contaminated materials in a designated chemotherapy waste bag.[3]

Large Spills (>5 mL):

  • Evacuate and Secure: Evacuate the area and restrict access.[3]

  • Don PPE: In addition to the PPE for small spills, a surgical N95 respirator is required.[6]

  • Containment: Gently cover the spill with absorbent sheets or spill-control pads.[3]

  • Cleanup and Decontamination: Follow the same cleanup and decontamination steps as for a small spill, ensuring thorough cleaning of all affected surfaces.[3]

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

All materials contaminated with Avelumab are considered hazardous waste and must be disposed of accordingly.

  • Sharps: All needles, syringes, and broken vials should be placed in a puncture-resistant, clearly labeled chemotherapy sharps container.

  • Contaminated PPE and Materials: Gowns, gloves, absorbent pads, and other contaminated materials should be disposed of in a designated, leak-proof chemotherapy waste container, often a yellow or other specifically colored bag or bin.[6]

  • Unused Avelumab: Unused or expired Avelumab should be disposed of as hazardous pharmaceutical waste in accordance with institutional and local regulations. It should not be discarded in regular trash or down the drain. While Avelumab does not have a specific EPA hazardous waste code, it should be managed as a hazardous drug waste.[10][14][15]

Mandatory Visualizations

Avelumab_Mechanism_of_Action cluster_Tumor_Cell Tumor Cell cluster_T_Cell T-Cell Tumor_Cell_PDL1 PD-L1 T_Cell_PD1 PD-1 Tumor_Cell_PDL1->T_Cell_PD1 Binds to T_Cell_Inhibition T-Cell Inhibition (Immune Evasion) T_Cell_PD1->T_Cell_Inhibition Leads to T_Cell_Activation T-Cell Activation Avelumab Avelumab Avelumab->Tumor_Cell_PDL1 Blocks Interaction Avelumab->T_Cell_Activation Restores

Caption: Avelumab blocks the interaction between PD-L1 on tumor cells and PD-1 on T-cells, restoring T-cell activation.

Avelumab_Handling_Workflow cluster_Preparation Preparation cluster_Experimentation Experimentation cluster_Cleanup_Disposal Cleanup & Disposal Don_PPE 1. Don Full PPE (Double Gloves, Gown, Eye Protection) BSC_Prep 2. Prepare Biological Safety Cabinet Don_PPE->BSC_Prep Avelumab_Prep 3. Prepare Avelumab Solution (Aseptic Technique) BSC_Prep->Avelumab_Prep Experiment 4. Conduct In-Vitro Experiment Avelumab_Prep->Experiment Decontaminate_BSC 5. Decontaminate BSC and Surfaces Experiment->Decontaminate_BSC Dispose_Waste 6. Dispose of Waste (Chemotherapy Waste Containers) Decontaminate_BSC->Dispose_Waste Doff_PPE 7. Doff and Dispose of PPE Dispose_Waste->Doff_PPE

Caption: A streamlined workflow for the safe handling of Avelumab in a research laboratory setting.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.